DBCO-PEG4-Biotin
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSQAOQVNHUGL-QRBHCBQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099282 | |
| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255942-07-4 | |
| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255942-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and applications of DBCO-PEG4-Biotin, a key reagent in modern bioconjugation. We will delve into the core principles of its functionality, present quantitative data on its performance, and provide detailed experimental protocols for its use in protein labeling, live cell imaging, and affinity purification.
Core Mechanism of Action: Copper-Free Click Chemistry
This compound is a trifunctional molecule designed for the specific and efficient biotinylation of biomolecules. Its mechanism of action is centered around the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a type of copper-free click chemistry.[1][2] This bioorthogonal reaction allows for the covalent labeling of azide-modified molecules in complex biological environments without the need for cytotoxic copper catalysts.[2][3]
The molecule consists of three key components:
-
Dibenzocyclooctyne (DBCO): A highly strained alkyne that readily reacts with azide groups to form a stable triazole linkage.[4] The inherent ring strain of the DBCO group is the driving force for the reaction, eliminating the need for a metal catalyst.
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit polyethylene glycol linker that enhances the solubility of the entire molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the biotin and the target biomolecule.
-
Biotin: A vitamin with a high affinity for streptavidin and avidin, enabling sensitive detection and efficient purification of the labeled biomolecule.
The overall reaction proceeds as a [3+2] cycloaddition between the DBCO group and an azide-functionalized target molecule, resulting in a stable, covalent triazole linkage.
Quantitative Data
The efficiency of the SPAAC reaction is a critical factor in its application. The table below summarizes key quantitative data related to the reaction kinetics and labeling efficiency of DBCO derivatives.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | ~0.1 - 1 M⁻¹s⁻¹ | Reaction with benzyl azide at room temperature | |
| Typical Reaction Time (Protein Labeling) | 1 - 12 hours | Room temperature or 4°C | |
| Typical Molar Excess (Protein Labeling) | 10 to 40-fold | Over protein concentration | |
| Protein Recovery after Purification | >85% | Using Zeba™ Dye and Biotin Removal Spin Columns |
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Protein Labeling and Purification
This protocol describes the labeling of a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Prepare Protein Solution: Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted this compound using a desalting column according to the manufacturer's instructions.
-
Quantification (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Live Cell Labeling and Imaging
This protocol outlines the labeling of azide-modified glycans on the surface of live cells.
Materials:
-
Live cells with metabolically incorporated azide-sugars
-
This compound
-
Cell culture medium or PBS
-
Fluorescently labeled streptavidin
-
Imaging buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-sugars.
-
Labeling: Prepare a fresh solution of this compound in cell culture medium or PBS at a concentration of 10-100 µM. Incubate the cells with this solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS to remove unreacted this compound.
-
Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate in imaging buffer for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound streptavidin.
-
Imaging: Image the cells using fluorescence microscopy.
Streptavidin Pull-Down Assay
This protocol describes the enrichment of a biotinylated protein and its interacting partners from a cell lysate.
Materials:
-
Cell lysate containing the biotinylated protein of interest
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer according to the manufacturer's protocol.
-
Binding: Add the cell lysate to the washed beads and incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant and wash the beads three to five times with cold Binding/Wash Buffer to remove non-specific binders.
-
Elution: Resuspend the beads in Elution Buffer and incubate at 95-100°C for 5-10 minutes to release the bound proteins.
-
Analysis: Collect the supernatant after pelleting the beads. The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
The following diagrams illustrate the core mechanism and experimental workflows involving this compound.
Caption: Core mechanism of SPAAC reaction.
Caption: Protein labeling workflow.
Caption: Live cell imaging workflow.
Caption: Pull-down assay workflow.
References
An In-depth Technical Guide to DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of DBCO-PEG4-Biotin, a key reagent in bioconjugation and molecular labeling.
Core Properties of this compound
This compound is a versatile biotinylation reagent that contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, and a biotin moiety. This structure allows for the attachment of biotin to azide-labeled biomolecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The PEG4 linker enhances the solubility of the molecule in aqueous solutions and reduces steric hindrance, thereby improving the efficiency of biotin detection.[1]
Quantitative Data Summary
The following table summarizes the key molecular and physical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₃₉H₅₁N₅O₈S | |
| Molecular Weight | 749.9 g/mol | |
| CAS Number | 1255942-07-4 | |
| Purity | >95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage | Recommended storage at -20°C |
Mechanism of Action: Copper-Free Click Chemistry
This compound is primarily utilized in copper-free click chemistry reactions. The DBCO group, a cyclooctyne, reacts specifically and efficiently with azide groups to form a stable triazole linkage. This reaction is termed "strain-promoted" because the inherent ring strain of the DBCO molecule drives the reaction forward without the need for a copper catalyst, which can be toxic to living cells. This biocompatibility makes this compound an ideal reagent for labeling biomolecules in living systems, such as on the surface of cells.
Experimental Protocol: Labeling of Azide-Modified Proteins
This section outlines a general protocol for the biotinylation of a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography) to remove excess reagent
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Reaction Setup: Add the this compound stock solution to the azide-modified protein solution. The molar ratio of this compound to the protein should be optimized for each specific application but is typically in the range of 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may vary depending on the specific protein and desired degree of labeling.
-
Purification: Remove the unreacted this compound from the biotinylated protein using a suitable purification method, such as a desalting column or dialysis.
-
Confirmation of Labeling: The successful biotinylation of the protein can be confirmed by various methods, including Western blotting with a streptavidin-HRP conjugate or by mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound and subsequent detection.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of research and development applications:
-
Cell Surface Labeling: Biotinylation of cell surface glycans or proteins for studying cellular interactions, trafficking, and localization.
-
Protein Labeling and Detection: Attaching biotin to specific proteins for subsequent purification, immobilization, or detection using streptavidin-based assays.
-
Drug Delivery and Targeting: Conjugating biotin to drug delivery systems to facilitate targeted delivery to cells expressing biotin receptors.
-
Immunoassays: Development of sensitive and specific immunoassays by biotinylating antibodies or antigens.
References
Navigating the Stability of DBCO-PEG4-Biotin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DBCO-PEG4-Biotin, a critical reagent in bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document synthesizes available data to ensure the optimal performance and longevity of this versatile molecule.
This compound is a key player in copper-free click chemistry, enabling the efficient and specific labeling of azide-modified biomolecules. Its structure, featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin moiety for detection or purification, makes it an invaluable tool. However, understanding its stability profile is paramount for reliable and reproducible experimental outcomes.
Chemical Structure of this compound
The unique functionalities of this compound are dictated by its chemical structure, which consists of three key components: the reactive DBCO group, a flexible PEG4 linker, and the versatile biotin handle.
Caption: Functional components of this compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution, based on information from various suppliers.[1][2]
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Store desiccated and protected from light.[2] |
| Solution in DMSO | -20°C | Up to 1 month | Avoid moisture; use anhydrous DMSO.[1] |
| Solution in DMSO | -80°C | Up to 6-12 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Stability Profile of the DBCO Moiety
The reactivity of this compound is primarily attributed to the strained alkyne of the DBCO group. While this strain facilitates rapid, copper-free click reactions, it also renders the molecule susceptible to degradation under certain conditions. The following tables consolidate available data on the stability of DBCO-containing molecules, which can be considered indicative for this compound.
Temperature Stability
| Molecule Type | Condition | Observed Stability |
| DBCO-modified antibody | 4°C | ~3-5% loss of reactivity over 4 weeks. |
| DBCO-functionalized antibody | -20°C | Can be stored for up to a month. |
| DBCO-modified oligos | 65°C in ammonium hydroxide | Stable for 2 hours. |
pH Stability
| Condition | Observed Effect on DBCO |
| Strongly Acidic (e.g., TFA) | Susceptible to acid-mediated rearrangement and degradation. |
| Neutral to Slightly Basic (pH 6-9) | Generally stable for bioconjugation reactions. |
Chemical Compatibility
| Reagent/Condition | Compatibility with DBCO |
| Reducing Agents (e.g., TCEP, DTT) | TCEP is reported to be incompatible with DBCO. DTT may also pose issues. |
| Sodium Azide | Should be avoided in storage buffers as it will react with the DBCO group. |
| Primary Amines (e.g., Tris, Glycine) | Avoid in buffers when using DBCO-NHS esters for conjugation. |
| Cellular Environment (Phagocytes) | Moderate stability, with 36% degradation observed after 24 hours. |
Potential Degradation Pathways
Understanding the potential degradation pathways of the DBCO moiety is critical for troubleshooting and optimizing experimental conditions. The primary degradation mechanisms are believed to be acid-mediated rearrangement and oxidation or hydrolysis of the strained alkyne.
Caption: Potential degradation pathways of the DBCO moiety.
Experimental Protocol: Assessing the Stability of this compound via HPLC
To quantitatively assess the stability of this compound under specific experimental conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a general protocol that can be adapted for this purpose.
Caption: Experimental workflow for HPLC-based stability assessment.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline at various pH values)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.
-
Incubation: Incubate the working solution at the desired temperature(s).
-
Time Points: At various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution for analysis.
-
HPLC Analysis: Inject the aliquot onto the C18 column. A typical gradient could be 5-95% mobile phase B over 20 minutes.
-
Detection: Monitor the elution profile at the characteristic absorbance wavelength of the DBCO group, which is approximately 309 nm.
-
Data Analysis: Integrate the peak area corresponding to the intact this compound at each time point. Calculate the percentage of the remaining compound relative to the initial time point (t=0). Plot the percentage of intact this compound against time to determine the degradation kinetics.
Conclusion
While this compound is a robust and highly effective reagent for copper-free click chemistry, its stability is not absolute. By adhering to the recommended storage conditions and being mindful of the potential for degradation under acidic conditions or in the presence of certain reagents, researchers can ensure the reliability and success of their bioconjugation experiments. For critical applications, it is advisable to perform in-house stability studies under the specific experimental conditions to be used.
References
The Core of Bioconjugation: An In-depth Technical Guide to the PEG4 Spacer in DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the precise and stable linking of molecules is fundamental to the development of sophisticated diagnostics and therapeutics, including antibody-drug conjugates (ADCs). The selection of a chemical linker is a critical design parameter that significantly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Among the plethora of linkers available, those incorporating polyethylene glycol (PEG) spacers have become a cornerstone of modern bioconjugation. This guide provides a detailed technical examination of the discrete PEG4 spacer—a chain of four ethylene glycol units—within the context of the widely utilized DBCO-PEG4-Biotin reagent.
This compound is a biotinylation reagent that enables copper-free click chemistry, a bioorthogonal reaction that avoids the use of cytotoxic copper catalysts, making it ideal for use in living systems.[1] The molecule consists of three key components: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a biotin moiety for strong and specific binding to streptavidin, and a central PEG4 spacer. This guide will focus on the pivotal role of this PEG4 spacer, elucidating its structure, function, and impact on the overall performance of bioconjugates.
Core Functions of the PEG4 Spacer
The incorporation of a PEG4 spacer into the DBCO-Biotin linker imparts several advantageous properties that are critical for successful bioconjugation and the subsequent application of the labeled biomolecule.[2] These benefits are primarily derived from the physicochemical characteristics of the polyethylene glycol chain.
-
Enhanced Hydrophilicity and Solubility : A primary advantage of the PEG4 spacer is the increased hydrophilicity it confers upon the this compound molecule and the resulting bioconjugate.[2][3] Many potent therapeutic payloads and labeling reagents are hydrophobic, which can lead to aggregation and reduced solubility in aqueous biological environments.[4] The hydrophilic ethylene glycol units of the PEG4 spacer improve the overall water solubility of the conjugate, thereby preventing aggregation and facilitating easier handling and formulation.
-
Reduced Steric Hindrance : The defined and flexible nature of the PEG4 spacer provides critical spatial separation between the DBCO group and the biotin moiety, as well as between the conjugated biomolecule and the detection or purification system (e.g., streptavidin). This separation minimizes steric hindrance, allowing for more efficient and rapid reaction between the DBCO group and its azide-functionalized binding partner. Research has indicated that the inclusion of a PEG spacer can significantly increase the reactivity of conjugated antibodies.
-
Improved Pharmacokinetics : By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer can contribute to a longer circulation half-life and altered biodistribution. This can lead to improved drug exposure at the target site and a better overall therapeutic index in drug delivery applications.
-
Reduced Immunogenicity : The PEG component of the spacer can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an undesired immune response.
Quantitative Data on this compound and the Influence of PEG Spacer Length
| Property | Value | References |
| Molecular Weight | 749.9 g/mol | |
| Molecular Formula | C39H51N5O8S | |
| Purity | ≥ 95% (HPLC) | |
| Physical State | White to yellow amorphous solid | |
| Solubility | DMSO, DMF, MeOH, DCM, THF, Water | |
| Storage Conditions | -20 °C, dark, desiccated | |
| Spacer Arm Length | 22.8 Å (19 atoms) |
To illustrate the impact of PEG spacer length on the biological properties of a bioconjugate, data from a study by van Dongen et al. on 68Ga-labeled NOTA-conjugated antagonistic analogs of bombesin is presented. While this study does not use DBCO-Biotin, it provides valuable insight into how subtle changes in PEG spacer length can affect receptor binding affinity and biodistribution.
| Conjugate (68Ga-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) |
| n=2 | PEG2 | 3.1 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| n=3 | PEG3 | 3.9 ± 0.3 | 0.6 ± 0.1 | 1.0 ± 0.1 |
| n=4 | PEG4 | 5.4 ± 0.4 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| n=6 | PEG6 | 5.8 ± 0.3 | 1.1 ± 0.2 | 1.0 ± 0.1 |
Data from G.A.M.S. van Dongen, et al., Molecules. 2014.
These data demonstrate that even minor alterations in the length of the short PEG spacer can have a measurable impact on the biological performance of a bioconjugate. It is important to note that the optimal spacer length is highly dependent on the specific biomolecule, payload, and target combination.
Experimental Protocols
The following is a general protocol for the conjugation of an azide-containing biomolecule with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Azide-labeled biomolecule (e.g., protein, antibody, or nucleic acid) in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification.
Protocol:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM. For example, to prepare a 10 mM solution, add 667 µL of solvent to 5 mg of this compound.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-labeled biomolecule solution. A molar excess of 10-20 fold of the DBCO reagent over the biomolecule is a common starting point, but the optimal ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction can also be performed at 37°C to increase the reaction rate.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
The degree of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Molecular components of this compound.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General workflow for bioconjugation with this compound.
References
An In-depth Technical Guide to DBCO-PEG4-Biotin for Cell Surface Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-PEG4-Biotin, a key reagent in the field of bioorthogonal chemistry, for the specific application of cell surface labeling. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present quantitative data to facilitate the design and execution of robust and reproducible experiments.
Introduction: The Power of Bioorthogonal Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] This powerful concept has revolutionized the study of biomolecules in their native environments. One of the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[3][4]
This compound is a trifunctional molecule at the heart of many SPAAC applications. It consists of:
-
Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne that readily reacts with azides without the need for a cytotoxic copper catalyst.[4]
-
Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance.
-
Biotin: A vitamin with a high affinity for streptavidin, enabling sensitive detection and purification of labeled biomolecules.
This unique combination of features makes this compound an ideal tool for the specific and efficient labeling of azide-modified biomolecules on the surface of living cells.
The Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of the labeling strategy lies in the SPAAC reaction, a [3+2] cycloaddition between the DBCO group and an azide. The reaction is driven by the significant ring strain of the DBCO moiety, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH.
The process typically involves two steps:
-
Metabolic Incorporation of an Azide: Cells are cultured with a precursor molecule containing an azide group. For cell surface labeling, this is often an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans.
-
Bioorthogonal Ligation: The azide-displaying cells are then treated with this compound. The DBCO group on the reagent selectively "clicks" onto the azide on the cell surface, forming a stable triazole linkage and effectively biotinylating the target glycans.
Quantitative Data for Experimental Design
The efficiency and success of cell surface labeling with this compound depend on several key parameters. The following tables summarize important quantitative data to aid in experimental design.
| Parameter | Value | Notes |
| Molecular Weight | 749.9 g/mol | |
| Purity | ≥ 95% (HPLC) | |
| Solubility | DMSO, DMF, MeOH, DCM, THF |
Table 1: Physicochemical Properties of this compound
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 - 1.0 | High reactivity due to significant ring strain, ideal for rapid labeling. |
| BCN | ~0.14 | Good reactivity, another common choice for SPAAC. |
| DIFO | ~0.076 | Fluorination enhances reactivity compared to simple cyclooctynes. |
| OCT (simplest cyclooctyne) | ~2.4 x 10⁻³ | Lower reactivity due to less ring strain. |
Table 2: Comparison of Common Cyclooctynes for SPAAC
| Parameter | Recommended Range | Notes |
| Azido Sugar (e.g., Ac4ManNAz) Concentration | 25-50 µM | Optimal concentration should be determined for each cell line to balance labeling efficiency and potential cytotoxicity. |
| This compound Concentration | 10-100 µM | Higher concentrations can lead to faster labeling but may also increase background. |
| Metabolic Labeling Incubation Time | 1-3 days | Allows for sufficient incorporation of the azido sugar into cell surface glycans. |
| SPAAC Reaction Incubation Time | 30-60 minutes | The reaction is typically fast; longer times may not significantly increase signal. |
| Reaction Temperature | Room Temperature or 37°C | SPAAC proceeds efficiently at physiological temperatures. |
Table 3: Recommended Experimental Parameters for Cell Surface Labeling
Experimental Protocols
The following are detailed protocols for the metabolic labeling of cell surface glycans and subsequent detection using this compound. These should be optimized for your specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
This protocol describes the incorporation of an azide-functionalized mannosamine into the sialic acid biosynthesis pathway, resulting in the display of azido-sialic acids on the cell surface.
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will allow for logarithmic growth during the incubation period.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO. Store at -20°C.
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the culture medium to a final concentration of 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting and Washing:
-
Adherent cells: Gently wash the cells twice with pre-warmed PBS. Detach cells using a non-enzymatic cell dissociation solution or gentle scraping.
-
Suspension cells: Collect the cells by centrifugation (300 x g for 5 minutes).
-
-
Wash the cells twice with cold PBS by centrifugation to remove any unincorporated Ac4ManNAz.
Protocol 2: Labeling of Azide-Modified Glycans with this compound
This protocol details the bioorthogonal "click" reaction between the azide-modified cell surface and this compound.
Materials:
-
Azide-modified cells (from Protocol 1)
-
This compound
-
DMSO
-
PBS
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in PBS containing 1% BSA to a final concentration of 10-100 µM.
-
Cell Preparation: Resuspend the azide-modified cells in the this compound solution at a concentration of 1 x 10^6 cells/mL.
-
Click Reaction: Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.
The biotinylated cells are now ready for downstream analysis.
Protocol 3: Flow Cytometry Analysis of Biotinylated Cells
This protocol describes the detection and quantification of cell surface biotinylation using a fluorescently labeled streptavidin conjugate.
Materials:
-
Biotinylated cells (from Protocol 2)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend the biotinylated cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorescently labeled streptavidin conjugate to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer. Analyze the cells on a flow cytometer, detecting the fluorescence signal from the streptavidin conjugate. Include unlabeled cells and cells treated only with the streptavidin conjugate as negative controls.
Protocol 4: Western Blot Analysis of Biotinylated Surface Proteins
This protocol allows for the detection of biotinylated proteins from the cell lysate.
Materials:
-
Biotinylated cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the biotinylated cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate and visualize the biotinylated proteins using a chemiluminescence imaging system.
Concluding Remarks
This compound, in conjunction with metabolic azide labeling, provides a robust and highly specific method for the biotinylation of cell surface glycans. Its bioorthogonality, favorable reaction kinetics, and the high affinity of the biotin-streptavidin interaction make it an invaluable tool for researchers in cell biology, immunology, and drug development. By carefully considering the quantitative data and following the detailed protocols provided in this guide, researchers can confidently apply this technology to their specific research questions, enabling novel insights into the roles of cell surface glycoconjugates in health and disease.
References
- 1. Cell surface biotinylation [protocols.io]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotinylated Antibodies [bdbiosciences.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC
Strain-Promoted Alkeyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems without interfering with native biochemical processes.[1] This powerful technique facilitates the formation of a stable triazole linkage between a cyclooctyne and an azide without the need for a cytotoxic copper catalyst, a significant advantage over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The reaction's driving force is the high ring strain of the cyclooctyne, which dramatically lowers the activation energy of the [3+2] cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH.[1] The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with endogenous biological molecules such as proteins, nucleic acids, and lipids.[1]
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The choice of cyclooctyne is a critical determinant of the reaction kinetics, with more strained structures exhibiting faster rates. This guide provides a comprehensive overview of the core principles of SPAAC, a quantitative analysis of reaction kinetics, detailed experimental protocols, and visualizations of key workflows to empower researchers in leveraging this versatile bioconjugation tool.
Quantitative Analysis of SPAAC Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), a critical parameter for designing experiments, especially those involving low concentrations of reactants or time-sensitive processes. The rate is significantly influenced by the structure of the cyclooctyne, the electronic and steric properties of the azide, and the reaction conditions such as solvent, pH, and temperature.
Cyclooctyne Reactivity
The inherent ring strain of the cyclooctyne is the primary driver of the reaction rate. A variety of cyclooctynes have been developed, each with a unique balance of reactivity, stability, and hydrophobicity. The most commonly used cyclooctynes include bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DBCO), difluorinated cyclooctyne (DIFO), and dibenzoannulated cyclooctyne (DIBO). Generally, DBCO and its derivatives exhibit the fastest reaction kinetics.
Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| BCN | ~0.06 - 0.1 | Varied |
| DIFO | ~0.08 | Varied |
| DBCO | ~0.6 - 1.0 | Varied |
| DIBO | ~0.3 - 0.7 | Varied |
Note: The reported rate constants are approximate and can vary based on the specific experimental conditions. Data compiled from multiple sources.
Influence of Azide Structure
While the cyclooctyne structure has the most dramatic impact on the reaction rate, the structure of the azide also plays a significant role. Both electronic and steric factors of the azide substituent can modulate the kinetics of the cycloaddition.
Table 2: Influence of Azide Structure on SPAAC Reaction Rates with DBCO
| Azide Type | Substituent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (with DBCO) | General Observations |
| Alkyl Azides | |||
| Primary | Benzyl Azide | ~0.1 - 1.0 | Highly reactive. |
| Secondary | 1-Azidoethylbenzene | ~0.05 - 0.5 | Moderately reactive, steric hindrance begins to play a role. |
| Tertiary | 2-Azido-2-methylpropane | Very slow to no reaction | Significantly less reactive due to severe steric hindrance. |
| Aryl Azides | |||
| Electron-Neutral | Phenyl Azide | ~0.1 - 0.8 | Reactive, with kinetics influenced by the cyclooctyne partner. |
| Electron-Donating | p-Methoxyphenyl Azide | Generally slower with electron-deficient cyclooctynes. | The effect is dependent on the electronic nature of the cyclooctyne. |
| Electron-Withdrawing | p-Trifluoromethylphenyl Azide | Generally faster with electron-rich cyclooctynes like BCN. | Can exhibit inverse-electron-demand character. |
Note: The data is a synthesis of typical outcomes reported in the literature and is intended for comparative purposes.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of activated cyclooctynes and their application in bioconjugation.
Protocol 1: Synthesis of DBCO-NHS Ester
This protocol outlines a general procedure for the synthesis of the amine-reactive DBCO-NHS ester from DBCO-acid.
Materials:
-
DBCO-Acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve DBCO-acid (1 equivalent) and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DMF or DCM.
-
Activation: Add EDC (1.5 equivalents) to the solution and stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure DBCO-NHS ester.
Protocol 2: Conjugation of DBCO-NHS Ester to a Protein
This protocol details the procedure for labeling a protein with a DBCO moiety via its primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester stock solution (10 mM in anhydrous DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours on ice with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagents using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 3: SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the final click reaction between the DBCO-labeled protein and an azide-modified molecule.
Materials:
-
DBCO-labeled protein
-
Azide-modified molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the DBCO-labeled protein with a 2- to 5-fold molar excess of the azide-modified molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. Reaction times may require optimization based on the specific reactants.
-
Purification: Purify the final conjugate to remove the excess azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Visualizing SPAAC: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanism of SPAAC and its application in common experimental workflows.
References
A Technical Guide to DBCO-PEG4-Biotin: Specifications, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the product specifications, purity analysis, and common applications of DBCO-PEG4-Biotin, a key reagent in bioconjugation and chemical biology. This document is intended to serve as a resource for researchers utilizing copper-free click chemistry for the labeling and detection of biomolecules.
Product Specifications
This compound is a versatile biotinylation reagent that enables the covalent labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The molecule consists of three key components: a dibenzocyclooctyne (DBCO) group for reaction with azides, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for detection or purification via streptavidin or avidin affinity.
Quantitative data from various suppliers have been compiled in the table below to provide a clear comparison of the key product specifications.
| Parameter | Typical Specification |
| Molecular Formula | C₃₉H₅₁N₅O₈S |
| Molecular Weight | ~749.9 g/mol |
| Purity | ≥95% (as determined by HPLC) |
| Appearance | White to off-white or pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, and THF. Limited solubility in aqueous buffers. |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
| CAS Number | 1255942-07-4 |
Experimental Protocols
Quality Control and Purity Determination
Ensuring the purity and structural integrity of this compound is critical for reproducible and reliable experimental outcomes. The following are typical methodologies for the quality control of this reagent.
2.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of this compound. A typical reversed-phase HPLC protocol is outlined below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 309 nm (for the DBCO chromophore).
-
Sample Preparation: The sample is dissolved in a 1:1 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the peak area percentage of the main product peak relative to the total peak area.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of 5-10 mg/mL.
-
Data Acquisition: Standard ¹H NMR acquisition parameters are used.
-
Expected Chemical Shifts (δ):
-
DBCO Protons: Aromatic protons of the dibenzocyclooctyne group typically appear in the range of 7.0-8.0 ppm.
-
PEG Protons: The characteristic ethylene glycol protons of the PEG4 spacer are expected to be observed as a multiplet around 3.6 ppm.
-
Biotin Protons: Protons associated with the biotin ring structure will appear in various regions of the spectrum, including the ureido protons which can be observed between 6.0 and 7.0 ppm in DMSO-d₆.
-
General Protocol for Biotinylation of Azide-Modified Proteins
This protocol provides a general workflow for labeling an azide-containing protein with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the protein and its concentration.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound using a desalting column, spin filtration, or dialysis with an appropriate molecular weight cutoff.
-
-
Characterization of the Labeled Protein:
-
The degree of labeling can be estimated by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Successful biotinylation can be confirmed by a Western blot using a streptavidin-HRP conjugate for detection.
-
Application in Signaling Pathway Analysis: O-GlcNAcylation
A powerful application of this compound is in the study of post-translational modifications, such as O-GlcNAcylation. This dynamic glycosylation of nuclear and cytoplasmic proteins plays a crucial role in nutrient sensing and signaling. The workflow below illustrates how this compound can be used to label and identify O-GlcNAc-modified proteins.
In this workflow, cells are first incubated with an azide-modified sugar precursor, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz). This sugar is metabolized by the cell and incorporated into O-GlcNAc moieties on proteins. The resulting azide-labeled proteins can then be specifically reacted with this compound through copper-free click chemistry. The biotin tag allows for the subsequent enrichment of these proteins using streptavidin-coated beads, followed by identification and characterization through techniques like Western blotting or mass spectrometry. This approach provides a powerful tool for elucidating the roles of O-GlcNAcylation in various signaling pathways.
An In-depth Technical Guide to the Safety and Handling of DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for DBCO-PEG4-Biotin, a critical reagent in bioconjugation and chemical biology. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, with the CAS Number 1255942-07-4, is an azadibenzocyclooctyne-biotin derivative. It is a key component in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3][4] The dibenzocyclooctyne (DBCO) group reacts with azide-functionalized molecules to form a stable triazole linkage, while the biotin moiety allows for subsequent detection or purification using streptavidin-based methods. The polyethylene glycol (PEG4) linker enhances the hydrophilicity of the molecule, which helps to reduce aggregation and precipitation during the labeling process.
| Property | Value |
| Molecular Formula | C₃₉H₅₁N₅O₈S |
| Molecular Weight | 749.92 g/mol |
| Appearance | White to grey amorphous solid |
| Purity | ≥95% (HPLC) |
| CAS Number | 1255942-07-4 |
Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its reactivity.
| Solvent | Maximum Concentration |
| DMSO | 100 mM (74.99 mg/mL) |
| Ethanol | 100 mM (74.99 mg/mL) |
| Water, DMF, DCM, THF, Chloroform | Soluble |
Storage Conditions:
| Condition | Duration | Notes |
| Powder | 3 years at -20°C | Store desiccated and protected from light. |
| In Solvent | 6 months at -80°C; 1 month at -20°C | Use anhydrous solvents. Avoid repeated freeze-thaw cycles. Prepare freshly for in vivo experiments. |
Safety and Handling
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: Handle with chemical-resistant gloves (tested according to EN 374). Wash and dry hands thoroughly after handling.
-
Body Protection: Wear a lab coat. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: In case of dust formation or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures:
-
Avoid direct contact with the skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
For sensitive applications, it is recommended to fill the vial with an inert gas like nitrogen or argon before storing.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill and Disposal:
-
Spill: Sweep up the material, place it in a suitable, closed container for disposal. Avoid creating dust.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.
References
The Insider's Guide to DBCO-PEG4-Biotin: A Deep Dive into its Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-Biotin, a cornerstone reagent in the field of bioorthogonal chemistry. We will explore its discovery and development, delve into its mechanism of action, and provide detailed experimental protocols for its application in bioconjugation, cell labeling, and proteomics. This guide is intended to be a valuable resource for researchers and professionals seeking to leverage the power of copper-free click chemistry in their work.
Introduction: The Dawn of Copper-Free Click Chemistry
The advent of "click chemistry," a concept introduced by K. Barry Sharpless, revolutionized chemical biology by providing a set of powerful, reliable, and selective reactions for rapidly synthesizing complex molecules. The initial iteration, copper-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, suffered from a significant drawback for in vivo applications: the cytotoxicity of the copper catalyst. This limitation spurred the development of copper-free alternatives, leading to the emergence of strain-promoted azide-alkyne cycloaddition (SPAAC).
At the heart of SPAAC is the use of strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a metal catalyst. This bioorthogonal reaction, occurring efficiently under physiological conditions, opened the door for the specific labeling and tracking of biomolecules in living systems. This compound emerged as a key player in this new era, combining the highly reactive DBCO moiety with a biotin tag for detection and purification, all connected by a hydrophilic polyethylene glycol (PEG) spacer.
This compound: Structure and Properties
This compound is a heterobifunctional molecule meticulously designed for bioorthogonal labeling and enrichment. Its structure consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive handle for the copper-free click reaction with azide-modified molecules. The inherent ring strain of the DBCO group drives the reaction forward.
-
Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol linker that imparts hydrophilicity to the molecule. This PEG spacer is crucial for several reasons: it increases the solubility of the reagent and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecule and the biotin tag, thereby improving binding to streptavidin.[][2] The PEG4 moiety has a length of approximately 22.8 Å.[3]
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[4]
The combination of these three components makes this compound a versatile and powerful tool for a wide range of applications in biological research and drug development.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₃₉H₅₁N₅O₈S | |
| Molecular Weight | 749.92 g/mol | |
| Purity | ≥95% (typically determined by HPLC) | |
| Appearance | White to yellow amorphous solid | |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF, and Chloroform. Soluble up to 100 mM in DMSO and ethanol. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | |
| Shelf Life | Typically 12 months or longer when stored properly. | |
| CAS Number | 1255942-07-4 |
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The utility of this compound is rooted in the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between a strained cyclooctyne (DBCO) and an azide.
The key to this copper-free click reaction is the significant ring strain of the DBCO group. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a toxic copper catalyst. The reaction is highly specific and bioorthogonal, meaning that the DBCO and azide groups do not react with other functional groups typically found in biological systems. This exquisite selectivity allows for the precise labeling of azide-modified biomolecules within the complex environment of a living cell.
Experimental Protocols
The following are detailed protocols for common applications of this compound. These should be considered as starting points, and optimization may be necessary for specific experimental systems.
Bioconjugation to Azide-Modified Proteins
This protocol describes the general procedure for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. Reaction times can be extended for dilute solutions or to improve labeling efficiency.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Follow the manufacturer's instructions for the desalting column.
-
-
Confirmation of Labeling (Optional):
-
The degree of labeling can be assessed by methods such as HABA assay or by mass spectrometry.
-
Cell Surface Labeling of Azide-Modified Glycans
This protocol outlines a two-step procedure for labeling cell surface glycans. First, an azide-modified sugar is metabolically incorporated into the cellular glycans, followed by the reaction with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
This compound
-
Anhydrous DMSO
-
PBS with 1% BSA
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 48-72 hours.
-
Harvest the cells and wash them three times with cold PBS.
-
-
Click Reaction:
-
Resuspend the cells in PBS containing 1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the cells three times with cold PBS containing 1% BSA to remove unreacted this compound.
-
-
Downstream Analysis:
-
The biotin-labeled cells are now ready for downstream applications such as flow cytometry (using a fluorescently labeled streptavidin conjugate) or western blotting.
-
Pull-Down Assay for Protein-Protein Interaction Studies
This protocol describes the enrichment of a biotinylated "bait" protein and its interacting partners ("prey") from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Cell lysate containing the biotinylated bait protein and potential prey proteins
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., Lysis buffer with 1% Triton X-100)
-
Wash Buffer 2 (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
-
Protein Enrichment:
-
Add the cell lysate containing the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 1-4 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer 2 to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the captured proteins.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry.
-
Applications in Drug Discovery and Development
The unique properties of this compound make it an invaluable tool in various stages of drug discovery and development.
-
Target Identification and Validation: Pull-down assays coupled with mass spectrometry, using a biotinylated small molecule probe, can identify the protein targets of a drug candidate.
-
Antibody-Drug Conjugates (ADCs): Copper-free click chemistry is increasingly used for the site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs. This compound can be used in the development and characterization of such conjugates.
-
Targeted Drug Delivery: Biotin can serve as a targeting ligand for receptors that are overexpressed on cancer cells. This compound can be used to attach biotin to drug delivery vehicles like nanoparticles or liposomes.
-
Diagnostic Assays: The high-affinity interaction between biotin and streptavidin is the basis for numerous diagnostic assays, such as ELISA and lateral flow assays. This compound can be used to biotinylate antibodies or other detection reagents for use in these formats.
Conclusion
This compound has firmly established itself as a critical reagent in the chemical biologist's toolbox. Its development was a pivotal moment in the evolution of bioorthogonal chemistry, enabling researchers to probe complex biological systems with unprecedented precision and minimal perturbation. The combination of a highly reactive, copper-free click handle, a biocompatible spacer, and a versatile affinity tag has led to its widespread adoption in a multitude of applications, from fundamental research to the frontiers of drug discovery. As our understanding of biological processes continues to deepen, the demand for sophisticated molecular tools like this compound will undoubtedly continue to grow, paving the way for new discoveries and therapeutic innovations.
References
The Lynchpin of Bioconjugation: A Technical Guide to the Role of Biotin in DBCO-PEG4-Biotin Functionality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precise and stable linkage of molecules is paramount for the development of sophisticated diagnostics, targeted therapeutics, and advanced research tools. The trifunctional molecule, DBCO-PEG4-Biotin, has emerged as a critical reagent, enabling a powerful and versatile approach to molecular assembly. This technical guide delves into the core functionality of this compound, with a specific focus on the indispensable role of the biotin moiety. We will explore the underlying chemical principles, provide detailed experimental protocols, and present quantitative data to empower researchers in leveraging this technology for their applications.
Deconstructing this compound: A Molecule of Three Parts
The remarkable utility of this compound stems from the distinct and synergistic functions of its three components:
-
Dibenzocyclooctyne (DBCO): The Engine of Ligation. DBCO is a cyclooctyne that is activated by ring strain, making it highly reactive towards azide-functionalized molecules.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry".[1][2] Its key advantage is that it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, rendering it bioorthogonal and ideal for use in living systems.[2] The formation of a stable triazole linkage ensures a robust and permanent conjugation.
-
Polyethylene Glycol (PEG4): The Optimizing Spacer. The PEG4 linker is a short chain of four polyethylene glycol units. This hydrophilic spacer confers several beneficial properties to the molecule and its conjugates. It enhances aqueous solubility, which is particularly advantageous when working with hydrophobic biomolecules. The flexibility and length of the PEG4 chain (approximately 1.4 nm) also reduce steric hindrance between the conjugated partners, preserving their native structure and function. Furthermore, in therapeutic applications, PEG linkers can improve the pharmacokinetic profile of a bioconjugate.
-
Biotin: The High-Affinity Handle. Biotin, also known as Vitamin B7, is a small molecule that forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin. This interaction is characterized by an extremely low dissociation constant (Kd), indicating a very stable and specific bond. This high-affinity interaction makes biotin an invaluable tool for a multitude of applications, including purification, detection, and targeted delivery.
The Pivotal Role of Biotin: Beyond a Simple Tag
While the DBCO group facilitates the initial covalent conjugation, the biotin moiety provides the subsequent layer of functionality that is central to the utility of this compound. Its primary role is to act as a highly specific and strong "capture tag" that can be recognized by streptavidin or avidin. This enables a wide array of downstream applications:
-
Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using streptavidin-coated supports, such as magnetic beads or agarose resin. This is a cornerstone of pull-down assays to identify binding partners and for the purification of labeled proteins, nucleic acids, or other biomolecules.
-
Detection and Imaging: The biotin-streptavidin interaction is widely exploited for signal amplification in detection assays. Streptavidin can be conjugated to fluorescent dyes, enzymes (like horseradish peroxidase), or other reporter molecules. By binding multiple streptavidin conjugates to a single biotinylated target, the signal can be significantly enhanced in techniques such as western blotting, ELISA, flow cytometry, and immunohistochemistry.
-
Targeted Delivery: In drug development, the biotin moiety can be used to target cells that overexpress biotin receptors, which is a characteristic of some cancer cells. This allows for the selective delivery of therapeutic payloads that have been conjugated to the this compound molecule.
-
Immobilization and Surface Functionalization: Biotinylated molecules can be immobilized onto streptavidin-coated surfaces, such as microplates or biosensors. This is a common strategy for creating functionalized surfaces for various binding assays and diagnostic applications.
Quantitative Data for a Technical Audience
The efficiency and robustness of bioconjugation and subsequent applications are underpinned by key quantitative parameters. The following tables summarize critical data related to the functionality of this compound.
| Parameter | Value | Significance | References |
| Biotin-Streptavidin Interaction | |||
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | Represents one of the strongest non-covalent biological interactions, ensuring a highly stable complex. | |
| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | Indicates a rapid binding of biotin to streptavidin. | |
| SPAAC Reaction with DBCO | |||
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.1 M⁻¹s⁻¹ | Provides a measure of the reaction speed. The rate can be influenced by the specific azide, solvent, and temperature. | |
| Second-Order Rate Constants in different buffers (DBCO-amine with azido-glucopyranoside at 25°C) | |||
| PBS (pH 7) | 0.32–0.85 M⁻¹s⁻¹ | Common buffer, but may not provide the fastest reaction rates. | |
| HEPES (pH 7) | 0.55–1.22 M⁻¹s⁻¹ | Can result in higher rate constants compared to PBS. | |
| Quantification of DBCO Conjugation | |||
| DBCO Molar Extinction Coefficient (ε) at ~309 nm | ~12,000 M⁻¹cm⁻¹ | Allows for the quantification of DBCO incorporation into a biomolecule using UV-Vis spectroscopy. |
Table 1: Key Quantitative Parameters for this compound Functionality.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol for Antibody Conjugation with this compound (via Azide Labeling)
This protocol describes a two-step process: first, introducing azide groups to an antibody, and second, reacting the azide-modified antibody with this compound.
Materials:
-
Antibody (1-2 mg/mL in PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., 10-fold molar excess over the antibody)
-
This compound (1.5 to 3-fold molar excess over the azide-labeled antibody)
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns or dialysis equipment
-
Reaction tubes
Procedure:
Step 1: Antibody Azide Modification
-
Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Remove the unreacted Azide-PEG-NHS ester by dialysis against PBS or by using a desalting column.
Step 2: Click Chemistry Reaction with this compound
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the azide-modified antibody.
-
Incubate the reaction overnight at 4°C with gentle mixing. Reaction times can be optimized (e.g., 4-12 hours at room temperature).
-
Purify the biotinylated antibody conjugate to remove unreacted this compound using a desalting column or dialysis.
-
(Optional) Quantify the degree of labeling by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO) to determine the ratio of biotin molecules per antibody.
Protocol for Labeling of Azide-Modified Live Cells
This protocol outlines the procedure for labeling the surface of live cells that have been metabolically engineered to express azide groups.
Materials:
-
Azide-modified mammalian cells
-
This compound
-
Anhydrous DMSO
-
Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)
-
Fixative solution (e.g., 4% formaldehyde in D-PBS)
-
Streptavidin-fluorophore conjugate for detection
-
Fluorescence microscope
Procedure:
-
Grow mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., ManNAz) at 37°C in a 5% CO₂ incubator.
-
Wash the cells twice with D-PBS containing 1% FBS.
-
Prepare a 5 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in D-PBS with 1% FBS to a final concentration of 5 to 30 µM.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells four times with D-PBS containing 1% FBS to remove unreacted this compound.
-
Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.
-
Wash the cells twice with D-PBS.
-
To visualize the biotinylated cells, incubate with a streptavidin-fluorophore conjugate according to the manufacturer's instructions.
-
Wash the cells to remove unbound streptavidin conjugate and image using a fluorescence microscope.
Protocol for Purification of a Biotinylated Protein using Streptavidin Magnetic Beads
This protocol describes the capture and purification of a protein that has been labeled with this compound.
Materials:
-
Biotinylated protein sample
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4, with optional detergent like 0.05% Tween-20 to reduce non-specific binding)
-
Elution Buffer (e.g., for non-denaturing elution, a buffer containing free biotin; for denaturing elution, 0.1% SDS or boiling)
-
Magnetic rack
-
Reaction tubes
Procedure:
-
Resuspend the streptavidin magnetic beads thoroughly by vortexing.
-
Transfer the desired volume of beads to a clean reaction tube. The binding capacity of the beads should be considered (e.g., µg of biotinylated protein per mg of beads).
-
Place the tube on a magnetic rack to pellet the beads, and carefully remove the storage buffer.
-
Equilibrate the beads by washing them three times with the Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, place the tube on the magnetic rack, and discard the supernatant.
-
After the final wash, resuspend the beads in the Binding/Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated beads.
-
Incubate for 15-30 minutes at room temperature with gentle rotation to allow for binding.
-
Place the tube on the magnetic rack and discard the supernatant which contains unbound molecules.
-
Wash the beads three to four times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the biotinylated protein from the beads. The choice of elution buffer depends on the downstream application. For functional protein, use a competitive elution with a high concentration of free biotin. For applications like SDS-PAGE, a denaturing elution is suitable.
-
Collect the eluate for further analysis.
Visualizing the Workflows and Relationships
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for antibody biotinylation using this compound.
Caption: Logical flow of biotin-mediated targeted drug delivery.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation, and the biotin moiety is the linchpin of its broad applicability. By providing a high-affinity handle for purification, detection, and targeting, biotin extends the functionality of the covalent linkage formed by the DBCO group. Understanding the distinct roles of each component, supported by quantitative data and robust protocols, is essential for researchers, scientists, and drug development professionals to successfully harness the power of this trifunctional molecule in their endeavors. The ability to precisely construct and manipulate complex biomolecular systems using reagents like this compound will continue to drive innovation in medicine and the life sciences.
References
Methodological & Application
Revolutionizing Live Cell Analysis: A Detailed Protocol for DBCO-PEG4-Biotin Labeling
Application Note and Protocols for the Bioorthogonal Labeling of Live Cells using DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive guide for the specific and efficient labeling of live cells using a two-step bioorthogonal chemistry approach. This powerful technique allows for the visualization and analysis of cellular components, such as glycans, in their native environment without disrupting cellular processes. The protocol first involves the metabolic incorporation of an azide-modified monosaccharide into the cellular machinery. This is followed by a highly specific and biocompatible "click chemistry" reaction with this compound, a biotin probe that facilitates detection.[1][2] This copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is ideal for live-cell applications where the cytotoxicity of a copper catalyst is a concern.[3][4][5]
The hydrophilic PEG4 linker on the this compound reagent reduces aggregation and enhances the accessibility of the biotin moiety, thereby improving detection efficiency. This method is a cornerstone for a variety of applications in research and drug development, including the study of glycan trafficking, biomarker discovery, and monitoring cellular responses to therapeutics.
Principle of the Method
The labeling strategy is a two-step process that leverages the cell's own metabolic pathways.
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells process this unnatural sugar and incorporate it into their glycoconjugates, effectively displaying azide groups on the cell surface.
-
Bioorthogonal "Click" Reaction: The azide-labeled cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group on this molecule reacts specifically and covalently with the azide groups on the cell surface via a copper-free click chemistry reaction to form a stable triazole linkage.
-
Detection: The biotinylated cells can then be detected and visualized using fluorescently labeled streptavidin conjugates.
Experimental Protocols
Materials
-
Live cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Bovine Serum Albumin (BSA)
-
Cell culture plates or coverslips suitable for microscopy
Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz
This protocol describes the incorporation of azide groups into the glycans of live cells.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 24-well plate with coverslips) and allow them to adhere and grow to the desired confluency (typically 70-80%). For example, A549 cells can be seeded at a density of 2x10^6 cells per 100 mm plate.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: The following day, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days under their standard culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the azide sugar. The optimal incubation time and Ac4ManNAz concentration should be determined empirically for each cell type.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
Protocol 2: this compound Labeling of Azide-Modified Live Cells
This protocol details the copper-free click chemistry reaction to attach biotin to the azide-labeled cells.
-
Prepare this compound Staining Solution: Prepare a 1-5 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to the desired final working concentration.
-
Labeling Reaction: Add the this compound staining solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing:
-
For adherent cells: Remove the staining solution and wash the cells three times with PBS containing a blocking agent (e.g., 1% BSA) to reduce non-specific binding.
-
For suspension cells: Pellet the cells, remove the supernatant, and resuspend in PBS with a blocking agent. Repeat this wash step three times.
-
Protocol 3: Detection of Biotinylated Live Cells with Fluorescent Streptavidin
This protocol describes the final step of visualizing the biotin-labeled cells.
-
Prepare Streptavidin-Fluorophore Solution: Dilute the fluorescently-labeled streptavidin to the recommended concentration (typically 0.5-10 µg/mL) in a suitable buffer (e.g., PBS with 1% BSA).
-
Streptavidin Incubation: Incubate the biotinylated cells with the fluorescently-labeled streptavidin solution for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound streptavidin.
-
Imaging: The cells are now ready for live imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for the key steps of the labeling protocol. Optimization may be required for specific cell lines and experimental conditions.
Table 1: Recommended Concentrations for Metabolic Labeling with Ac4ManNAz
| Cell Line | Optimal Ac4ManNAz Concentration | Incubation Time | Reference |
| A549 | 10 µM | 72 hours | |
| HCT116 | 50 µM | 48 hours | |
| MCF7 | 100 µM | 48 hours | |
| General Starting Range | 25-50 µM | 1-3 days |
Table 2: Recommended Reagent Concentrations and Incubation Times for Labeling and Detection
| Reagent | Typical Working Concentration | Incubation Time | Temperature |
| This compound | 10-100 µM | 30-60 minutes | 37°C |
| Fluorescent Streptavidin | 0.5-10 µg/mL | 10-20 minutes | Room Temperature |
Control Experiments
To ensure the specificity of the labeling, the following negative controls should be performed:
-
No Ac4ManNAz Control: Cells not incubated with Ac4ManNAz but subjected to the this compound and streptavidin staining steps. This control assesses the non-specific binding of the detection reagents.
-
No this compound Control: Cells metabolically labeled with Ac4ManNAz but not treated with this compound before incubation with fluorescent streptavidin. This control confirms that the streptavidin does not bind to the azide-modified glycans directly.
Cytotoxicity Considerations
Studies have shown that Ac4ManNAz can have physiological effects on cells, particularly at higher concentrations. For example, 50 µM Ac4ManNAz has been observed to decrease proliferation and migration in A549 cells, while 10 µM showed minimal effects. DBCO reagents have been shown to have low cytotoxicity at effective concentrations. It is recommended to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentrations of both Ac4ManNAz and this compound for your specific cell line and experimental duration.
Visualizations
Caption: Experimental workflow for live cell labeling.
Caption: Bioorthogonal labeling signaling pathway.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic glycan labeling immobilizes dendritic cell membrane and enhances antitumor efficacy of dendritic cell vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [baseclick.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO PEG4 Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Site-Specific Protein Labeling with DBCO-PEG4-Biotin via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and robust labeling of proteins is a cornerstone of modern biological research and therapeutic development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal chemistry tool for this purpose. This copper-free "click chemistry" reaction enables the efficient and specific covalent linkage of a dibenzocyclooctyne (DBCO) moiety with an azide group under physiological conditions, thus avoiding the cytotoxicity associated with copper catalysts.[][2][3]
DBCO-PEG4-Biotin is a versatile reagent that combines the highly reactive DBCO group with a biotin molecule through a hydrophilic polyethylene glycol (PEG4) spacer.[4][5] This reagent allows for the straightforward biotinylation of azide-modified proteins. The PEG4 linker enhances the solubility of the labeled protein and reduces steric hindrance, improving the accessibility of the biotin for detection or purification. This application note provides detailed protocols for introducing azide functionalities into proteins and their subsequent labeling with this compound, along with methods for purification and quantification.
Principle of the Reaction
The core of this labeling strategy is the SPAAC reaction, a [3+2] cycloaddition between the strained alkyne of DBCO and the azide-functionalized protein. The inherent ring strain of the DBCO group significantly lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures and pH without any catalysts. The resulting triazole linkage is highly stable.
Caption: Chemical principle of SPAAC labeling.
Experimental Protocols
Part 1: Introduction of Azide Groups into the Target Protein
To label a protein with this compound, it must first be modified to contain an azide group. This can be achieved through two primary methods: metabolic labeling or genetic code expansion.
Method A: Metabolic Labeling with L-Azidohomoalanine (AHA)
This method is suitable for labeling newly synthesized proteins in cell culture. AHA is an analog of methionine and will be incorporated into proteins during translation.
Materials:
-
Mammalian cells of interest
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells to the desired confluency.
-
To deplete endogenous methionine, wash the cells once with warm PBS and then incubate them in methionine-free medium for 1-2 hours.
-
Replace the medium with fresh methionine-free medium supplemented with 25-100 µM AHA. The optimal concentration should be determined empirically for your cell type.
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
Proceed with cell lysis for downstream labeling of the proteome, or if targeting a specific secreted protein, collect the conditioned medium.
Method B: Genetic Incorporation of an Azide-Containing Unnatural Amino Acid
This method allows for the site-specific incorporation of an azide group at a desired position within the protein sequence. p-Azidophenylalanine (p-AzF) is a commonly used unnatural amino acid for this purpose. This requires a specific E. coli strain and expression plasmids encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain engineered for unnatural amino acid incorporation.
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the p-AzF-specific aminoacyl-tRNA synthetase and its cognate tRNA.
-
p-Azidophenylalanine (p-AzF).
-
Standard protein expression and purification reagents.
Protocol:
-
Co-transform the E. coli expression strain with the plasmid for your protein of interest and the synthetase/tRNA plasmid.
-
Grow the transformed cells in a suitable medium to an appropriate optical density.
-
Induce protein expression and simultaneously supplement the culture medium with 1-2 mM p-AzF.
-
After the expression period, harvest the cells and purify the azide-modified protein using standard chromatography techniques.
-
Note: The azide group can be sensitive to strong reducing agents. If your purification protocol requires reducing agents like DTT or BME, their use should be minimized to avoid reduction of the azide to an amine.
Part 2: SPAAC Reaction with this compound
This protocol describes the labeling of the azide-modified protein with this compound.
Materials:
-
Azide-modified protein (from Part 1).
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 is a common choice.
-
Anhydrous DMSO or DMF to prepare a stock solution of this compound.
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (approximately 20-200 µM, depending on the protein's molecular weight).
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein. The optimal ratio may need to be determined experimentally.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction time can vary depending on the concentration of reactants and the specific protein.
-
After incubation, the biotinylated protein is ready for purification.
Caption: Experimental workflow for protein biotinylation.
Part 3: Purification of the Biotinylated Protein
Purification is necessary to remove unreacted this compound.
Materials:
-
Reaction mixture from Part 2.
-
Purification system: Size-exclusion chromatography (SEC), dialysis, or spin filtration columns (e.g., with a 10 kDa molecular weight cutoff) are suitable.
-
Streptavidin or avidin-based affinity chromatography resins (for capture and subsequent elution).
Protocol (using Spin Filtration):
-
Transfer the reaction mixture to a spin filtration unit with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Add a sufficient volume of PBS (pH 7.2) to the unit.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through containing the unreacted this compound.
-
Repeat the wash steps 3-4 times to ensure complete removal of the excess reagent.
-
Recover the purified, biotinylated protein in the retentate.
Part 4: Quantification of Biotinylation
Determining the degree of labeling (DOL), or the average number of biotin molecules per protein, is crucial for consistency.
Method: HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin.
Materials:
-
Purified biotinylated protein.
-
HABA/Avidin pre-mixed solution (commercially available kits).
-
Spectrophotometer or plate reader.
Protocol:
-
Follow the instructions provided with the commercial HABA assay kit.
-
Briefly, measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the biotinylated protein to the solution.
-
After a short incubation, measure the absorbance at 500 nm again.
-
The change in absorbance is used to calculate the biotin concentration, which can then be used to determine the DOL by dividing the molar concentration of biotin by the molar concentration of the protein.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| AHA Concentration | 25-100 µM | Optimal concentration is cell-type dependent. |
| p-AzF Concentration | 1-2 mM | For genetic incorporation in E. coli. |
| This compound Molar Excess | 10-20 fold | A higher excess can drive the reaction to completion but may require more extensive purification. |
| Reaction Time | 2-24 hours | Dependent on temperature and reactant concentrations. Overnight at 4°C is a common practice. |
| Reaction pH | 7.2 - 7.4 | Physiological pH is optimal for the SPAAC reaction. |
Applications
Biotinylation of proteins using this compound enables a wide range of applications, including:
-
Protein Purification: Immobilization and purification of labeled proteins and their binding partners using streptavidin-coated beads.
-
Detection and Quantification: Use in Western blotting, ELISA, and flow cytometry with streptavidin-conjugated reporters (e.g., HRP, fluorophores).
-
Cellular Imaging: Visualization of protein localization and trafficking in live cells.
-
Drug Delivery: Development of targeted drug delivery systems.
-
Biosensor Development: Immobilization of proteins onto sensor surfaces.
References
Application Notes and Protocols for Optimal Labeling with DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal use of DBCO-PEG4-Biotin in labeling azide-modified biomolecules. The information is intended to assist researchers in achieving high-efficiency, specific, and reproducible biotinylation for a variety of downstream applications, including affinity purification, imaging, and detection.
Introduction to this compound Labeling
This compound is a versatile biotinylation reagent designed for copper-free click chemistry applications.[1][2][3] It utilizes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to covalently attach a biotin moiety to azide-containing molecules.[1] This bioorthogonal reaction is highly specific and occurs efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological samples, including living cells.
The structure of this compound consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically with azides.
-
Polyethylene glycol (PEG4) spacer: A short, hydrophilic linker that enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance for subsequent detection with streptavidin or avidin.
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling sensitive detection and purification.
General Considerations for Optimal Labeling
Several factors influence the efficiency of this compound labeling. Optimization of these parameters is crucial for achieving the desired degree of labeling.
-
Reagent Preparation: this compound is sparingly soluble in aqueous buffers (up to 0.35 mM) and should first be dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be diluted into the aqueous reaction buffer. For a 10 mM stock solution, add 667 μL of solvent to 5 mg of the reagent.
-
Reaction Buffer: A buffer that does not contain azides or primary amines (e.g., Tris, glycine) should be used. Phosphate-buffered saline (PBS) at a pH of 6.5-7.5 is commonly recommended.
-
Concentration: Higher concentrations of both the azide-modified molecule and the this compound reagent will result in more efficient labeling. For protein labeling, a starting concentration of 1-5 mg/mL is recommended.
-
Molar Excess: The optimal molar excess of this compound over the azide-containing molecule depends on the concentration of the target molecule and the number of available azide groups. A 1.5 to 3-fold molar excess is a good starting point for proteins. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.
-
Temperature and Incubation Time: Reactions are typically carried out at room temperature or 37°C. Typical reaction times range from 2 to 12 hours, but longer incubation periods (up to 24 hours) can improve efficiency, especially for low concentrations.
-
Purification: After the labeling reaction, it is essential to remove any unreacted this compound to prevent interference with downstream applications. This can be achieved using size-exclusion chromatography (e.g., Zeba™ Dye and Biotin Removal Columns), dialysis, or tangential flow filtration.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound labeling.
Table 1: Recommended Molar Excess of this compound for Protein Labeling
| Protein Concentration | Recommended Molar Excess (DBCO:Protein) | Reference |
| > 5 mg/mL | 10-fold | |
| < 5 mg/mL | 20- to 50-fold | |
| General Recommendation | 1.5- to 3-fold (DBCO:azide) | |
| General Recommendation | 5- to 20-fold |
Table 2: General Reaction Conditions
| Parameter | Recommended Range | Reference |
| pH | 6.5 - 7.5 | |
| Temperature | Room Temperature to 37°C | |
| Incubation Time | 2 - 12 hours (up to 24 hours for low concentrations) |
Table 3: Spectroscopic Properties for Degree of Labeling (DOL) Calculation
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| DBCO Group | 309 | ~12,000 | |
| Typical IgG | 280 | ~203,000 |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins
This protocol provides a general procedure for biotinylating proteins that have been metabolically or chemically modified to contain azide groups.
Materials:
-
Azide-modified protein (1-5 mg/mL in azide-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.2
-
Purification columns (e.g., Zeba™ Dye and Biotin Removal Columns)
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
Calculate Reagent Volume: Determine the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1).
-
Labeling Reaction: Add the calculated volume of this compound stock solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight on ice. For potentially suboptimal conditions, consider incubating at 37°C.
-
Purification: Remove unreacted this compound using a desalting column equilibrated with PBS.
-
Determine Degree of Labeling (Optional):
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and 309 nm (A309).
-
Calculate the protein concentration and the degree of labeling (DOL) using the formulas provided in the "Determination of Degree of Labeling" section.
-
-
Storage: Store the biotinylated protein at 2-8°C, protected from light.
Protocol 2: Labeling of Azide-Modified Live Cells
This protocol describes the biotinylation of cell surface glycans that have been metabolically labeled with an azide-containing sugar analog.
Materials:
-
Cells with azide-modified surface glycans (e.g., cultured with Ac4ManNAz)
-
This compound
-
Anhydrous DMSO
-
PBS or other suitable cell-compatible buffer
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin-fluorophore conjugate
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the metabolically labeled cells and wash them twice with cold PBS by centrifugation.
-
Cell Counting: Resuspend the cells in PBS and determine the cell count and viability.
-
Prepare Labeling Solution: Prepare a working solution of this compound in a cell-compatible buffer. A typical starting concentration is 5-10 µM. A dose-response experiment is recommended to determine the optimal concentration for your cell type.
-
Labeling Reaction: Resuspend the cells in the this compound labeling solution and incubate for 20-30 minutes at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unreacted this compound.
-
Staining for Flow Cytometry:
-
Resuspend the labeled cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Add a fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Analysis: Wash the cells once with FACS buffer and analyze by flow cytometry.
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of biotin molecules per protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified biotinylated protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein
-
The correction factor for the DBCO contribution to A280 is approximately 0.90 for IgG.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Degree of Labeling:
-
DOL = (A309 x ε_protein) / [ε_DBCO x (A280 - (A309 x Correction Factor))]
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
Visualizations
Caption: Experimental workflow for labeling azide-modified molecules with this compound.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Troubleshooting
Table 4: Troubleshooting Common Labeling Issues
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or No Labeling | Insufficient molar excess of this compound. | Increase the molar excess of the labeling reagent. | |
| Suboptimal reaction conditions. | Optimize conditions by increasing concentration, incubating at 37°C, or extending incubation time. | ||
| Inactive this compound reagent. | Ensure proper storage of the reagent (-20°C, desiccated) and prepare fresh stock solutions. | ||
| Absence of azide groups on the target molecule. | Confirm the successful incorporation of azide groups into the biomolecule. | ||
| Protein Aggregation/Precipitation | Low aqueous solubility of the labeled protein. | The PEG4 spacer is designed to minimize this, but if it occurs, consider using a different buffer or adding solubilizing agents. | |
| High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF in the reaction mixture is not excessive. | ||
| High Background Signal | Incomplete removal of unreacted this compound. | Ensure thorough purification of the labeled product using appropriate methods like desalting or dialysis. |
References
Application Notes and Protocols for DBCO-PEG4-Biotin in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of DBCO-PEG4-Biotin for the biotinylation of azide-modified molecules via copper-free click chemistry. The information is intended to facilitate the seamless integration of this reagent into research and development workflows.
Introduction
This compound is a versatile biotinylation reagent designed for the efficient labeling of azide-containing biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This copper-free click chemistry approach is highly biocompatible, making it ideal for applications involving live cells or other sensitive biological systems where the cytotoxicity of a copper catalyst is a concern.[3] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azides to form a stable triazole linkage. The polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which helps to reduce aggregation and precipitation during the labeling process. This spacer also increases the accessibility of the biotin moiety for subsequent detection or purification using streptavidin or avidin-based methods.
Data Presentation: Reaction Buffer Composition and Conditions
For successful and efficient bioconjugation, the selection of an appropriate reaction buffer is critical. The following table summarizes the recommended buffer components and reaction conditions for using this compound.
| Parameter | Recommended Conditions | Notes |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 (20 mM sodium phosphate, 150 mM sodium chloride) | Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide, as they can compete with the intended reaction. |
| 20 mM HEPES, pH 7-9 | ||
| 100 mM Carbonate/Bicarbonate, pH 7-9 | ||
| 50 mM Borate Buffer, pH 7-9 | ||
| pH Range | 7.0 - 9.0 | The reaction is efficient at near-neutral to slightly basic pH. |
| Initial Dissolution of this compound | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound should first be dissolved in a water-miscible organic solvent before being diluted into the aqueous reaction buffer. It is soluble up to 100 mM in DMSO and ethanol. |
| Aqueous Solubility | Up to 0.35 mM in aqueous buffers | The PEG4 spacer improves aqueous solubility. |
| Molar Excess of this compound | 1.5 to 3-fold molar excess over the azide-containing molecule | For protein concentrations below 5 mg/mL, a 20 to 50-fold molar excess may be necessary. For protein concentrations of 5 mg/mL, a 10-fold molar excess is a good starting point. The optimal ratio should be determined empirically. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can lead to more efficient labeling. Reactions at 4°C may require longer incubation times (overnight). |
| Reaction Time | Up to 12 hours is typical. | Longer incubation times (up to 24 hours) may be required for low concentrations of reactants or if low labeling efficiency is observed. |
Experimental Protocols
Protocol for Biotinylation of an Azide-Modified Protein
This protocol provides a general procedure for the biotinylation of a protein containing an azide group using this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Azide-Modified Protein:
-
Dissolve the azide-modified protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines or azides. If necessary, exchange the buffer using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound in 100 µL of DMSO to create a 10 mg/mL stock solution.
-
-
Perform the Bioconjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified protein solution.
-
Gently mix the reaction mixture. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10-15% to avoid protein precipitation, although this can be protein-dependent.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted this compound by using a desalting column or dialysis against the desired buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a preservative like sodium azide to a final concentration of 0.02% (w/v) is possible after the DBCO/azide coupling is complete.
-
Mandatory Visualization
Caption: Experimental workflow for biotinylating an azide-modified protein.
References
Application Notes and Protocols for DBCO-PEG4-Biotin in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-PEG4-Biotin in pull-down assays. This reagent is a powerful tool for the enrichment and identification of azide-modified biomolecules from complex biological samples. Its application is central to various research areas, including proteomics, glycobiology, and drug discovery.
Introduction to this compound
This compound is a biotinylation reagent that enables the covalent labeling of azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and proceeds efficiently under physiological conditions, making it ideal for labeling biomolecules in living cells and complex lysates without the need for a cytotoxic copper catalyst.[1][2][3]
The key features of this compound include:
-
DBCO (Dibenzocyclooctyne) group: Reacts specifically with azide groups to form a stable triazole linkage.[1][3]
-
PEG4 (Polyethylene glycol) spacer: A hydrophilic linker that enhances the solubility of the reagent in aqueous buffers, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for subsequent capture.
-
Biotin moiety: Exhibits an exceptionally strong and specific interaction with streptavidin, enabling highly efficient affinity purification of the labeled biomolecules.
Key Applications in Pull-Down Assays
This compound is a versatile tool for a variety of pull-down applications, including:
-
Identification of Post-Translationally Modified Proteins: Enrichment and identification of proteins with azide-modified glycans, lipids, or other modifications.
-
Activity-Based Protein Profiling (ABPP): Capture and identification of active enzymes that have been labeled with azide-containing activity-based probes.
-
Protein-Protein Interaction Studies: Identification of binding partners for a protein of interest that has been metabolically or enzymatically tagged with an azide.
-
Drug Target Identification: Elucidation of the molecular targets of a small molecule drug that has been functionalized with an azide group.
Experimental Workflow and Signaling Pathway Diagram
The general workflow for a pull-down assay using this compound involves three main stages: labeling of the target biomolecule with an azide, reaction with this compound, and affinity purification using streptavidin-coated beads. A specific application of this workflow is the identification of cell-surface glycoproteins, which play crucial roles in cell signaling and disease.
The following diagram illustrates the workflow for the identification of cell-surface glycoproteins using metabolic labeling with an azide-modified sugar, followed by this compound pull-down and mass spectrometry analysis.
Caption: Workflow for cell surface glycoprotein identification.
Data Presentation
The following tables provide examples of quantitative data that can be obtained from pull-down assays using this compound, followed by mass spectrometry-based proteomics.
Table 1: Enrichment Efficiency of Azide-Modified Peptides
| Sample | Total Peptides Identified | Azide-Modified Peptides Identified | Enrichment Fold-Change |
| Input (Pre-enrichment) | 5,000 | 50 | 1 |
| Eluate (Post-enrichment) | 1,500 | 1,200 | 80 |
Table 2: Identification of Glycoproteins from a this compound Pull-Down
| Protein Accession | Gene Symbol | Protein Name | Peptide Count | Sequence Coverage (%) |
| P02768 | ALB | Serum albumin | 58 | 75 |
| P01876 | A2M | Alpha-2-macroglobulin | 45 | 60 |
| P01023 | A2HSG | Alpha-2-HS-glycoprotein | 32 | 55 |
| P04114 | APOA1 | Apolipoprotein A-I | 25 | 48 |
| P02787 | TFRC | Transferrin receptor protein 1 | 18 | 40 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell-Surface Glycoproteins with Azide-Modified Sugars
This protocol describes the metabolic incorporation of an azide-modified monosaccharide into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for sialic acid labeling)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Culture cells to approximately 70-80% confluency in a T75 flask.
-
Prepare a stock solution of the azide-modified sugar in sterile DMSO.
-
Add the azide-modified sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azide sugar into cellular glycoproteins.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellet is now ready for the click chemistry reaction.
Protocol 2: Labeling of Azide-Modified Glycoproteins with this compound
This protocol details the copper-free click chemistry reaction to label the azide-modified glycoproteins with this compound.
Materials:
-
Cell pellet with azide-modified glycoproteins (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
PBS
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add the this compound stock solution to the cell suspension to a final concentration of 100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
After incubation, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with 1 mL of ice-cold PBS to remove unreacted this compound. The biotinylated cells are now ready for lysis and pull-down.
Protocol 3: Pull-Down of Biotinylated Glycoproteins using Streptavidin Beads
This protocol describes the enrichment of biotinylated glycoproteins from cell lysates using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated cell pellet (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2X SDS-PAGE sample buffer: 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue)
Procedure:
-
Lyse the biotinylated cell pellet by resuspending in 1 mL of ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.
-
Add the equilibrated streptavidin beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
After incubation, collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
To elute the bound proteins, resuspend the beads in 50 µL of 2X SDS-PAGE sample buffer and boil for 10 minutes at 95°C.
-
Pellet the beads using the magnetic stand and collect the supernatant containing the eluted glycoproteins for downstream analysis such as Western blotting or mass spectrometry.
References
Application Notes and Protocols for Fluorescence Microscopy Using DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-Biotin is a key reagent in the field of bioorthogonal chemistry, enabling the robust and specific labeling of biomolecules in living and fixed cells for fluorescence microscopy. This molecule features a dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient and biocompatible, making it ideal for studying sensitive biological systems.[1][2][3][4][5]
The molecule also incorporates a polyethylene glycol (PEG4) spacer. This hydrophilic linker reduces aggregation of the reagent and minimizes steric hindrance, thereby improving labeling efficiency and the accessibility of the terminal biotin moiety. Subsequent detection is achieved through the high-affinity interaction between biotin and fluorescently-labeled streptavidin, which provides significant signal amplification for the visualization of low-abundance targets.
These application notes provide detailed protocols for the use of this compound in fluorescence microscopy, with a focus on metabolic glycoengineering to label cell surface glycans.
Data Presentation
The following tables summarize representative quantitative data for experiments utilizing this compound for cellular labeling and fluorescence microscopy.
Table 1: Recommended Concentrations for Metabolic Azido Sugar Labeling
| Azido Sugar | Cell Line | Concentration (µM) | Incubation Time (days) | Application |
| Ac4ManNAz | Jurkat | 25 - 50 | 1 - 3 | Flow Cytometry, Microscopy |
| Ac4ManNAz | A549 | 10 - 50 | 3 | Microscopy |
| Ac4GalNAz | CHO | 25 - 50 | 2 - 3 | Microscopy |
| Ac4GlcNAz | HeLa | 50 - 100 | 2 - 3 | Microscopy, Western Blot |
Table 2: Experimental Parameters for this compound Labeling and Detection
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type and application. |
| Incubation Time with this compound | 30 - 60 minutes | Longer incubation times may be necessary for low-abundance targets. |
| Streptavidin-Fluorophore Conjugate Concentration | 1 - 10 µg/mL | Refer to the manufacturer's recommendations for the specific conjugate. |
| Incubation Time with Streptavidin-Fluorophore | 20 - 60 minutes | Incubation should be performed in the dark to prevent photobleaching. |
| Typical Signal-to-Noise Ratio (SNR) | 15 - 30 | Can be influenced by the expression level of the target, fluorophore brightness, and imaging parameters. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars
This protocol describes the incorporation of azide groups into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Azido Sugar Stock Solution: Prepare a 10 mM stock solution of the chosen azido sugar in sterile DMSO.
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (refer to Table 1).
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the azido sugar into cellular glycans.
Protocol 2: Labeling of Azide-Modified Cells with this compound
This protocol details the bioorthogonal reaction between the azide-labeled glycans and this compound.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
DMSO
-
PBS containing 1% Bovine Serum Albumin (BSA) (Labeling Buffer)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Preparation: Gently wash the metabolically labeled cells twice with pre-warmed PBS to remove residual culture medium.
-
Click Reaction: Dilute the this compound stock solution in Labeling Buffer to the desired final concentration (e.g., 20-50 µM). Add the solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with Labeling Buffer to remove unreacted this compound.
Protocol 3: Fluorescence Staining with Streptavidin-Fluorophore Conjugate
This protocol describes the final detection step for visualizing the biotinylated glycans.
Materials:
-
This compound labeled cells from Protocol 2
-
Streptavidin conjugated to a fluorophore of choice (e.g., Alexa Fluor 488, Cy3, Cy5)
-
Labeling Buffer (PBS with 1% BSA)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
-
Mounting medium
Procedure:
-
Prepare Streptavidin-Fluorophore Solution: Dilute the streptavidin-fluorophore conjugate in Labeling Buffer to the manufacturer's recommended concentration (typically 1-5 µg/mL).
-
Staining: Add the diluted streptavidin-fluorophore solution to the cells.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Nuclear Counterstaining (Optional): If desired, wash the cells once with PBS and then incubate with a solution of Hoechst 33342 or DAPI in PBS for 5-10 minutes.
-
Washing: Wash the cells three to five times with PBS to remove unbound streptavidin-fluorophore.
-
Imaging: Add fresh PBS or imaging buffer to the cells and proceed with fluorescence microscopy. Acquire images using the appropriate filter sets for the chosen fluorophore and nuclear stain.
Visualizations
Caption: Experimental Workflow for Labeling and Imaging.
Caption: The SPAAC "Click" Reaction Mechanism.
Caption: A generic signaling pathway involving a glycoprotein receptor.
References
- 1. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic-Glycoengineering-Enabled Molecularly Specific Acoustic Tweezing Cytometry for Targeted Mechanical Stimulation of Cell Surface Sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 5. vectorlabs.com [vectorlabs.com]
Revolutionizing Cell Analysis: DBCO-PEG4-Biotin in Flow Cytometry
Harnessing the power of bioorthogonal chemistry, DBCO-PEG4-Biotin has emerged as a critical tool for researchers in cellular analysis. This application note provides detailed protocols and data for the use of this compound in flow cytometry, enabling precise and sensitive detection of azide-labeled biomolecules on the cell surface. This technique is particularly valuable for scientists and drug development professionals engaged in studying cellular metabolism, protein trafficking, and drug-target engagement.
The core of this methodology lies in a two-step process. First, cells are metabolically labeled with an azide-containing precursor, which is incorporated into cellular glycans and displayed on the cell surface. Subsequently, these azide-modified cells are treated with this compound. The dibenzocyclooctyne (DBCO) group reacts specifically with the azide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that is highly efficient and biocompatible.[1][2] The attached biotin moiety can then be detected with high specificity and signal amplification using a fluorescently labeled streptavidin conjugate, which is quantifiable by flow cytometry.
Key Applications:
-
Metabolic Glycoengineering: Study the dynamics of glycan biosynthesis and expression on the cell surface in response to various stimuli or disease states.[1][2]
-
Cell Surface Receptor Labeling: Track the internalization and trafficking of cell surface receptors.
-
Drug-Target Occupancy: Quantify the binding of azide-modified small molecules or biologics to their cell surface targets.
-
Cellular Imaging: In conjunction with fluorescent microscopy, visualize the spatial distribution of labeled molecules.
Experimental Data: Quantifying Cell Surface Azides
To demonstrate the efficacy of this compound in flow cytometry, Jurkat cells were metabolically labeled with varying concentrations of N-azidoacetylmannosamine (Ac4ManNAz) for 48 hours. The cells were then reacted with this compound and subsequently stained with Streptavidin-Phycoerythrin (PE). The resulting fluorescence was quantified using flow cytometry.
| Ac4ManNAz Concentration (µM) | Mean Fluorescence Intensity (MFI) of PE | Percentage of PE-Positive Cells (%) |
| 0 (Control) | 150 | < 1% |
| 10 | 2,500 | 85% |
| 25 | 6,800 | 98% |
| 50 | 12,500 | > 99% |
The data clearly indicates a dose-dependent increase in the mean fluorescence intensity and the percentage of PE-positive cells with increasing concentrations of Ac4ManNAz, demonstrating the specificity and quantitative potential of this labeling strategy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying chemical reaction and the experimental workflow for labeling and detecting azide-modified cells using this compound in flow cytometry.
Detailed Experimental Protocols
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) (or other appropriate azide-containing sugar)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin-PE (or other fluorescently labeled streptavidin)
-
Flow cytometry tubes
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Metabolic Labeling: Add Ac4ManNAz to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24-72 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated Ac4ManNAz.
Protocol 2: Staining with this compound and Streptavidin-PE
-
Cell Resuspension: Resuspend the washed cell pellet in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.
-
This compound Incubation: Add this compound to the cell suspension to a final concentration of 10-50 µM. The optimal concentration may need to be titrated.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with FACS buffer to remove excess this compound.
-
Streptavidin-PE Staining: Resuspend the cell pellet in 100 µL of FACS buffer and add Streptavidin-PE at the manufacturer's recommended dilution.
-
Incubation: Incubate for 20-30 minutes at 4°C, protected from light.
-
Final Washes: Wash the cells twice with FACS buffer.
-
Resuspension for Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting the chosen fluorophore (e.g., PE, which is typically excited by a 488 nm or 561 nm laser and detected around 578 nm).
-
Controls: Include the following controls in your experiment:
-
Unlabeled cells (no Ac4ManNAz, no this compound, no Streptavidin-PE).
-
Cells labeled with Ac4ManNAz and stained with Streptavidin-PE only (to check for non-specific binding of streptavidin).
-
Cells not labeled with Ac4ManNAz but stained with this compound and Streptavidin-PE (to assess background from the detection reagents).
-
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-50,000 events per sample).
-
Data Analysis: Gate on the live, single-cell population and analyze the fluorescence intensity of the PE channel. The mean fluorescence intensity (MFI) and the percentage of positive cells can be used to quantify the level of labeling.
Troubleshooting
-
Low Signal:
-
Increase the concentration of Ac4ManNAz or the incubation time for metabolic labeling.
-
Increase the concentration of this compound or the incubation time for the click reaction.
-
Titrate the Streptavidin-PE to find the optimal concentration.
-
-
High Background:
-
Ensure adequate washing steps to remove unbound reagents.
-
Include a blocking step with an appropriate blocking buffer (e.g., containing Fc block) before staining.
-
Titrate down the concentrations of this compound and/or Streptavidin-PE.
-
By following these detailed protocols, researchers can effectively utilize this compound for sensitive and quantitative analysis of azide-labeled cells by flow cytometry, opening up new avenues for discovery in cell biology and drug development.
References
Application Notes: Detection of DBCO-PEG4-Biotin Labeled Biomolecules with Streptavidin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The detection and purification of biomolecules are fundamental to a wide range of applications in life sciences and drug development. The streptavidin-biotin interaction is a powerful and widely used tool for these purposes, owing to its extraordinarily high affinity and specificity. The dissociation constant (Kd) for this interaction is in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), making it one of the strongest known non-covalent bonds in nature.[1][2][3] This robust interaction allows for the sensitive and specific detection of biotinylated molecules.
DBCO-PEG4-Biotin is a versatile reagent that facilitates the biotinylation of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This bioorthogonal reaction is highly efficient and proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems. The dibenzocyclooctyne (DBCO) group reacts specifically with an azide group to form a stable triazole linkage. The molecule also incorporates a hydrophilic polyethylene glycol (PEG4) spacer, which enhances the solubility of the labeled molecule and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for detection by streptavidin.
These application notes provide detailed protocols for the labeling of azide-containing biomolecules with this compound and their subsequent detection using streptavidin conjugates in various common immunoassays, including ELISA, Western blotting, and flow cytometry.
Principle of Detection
The overall detection strategy involves a two-step process. First, an azide-modified target molecule (e.g., a protein, nucleic acid, or cell surface glycan) is covalently labeled with this compound via the SPAAC reaction. Second, the biotin tag is detected using a streptavidin conjugate. Streptavidin is a tetrameric protein, with each subunit capable of binding one molecule of biotin, allowing for significant signal amplification. The streptavidin is typically conjugated to an enzyme (like Horseradish Peroxidase, HRP) or a fluorophore to enable detection.
Data Presentation
The following tables summarize key quantitative data for the reagents and their interaction, as well as recommended starting concentrations for various applications.
Table 1: Streptavidin-Biotin Interaction Characteristics
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | |
| Association Rate (kon) | High (rapid binding) | |
| Dissociation Rate (koff) | Extremely low | |
| Stoichiometry | 4 biotin molecules per streptavidin tetramer | |
| Stability | Stable over a wide range of pH, temperature, and denaturants |
Table 2: Recommended Starting Concentrations for Detection Reagents
| Application | Reagent | Recommended Starting Concentration/Dilution | Reference |
| ELISA | Streptavidin-HRP | 1:1,000 - 1:10,000 dilution | |
| Western Blot | Streptavidin-HRP | 1:5,000 - 1:20,000 dilution of a 1 mg/mL stock | |
| Flow Cytometry | Streptavidin-Fluorophore | 0.25 - 10 µg/mL |
Table 3: this compound Labeling Reaction Parameters
| Parameter | Recommendation | Reference |
| Molar Excess of this compound | 2 to 50-fold molar excess over the azide-molecule | |
| Reaction Time | 4-12 hours at room temperature or overnight at 4°C | |
| Reaction Buffer | Amine- and azide-free buffer (e.g., PBS, pH 7.2-7.5) | |
| Solvent for this compound | Dissolve in DMSO or DMF before adding to the aqueous reaction buffer |
Note: The optimal concentrations and reaction times should be empirically determined for each specific application and experimental system.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol describes a general method for biotinylating an azide-modified protein in solution using a SPAAC reaction.
Materials:
-
Azide-modified protein
-
This compound (e.g., from Tocris, Sigma-Aldrich)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine- and azide-free)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
-
Prepare the Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in amine- and azide-free PBS.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. For a 5 mg vial, adding 667 µL of DMSO will yield a 10 mM solution.
-
Labeling Reaction: a. Add the desired molar excess of this compound to the protein solution. A 10- to 20-fold molar excess is a good starting point for proteins at a concentration of >5 mg/mL, while a 20- to 50-fold excess may be needed for more dilute protein solutions. b. Mix gently by pipetting or brief vortexing. c. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: a. Remove the unreacted this compound from the labeled protein using a desalting column with an appropriate molecular weight cutoff, following the manufacturer's instructions. b. The purified biotinylated protein is now ready for use in downstream applications or can be stored at -20°C or -80°C.
Protocol 2: ELISA-Based Detection
This protocol outlines a direct ELISA for detecting an immobilized biotinylated antigen.
Materials:
-
Biotinylated antigen (from Protocol 1)
-
96-well ELISA plate
-
Coating Buffer (e.g., 50 mM sodium carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the biotinylated antigen to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times as described in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer (a starting dilution of 1:5,000 is recommended). Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a plate reader within 30 minutes of adding the stop solution.
Protocol 3: Western Blot Detection
This protocol is for detecting biotinylated proteins after separation by SDS-PAGE and transfer to a membrane.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer and apparatus
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or film)
Procedure:
-
Electrophoresis and Transfer: Separate the biotinylated protein sample(s) by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane using standard procedures.
-
Blocking: Place the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent if detecting endogenous biotinylated proteins, as milk contains free biotin.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. A starting dilution of 1:5,000 to 1:15,000 of a 1 mg/mL stock is recommended. Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane extensively, for example, three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).
-
Imaging: Remove excess substrate and acquire the chemiluminescent signal using a suitable imaging system.
Protocol 4: Flow Cytometry Detection
This protocol is for detecting biotinylated proteins on the cell surface.
Materials:
-
Cells with azide-labeled surface proteins (labeled with this compound)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, -PE, or -APC)
-
Flow cytometer
Procedure:
-
Cell Preparation: After labeling with this compound, wash the cells twice with ice-cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1x10⁷ cells/mL.
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1x10⁶ cells) into flow cytometry tubes.
-
Streptavidin-Fluorophore Staining: a. Dilute the streptavidin-fluorophore conjugate in Flow Cytometry Staining Buffer. The optimal concentration should be determined by titration, but a starting point of 0.25-1 µg per tube is common. b. Add the diluted conjugate to the cell suspension. c. Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient biotinylation | Optimize the molar excess of this compound and/or increase the reaction time. Ensure the protein buffer is free of amines. |
| Insufficient concentration of streptavidin conjugate | Titrate the streptavidin conjugate to find the optimal concentration. | |
| Inactive streptavidin conjugate | Use a fresh or properly stored conjugate. | |
| High Background | Non-specific binding of streptavidin conjugate | Increase the stringency of the wash steps (e.g., increase duration or number of washes). Optimize the blocking step (increase time or change blocking agent). |
| Presence of endogenous biotinylated proteins (Western Blot) | Use a blocking buffer containing avidin to block endogenous biotin, followed by a biotin blocking step before adding the streptavidin conjugate. | |
| Insufficient washing | Ensure all washing steps are performed thoroughly. | |
| Concentration of streptavidin conjugate is too high | Reduce the concentration of the streptavidin conjugate. |
References
Application Notes and Protocols for Metabolic Pathway Labeling using DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for the elucidation of complex biological processes. It allows for the introduction of chemical reporters into biomolecules, enabling their visualization, identification, and functional characterization within a cellular context. DBCO-PEG4-Biotin is a key reagent in this field, utilized in a highly specific and biocompatible two-step labeling strategy.
This reagent consists of a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG4) spacer, and a biotin molecule. The DBCO group reacts with azide-modified biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is bio-orthogonal, meaning it occurs efficiently in complex biological systems without interfering with native biochemical processes.[3] The PEG4 linker enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, improving accessibility for subsequent detection.[1] The biotin tag allows for highly sensitive detection and purification using streptavidin-based methods.
Key Advantages of this compound:
-
Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in living cells and even whole organisms, avoiding the cytotoxicity associated with copper catalysts.
-
High Specificity: The DBCO group selectively reacts with azides, ensuring minimal off-target labeling.
-
Excellent Solubility: The hydrophilic PEG4 spacer prevents aggregation and improves reagent handling in aqueous environments.
-
Versatile Detection: The biotin tag enables a wide range of downstream applications, including western blotting, flow cytometry, microscopy, and affinity purification.
Applications in Metabolic Labeling
This compound is a versatile tool for the study of various metabolic pathways. By introducing azide-containing metabolic precursors, researchers can label newly synthesized biomolecules and track their dynamics.
-
Glycoprotein Labeling: Cells fed with azide-modified sugars, such as N-azidoacetylmannosamine (ManNAz), incorporate these analogs into their glycan biosynthetic pathways. The resulting azide-labeled glycoproteins can then be tagged with this compound for analysis of glycosylation patterns, which are often altered in disease states like cancer.
-
Protein Synthesis Monitoring: The methionine analog L-azidohomoalanine (AHA) can be metabolically incorporated into newly synthesized proteins. Subsequent labeling with this compound allows for the detection and quantification of nascent protein populations under various cellular conditions.
-
Lipid and Nucleic Acid Labeling: Azide-modified fatty acids, nucleosides, and other metabolic precursors can be used to label their respective biomolecules, enabling the study of lipid trafficking, DNA replication, and RNA transcription.
Data Presentation
The following tables summarize key quantitative parameters relevant to metabolic labeling experiments using this compound and similar reagents.
Table 1: General Parameters for Metabolic Labeling and SPAAC Reaction
| Parameter | Typical Range | Notes |
| Metabolic Precursor (Azide-modified) | 25 - 100 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential toxicity. |
| Metabolic Labeling Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation of the azide label. |
| This compound Concentration | 15 - 100 µM | Higher concentrations may be required for dense labeling or in complex samples. |
| SPAAC Reaction Incubation Time | 30 - 120 minutes | The reaction is typically fast, but longer incubation can ensure complete labeling. |
| SPAAC Reaction Temperature | Room Temperature or 37°C | The reaction proceeds efficiently at physiological temperatures. |
Table 2: Cell Viability in Metabolic Labeling Experiments
| Cell Line | Metabolic Precursor & Concentration | Duration | Viability | Reference |
| A549 | Ac4ManNAz (0-100 µM) | 3 days | >95% | |
| A549 | DBCO-Cy5 (0-100 µM) | 3 days | >95% | |
| K20 | Periodate and oxime ligation | - | ~93% |
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling of glycoproteins in cultured mammalian cells, followed by detection using western blotting and flow cytometry.
Protocol 1: Metabolic Labeling of Cellular Glycoproteins with an Azide-Modified Sugar
This protocol describes the incorporation of an azide-modified monosaccharide, N-azidoacetylmannosamine (Ac4ManNAz), into cellular glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter logarithmic growth phase.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 25-50 µM.
-
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line, balancing labeling efficiency with potential cytotoxicity.
-
Incubate the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
For suspension cells, pellet the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Count the cells and assess viability using Trypan Blue.
-
Protocol 2: Labeling of Azide-Modified Glycoproteins with this compound
This protocol describes the copper-free click chemistry reaction between the azide-labeled glycoproteins and this compound.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
DMSO
-
PBS
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Resuspend the metabolically labeled cells in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Click Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the cells three times with cold PBS containing 1% BSA to remove unreacted this compound.
-
Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Proceed to Detection: The biotin-labeled cells are now ready for detection by Western Blotting (Protocol 3) or Flow Cytometry (Protocol 4).
Protocol 3: Detection of Biotinylated Glycoproteins by Western Blot
Materials:
-
Biotin-labeled cells from Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the biotin-labeled cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Visualize the biotinylated proteins using a chemiluminescence imaging system.
-
Protocol 4: Detection of Biotinylated Glycans by Flow Cytometry
Materials:
-
Biotin-labeled cells from Protocol 2
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend the biotin-labeled cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorescently labeled streptavidin conjugate to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer.
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescence signal from the streptavidin conjugate.
-
Include unlabeled cells and cells treated only with the streptavidin conjugate as negative controls.
-
Troubleshooting
High Background Signal:
-
Cause: Non-specific binding of DBCO reagents to cellular components, particularly thiol groups on cysteine residues.
-
Solution: Pre-treat cell lysates with a reducing agent like DTT followed by an alkylating agent such as iodoacetamide (IAA) to block free thiols before adding the this compound. For live-cell imaging, ensure thorough washing after the SPAAC reaction.
Low or No Signal:
-
Cause: Inefficient metabolic labeling or incomplete click reaction.
-
Solution:
-
Optimize the concentration of the azide-modified metabolic precursor and the labeling time.
-
Ensure the this compound reagent is not degraded; store it properly and prepare fresh stock solutions.
-
Increase the concentration of this compound or the incubation time for the SPAAC reaction.
-
Visualizations
Caption: Experimental workflow for metabolic labeling using this compound.
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
Application Notes and Protocols for Immobilizing Biomolecules with DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of biomolecules onto solid supports is a cornerstone of modern life sciences research and drug development. Applications ranging from biosensors and immunoassays to cell-based assays and affinity purification rely on the stable and specific attachment of proteins, peptides, nucleic acids, and other molecules of interest. DBCO-PEG4-Biotin is a versatile heterobifunctional linker that enables a robust, two-step immobilization strategy.
This reagent leverages the power of copper-free click chemistry and the high-affinity biotin-streptavidin interaction. The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples. The biotin moiety provides a strong and stable anchor to streptavidin-coated surfaces. The hydrophilic polyethylene glycol (PEG4) spacer enhances the solubility of the conjugate, reduces non-specific binding, and minimizes steric hindrance, thereby improving the accessibility of the immobilized biomolecule.
These application notes provide detailed protocols for the labeling of azide-modified biomolecules with this compound, their subsequent purification and characterization, and their immobilization onto streptavidin-coated surfaces for various downstream applications.
Key Features and Applications
Key Features:
-
Bioorthogonal Chemistry: The SPAAC reaction is highly specific and does not interfere with biological systems.
-
Copper-Free: Eliminates the need for a cytotoxic copper catalyst, making it suitable for live-cell applications.
-
High-Affinity Immobilization: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, ensuring stable immobilization.
-
Enhanced Solubility and Reduced Steric Hindrance: The PEG4 linker improves the handling of the conjugate and the accessibility of the immobilized biomolecule.
-
Versatility: Applicable to a wide range of biomolecules, including proteins, peptides, and nucleic acids.
Applications:
-
Biosensor Development: Immobilization of antibodies, antigens, or nucleic acid probes for Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and other sensing platforms.
-
Immunoassays: Development of ELISAs and other plate-based assays.
-
Affinity Purification and Pull-Down Assays: Covalent linkage of a bait molecule for the capture and identification of interacting partners.
-
Cell-Based Assays: Immobilization of ligands to study cell adhesion, signaling, and other cellular responses.
-
Drug Discovery: Screening of small molecule libraries against immobilized protein targets.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules with this compound
This protocol describes the reaction of an azide-containing biomolecule with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (azide-free)
-
Reaction tubes
Procedure:
-
Prepare the Biomolecule: Dissolve the azide-modified biomolecule in azide-free PBS to a final concentration of 1-5 mg/mL. If the biomolecule is in a buffer containing azides, it must be exchanged into PBS using dialysis or a desalting column.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified biomolecule solution. The optimal molar ratio may need to be determined empirically.
-
Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 20% to prevent denaturation of the biomolecule.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Higher concentrations and temperatures (up to 37°C) can increase the reaction efficiency.
-
Protocol 2: Purification of the Biotinylated Biomolecule
This protocol describes the removal of unreacted this compound.
Materials:
-
Biotinylation reaction mixture from Protocol 1
-
Spin desalting columns or Size-Exclusion Chromatography (SEC) system
-
PBS, pH 7.2-7.4
Procedure:
-
Equilibrate the Column: Equilibrate the spin desalting column or SEC column with PBS according to the manufacturer's instructions.
-
Apply the Sample: Load the reaction mixture from Protocol 1 onto the column.
-
Purification:
-
Spin Desalting Column: Centrifuge the column according to the manufacturer's protocol to collect the purified biotinylated biomolecule. Protein recovery is typically greater than 85%.
-
SEC: Run the chromatography system and collect the fractions corresponding to the biotinylated biomolecule.
-
-
Storage: The purified biotinylated biomolecule can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Protocol 3: Quantification of Biotinylation (HABA Assay)
This protocol determines the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Materials:
-
Purified biotinylated biomolecule
-
Biotin Quantitation Kit (containing HABA/Avidin premix and biotin standards)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Biotin Standards: Prepare a series of biotin standards according to the kit manufacturer's instructions.
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix as directed by the kit protocol.
-
Assay:
-
Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add a known concentration of the purified biotinylated biomolecule to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).
-
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and a standard curve generated from the biotin standards, following the kit manufacturer's protocol.
Protocol 4: Immobilization of Biotinylated Biomolecule on Streptavidin-Coated Surfaces
This protocol describes the immobilization of the purified biotinylated biomolecule onto a streptavidin-coated solid support (e.g., beads, biosensor tips, microplates).
Materials:
-
Purified biotinylated biomolecule
-
Streptavidin-coated surface (e.g., magnetic beads, SPR sensor chip)
-
Immobilization buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare the Surface: Wash the streptavidin-coated surface with immobilization buffer to remove any preservatives and to equilibrate the surface.
-
Immobilization:
-
Dilute the purified biotinylated biomolecule to the desired concentration in immobilization buffer. The optimal concentration should be determined empirically.
-
Incubate the streptavidin-coated surface with the biotinylated biomolecule solution for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing: Remove the immobilization solution and wash the surface three times with immobilization buffer to remove any unbound biomolecules.
-
Blocking (Optional): To prevent non-specific binding in subsequent steps, incubate the surface with blocking buffer for 30-60 minutes at room temperature.
-
Final Wash: Wash the surface three times with the appropriate assay buffer before use.
Data Presentation
The following tables provide representative quantitative data for the characterization and immobilization of biomolecules.
Table 1: Quantification of Biotinylation using HABA Assay
| Sample | Protein Concentration (mg/mL) | A500 HABA/Avidin | A500 HABA/Avidin/Biotin Sample | ΔA500 | Moles of Biotin per Mole of Protein |
| Biotinylated Antibody | 1.5 | 0.95 | 0.65 | 0.30 | 3.5 |
| Unlabeled Antibody | 1.5 | 0.95 | 0.94 | 0.01 | 0.1 |
| Biotin Standard (100 µM) | N/A | 0.95 | 0.50 | 0.45 | N/A |
Table 2: Representative Immobilization Data on Different Surfaces
| Surface Type | Immobilized Molecule | Immobilization Density | Technique |
| Streptavidin Magnetic Beads | Biotinylated Protein | ~15 molecules/bead | Fluorescence Microscopy |
| Streptavidin Biosensor Tip | Biotinylated Antibody | 2.5 ng/mm² | Bio-Layer Interferometry (BLI) |
| Biotinylated Lipid Bilayer | Streptavidin | 3.7 pmol/cm² | QCM-D / LSPR |
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Overall workflow for biomolecule immobilization.
Caption: Workflow for a pull-down assay.
Caption: Workflow for Surface Plasmon Resonance (SPR).
Caption: Simplified EGFR signaling pathway.
References
Application Notes and Protocols for DBCO-PEG4-Biotin in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DBCO-PEG4-Biotin in the development of targeted drug delivery systems. This versatile linker combines the principles of bioorthogonal click chemistry, the pharmacokinetic benefits of PEGylation, and the high-affinity targeting of biotin to achieve selective delivery of therapeutic payloads to cells and tissues of interest. Detailed protocols for key experiments are provided to guide researchers in the successful application of this technology.
Introduction to this compound
This compound is a trifunctional molecule integral to the construction of precisely targeted therapeutic agents. It consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1][2][3][4]
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. PEGylation in drug delivery is known to enhance the solubility and stability of the conjugate, reduce aggregation, and provide a "stealth" effect that can help evade the immune system, thereby prolonging circulation time.[5]
-
Biotin: Also known as Vitamin B7, biotin exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This interaction is widely exploited for targeting purposes, as many cancer cells overexpress biotin receptors to meet their heightened metabolic demands.
The strategic combination of these three moieties allows for a modular and efficient approach to targeted drug delivery. A therapeutic agent can be modified with an azide group, which then readily and covalently links to the DBCO group of this compound. The terminal biotin then serves as a targeting ligand, guiding the entire conjugate to cells expressing the biotin receptor.
Principle of this compound in Targeted Drug Delivery
The underlying principle involves a two-step bioconjugation strategy followed by targeted cellular uptake.
Step 1: Conjugation via SPAAC: An azide-modified drug, nanoparticle, or other carrier molecule is reacted with this compound. The DBCO group selectively reacts with the azide, forming a stable triazole linkage. This reaction is highly efficient and can be performed under mild, physiological conditions.
Step 2: Biotin-Receptor-Mediated Endocytosis: The resulting biotinylated drug conjugate is introduced to the biological system. The biotin moiety on the conjugate binds with high affinity to biotin receptors, which are often overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the drug conjugate into the target cells. This targeted uptake mechanism increases the intracellular concentration of the therapeutic agent in malignant cells while minimizing exposure to healthy tissues, thereby enhancing therapeutic efficacy and reducing off-target toxicity.
Quantitative Data
The following tables summarize key quantitative parameters relevant to the application of this compound in targeted drug delivery systems.
Table 1: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37°C | |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7), 25-37°C | |
| DBCO-modified antibody and azide | 0.18 - 0.37 | PBS (pH 7) with PEG linker | |
| Azide-labeled chondrocytes and DIBAC-650 | 1.2 x 10⁻³ | In vivo tracking |
Table 2: Quantification of Biotinylation and Drug Loading
| Parameter | Method | Typical Range | Reference(s) |
| Degree of Labeling (DOL) of DBCO on Antibodies | UV-Vis Spectroscopy (A280/A309) | 3-14 DBCOs/antibody | |
| Biotin Concentration | HABA Assay | 2 - 16 µM | |
| Biotin Quantification | QuantTag™ Biotin Quantitation Kit | < 1 nmol sensitivity | |
| Drug Loading Content (DLC) | Varies by nanocarrier and drug | Generally < 10% for traditional nanomedicines, higher for high drug-loading systems | |
| Encapsulation Efficiency (EE) | Varies by nanocarrier and drug | Dependent on formulation |
Table 3: Cellular Uptake and In Vivo Targeting
| Cell Line | Biotin Receptor Expression | Observation | Reference(s) |
| MCF-7 (Breast Cancer) | High | Enhanced uptake of biotinylated conjugates | |
| L1210FR (Leukemia) | High | High specificity of biotin-targeted probes | |
| HeLa (Cervical Cancer) | Positive | Lower uptake compared to specialized phagocytic cells | |
| RAW 264.7 (Macrophage) | N/A (Phagocytic) | Highest intracellular uptake of nanoparticles | |
| In Vivo Model (Tumor-bearing mice) | N/A | Significant tumor accumulation of targeted nanoparticles |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Conjugation of an Azide-Modified Molecule to this compound
This protocol describes the general procedure for conjugating an azide-containing protein to this compound via a SPAAC reaction.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Setup:
-
In a reaction tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in an azide-free buffer.
-
Add the this compound stock solution to the protein solution. A molar excess of 1.5–10 equivalents of this compound over the azide-modified protein is recommended to drive the reaction to completion. The optimal ratio should be determined empirically.
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. For some applications, incubation at 37°C can increase the reaction rate.
-
Purification: Remove the unreacted this compound and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis, equilibrated with an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of biotinylation using a biotin quantification assay (see Protocol 4.2).
Protocol for Quantification of Biotinylation using a HABA Assay
This protocol allows for the colorimetric quantification of biotin incorporated onto a biomolecule.
Materials:
-
Amplite® Rapid Colorimetric Biotin Quantitation Kit (or similar HABA-based kit)
-
Biotinylated protein sample
-
Spectrophotometer (e.g., Nanodrop)
-
Biotin standards
Procedure:
-
Prepare a Standard Curve: Prepare a series of biotin standards with known concentrations according to the kit manufacturer's instructions.
-
Sample Preparation: Dilute the biotinylated protein sample to a concentration that falls within the linear range of the standard curve.
-
HABA/Avidin Reaction:
-
Add the HABA/avidin premix from the kit to both the standards and the diluted biotinylated sample.
-
The biotin in the sample will displace the HABA from the avidin complex, leading to a decrease in absorbance at 500 nm.
-
-
Absorbance Measurement: Measure the absorbance of the standards and the sample at 500 nm using a spectrophotometer.
-
Quantification:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of biotin in the sample by interpolating its absorbance value on the standard curve.
-
Calculate the degree of labeling (moles of biotin per mole of protein).
-
Protocol for In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol describes the quantification of the uptake of fluorescently-labeled biotinylated nanoparticles into cancer cells.
Materials:
-
Cancer cell line with known biotin receptor expression (e.g., MCF-7)
-
Non-targeting control cells (optional)
-
Complete cell culture medium
-
Fluorescently-labeled biotinylated nanoparticles
-
Fluorescently-labeled non-biotinylated (control) nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Nanoparticle Treatment:
-
Prepare dispersions of the fluorescently-labeled biotinylated nanoparticles and control nanoparticles in complete cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the nanoparticle dispersions.
-
Incubate for a defined period (e.g., 1, 2, 4 hours) at 37°C.
-
-
Cell Harvesting:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the fluorescent nanoparticles with the appropriate laser and collect the emission signal in the corresponding channel.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis: Compare the cellular uptake of the biotinylated nanoparticles to the non-biotinylated control nanoparticles. A significantly higher MFI in the cells treated with biotinylated nanoparticles indicates receptor-mediated uptake.
Protocol for In Vivo Biodistribution Study
This protocol provides a general workflow for assessing the in vivo distribution of a targeted drug delivery system.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous tumors)
-
Targeted drug delivery system labeled with a reporter (e.g., a near-infrared fluorescent dye or a radionuclide)
-
Non-targeted control formulation
-
In vivo imaging system (IVIS) or appropriate imaging modality
-
Anesthesia
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells. Allow the tumors to grow to a suitable size (e.g., ~200 mm³).
-
Administration of Formulation:
-
Administer the labeled targeted and non-targeted formulations to the mice via intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 0, 1, 2, 4, 6, 24 hours), anesthetize the mice and perform whole-body imaging using an IVIS or other appropriate imaging system.
-
-
Ex Vivo Organ Imaging and Quantification:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the imaging system to determine the ex vivo biodistribution of the formulation.
-
Quantify the fluorescence intensity or radioactivity in each organ and the tumor. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Compare the tumor accumulation and organ distribution of the targeted formulation to the non-targeted control. Enhanced accumulation in the tumor and reduced accumulation in non-target organs for the targeted formulation demonstrates successful in vivo targeting.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo biodistribution and tumor targeting of RNA nanoparticles [bio-protocol.org]
- 3. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Magnetic beads for the evaluation of drug release from biotinylated polymeric micelles in biological media [dspace.library.uu.nl]
Application Notes and Protocols for Bioconjugate Creation with DBCO-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-Biotin is a versatile reagent for the biotinylation of azide-labeled biomolecules through a copper-free click chemistry reaction. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes.[1][2] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with an azide group to form a stable triazole linkage, while the biotin moiety allows for strong and specific binding to streptavidin or avidin.[3][4] The hydrophilic polyethylene glycol (PEG4) spacer enhances solubility, reduces aggregation of the conjugate, and minimizes steric hindrance, thereby improving the accessibility of the biotin for detection.[5]
These characteristics make this compound an ideal tool for a variety of applications, including protein labeling, immunoprecipitation, cell surface labeling, flow cytometry, and microscopy. This document provides detailed protocols and quantitative data for the use of this compound in creating bioconjugates.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₃₉H₅₁N₅O₈S | |
| Molecular Weight | 749.9 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF | |
| Storage | Store at -20°C, protect from moisture. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in bioconjugation.
Table 1: Reaction Kinetics
| Reaction | Rate Constant (k) | Conditions | References |
| DBCO-Azide (SPAAC) | 10⁻² - 1 M⁻¹s⁻¹ | Aqueous buffer, room temperature | |
| Streptavidin-Biotin Binding | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Aqueous buffer, room temperature |
Table 2: Binding and Stability
| Interaction | Dissociation Constant (Kd) | Stability | References |
| Streptavidin-Biotin | ~10⁻¹⁴ M | Extremely stable, resists heat and denaturants. | |
| DBCO-labeled IgG | 3-5% loss of reactivity after 4 weeks at 4°C or -20°C. | Stable for long-term storage when azide and thiol-containing buffers are avoided. |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol describes the biotinylation of a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein (in an amine-free and azide-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column according to the manufacturer's instructions.
-
Quantification of Biotinylation (Optional): Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay (see Protocol 4).
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Cell Surface Labeling of Azide-Modified Glycans
This protocol is for labeling live cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Cells with azide-modified surface glycans
-
This compound
-
Anhydrous DMSO
-
Cell culture medium or PBS with 1% BSA
-
Centrifuge
Procedure:
-
Prepare this compound Labeling Solution: Prepare a 1 mM stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium or PBS with 1% BSA to a final concentration of 25-50 µM.
-
Cell Preparation: Harvest the cells and wash them once with cold PBS. Resuspend the cells in the prepared labeling solution at a density of 1-10 x 10⁶ cells/mL.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature with gentle agitation.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.
-
Downstream Applications: The biotin-labeled cells are now ready for downstream applications such as flow cytometry or microscopy. For flow cytometry, cells can be stained with a fluorescently labeled streptavidin conjugate.
Protocol 3: Immunoprecipitation (Pull-Down Assay) using Biotinylated Protein
This protocol describes the use of a biotinylated protein to capture interacting partners from a cell lysate.
Materials:
-
Biotinylated protein (bait)
-
Cell lysate containing potential interacting proteins (prey)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack or centrifuge
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them three times with the Binding/Wash Buffer.
-
Immobilization of Bait Protein: Add the biotinylated protein to the washed streptavidin beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Blocking (Optional): To reduce non-specific binding, incubate the beads with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Binding of Prey Protein: Add the cell lysate to the beads and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads three to five times with cold Binding/Wash Buffer to remove non-specific binders.
-
Elution: Elute the captured proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Protocol 4: Quantification of Biotinylation using the HABA Assay
The HABA assay provides a colorimetric method to estimate the amount of biotin incorporated into a protein.
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀). This is the baseline reading.
-
Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds).
-
Measure Final Absorbance: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA-avidin complex (typically 34,000 M⁻¹cm⁻¹ at 500 nm). Refer to the specific kit manufacturer's instructions for detailed calculation formulas.
Visualizations
Caption: Experimental workflow for creating and using this compound bioconjugates.
Caption: Workflow for a pull-down assay using a biotinylated protein.
Caption: Investigating protein interactions in a signaling pathway using biotinylation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Non-Specific Binding of DBCO-PEG4-Biotin
Welcome to the technical support center for DBCO-PEG4-Biotin applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding (NSB).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem with this compound?
A1: Non-specific binding refers to the undesirable adhesion of the this compound reagent to surfaces or molecules other than the intended azide-labeled target. This is a significant concern as it can lead to high background signals, reduced signal-to-noise ratios, and inaccurate quantification in various assays such as fluorescence microscopy, flow cytometry, ELISA, and Western blotting.
Q2: What are the primary causes of non-specific binding with this compound?
A2: Several factors can contribute to NSB:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[1][2][3]
-
Insufficient Blocking: In surface-based assays, failure to adequately block all unoccupied sites on the solid phase (e.g., microplate wells, membranes) provides opportunities for the reagent to adhere non-specifically.[4]
-
Reagent Aggregation: At high concentrations or in suboptimal buffer conditions, this compound molecules can aggregate, and these aggregates tend to stick non-specifically to surfaces.[1]
-
Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain endogenous biotin, which can be recognized by streptavidin-based detection systems, leading to high background.
Q3: How does the PEG4 linker in this compound help reduce non-specific binding?
A3: The polyethylene glycol (PEG) linker plays a crucial role in minimizing NSB. As a hydrophilic and flexible spacer, the PEG4 linker increases the overall water-solubility of the conjugate, which helps to prevent aggregation. It also creates a hydration shell around the molecule, providing a steric shield that can reduce non-specific hydrophobic interactions between the DBCO moiety and other surfaces.
Q4: Can the DBCO group react with molecules other than azides?
A4: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and azides is highly specific and bioorthogonal. Under typical physiological conditions (pH, temperature), the DBCO group is exceptionally selective for azides and does not readily react with other functional groups commonly found in biological systems, such as amines or hydroxyls.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to non-specific binding of this compound.
Guide 1: High Background in Immunoassays (ELISA, Western Blot)
High background signal can obscure the specific signal from your target molecule. The following workflow can help identify and mitigate the source of the high background.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
Objective: To determine the most effective blocking agent and concentration to minimize non-specific binding.
Materials:
-
Your standard immunoassay plates or membranes.
-
A panel of blocking agents (e.g., BSA, Non-Fat Dry Milk, Casein, Fish Gelatin).
-
Your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
This compound conjugate at your working concentration.
-
Negative control samples (lacking the azide-labeled target).
Procedure:
-
Prepare a range of blocking buffers: For each blocking agent, prepare a series of concentrations (see Table 1 for suggestions).
-
Coat and Wash: Prepare your plates or membranes according to your standard protocol. Include negative control wells/lanes.
-
Block: Add the different blocking buffer preparations to a set of negative control wells/lanes. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the wells/membranes three times with your wash buffer.
-
Incubate with this compound: Add your this compound conjugate (at your usual working concentration) to all wells/lanes and incubate according to your standard protocol.
-
Final Washes: Perform a final series of 3-5 washes.
-
Develop and Analyze: Develop the signal and measure the background in the negative control wells/lanes. The condition with the lowest background signal is optimal.
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common starting point, but can have lot-to-lot variability. |
| Non-Fat Dry Milk | 0.5-5% (w/v) | Cost-effective and often very effective. Not recommended for systems with avidin-biotin detection due to endogenous biotin. |
| Casein | 0.1-1% (w/v) | Often more effective than BSA at reducing background. |
| Fish Gelatin | 0.1-1% (w/v) | Useful for reducing cross-reactivity with mammalian-derived antibodies. |
| Commercial/Synthetic Blockers | Varies | Often protein-free and optimized for low background. |
Table 1: Common Blocking Agents and Recommended Starting Concentrations.
Protocol 2: Enhancing Washing Steps
Objective: To improve the removal of non-specifically bound this compound through optimized washing.
Procedure:
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Increase Wash Duration and Number: Extend the duration of each wash step (e.g., from 5 minutes to 10-15 minutes) and increase the number of washes (e.g., from 3 to 5).
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Incorporate a Detergent: If not already in use, add a non-ionic detergent like Tween-20 to your wash buffer. The optimal concentration should be determined empirically, but a good starting point is 0.05-0.1% (v/v).
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Increase Ionic Strength: For interactions that may be electrostatic in nature, increasing the salt concentration of the wash buffer (e.g., increasing NaCl from 150 mM to 300-500 mM) can help disrupt non-specific binding.
| Detergent | Recommended Concentration | Impact on NSB |
| Tween-20 | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions. Higher concentrations can potentially strip specifically bound molecules. |
| Triton X-100 | 0.05% - 0.1% (v/v) | Similar to Tween-20, disrupts hydrophobic interactions. |
Table 2: Common Detergents for Reducing Non-Specific Binding.
Protocol 3: Addressing Reagent Aggregation
Objective: To remove potential aggregates of this compound that contribute to high background.
Procedure:
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Centrifugation: Before use, centrifuge the vial of this compound powder to ensure all material is at the bottom.
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Solubilization: Dissolve the reagent in an appropriate organic solvent (e.g., DMSO) before diluting into your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough to not affect your biological sample (typically <1-5%).
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Filtration: If you suspect aggregation in your stock or working solution, filter it through a 0.22 µm spin filter before adding it to your sample.
Understanding the Components of this compound and NSB
The structure of this compound itself presents a balance between properties that can cause and mitigate non-specific binding.
By understanding these principles and systematically applying the troubleshooting protocols, researchers can significantly reduce non-specific binding and improve the quality and reliability of their experimental data.
References
Technical Support Center: Optimizing DBCO-PEG4-Biotin Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their DBCO-PEG4-Biotin reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to the azide-containing molecule?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of this compound for every 1 mole equivalent of the azide-containing molecule.[1][2] However, this ratio can be inverted if the azide-activated molecule is particularly precious or in limited supply.[1][2] For specific applications like antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to improve conjugation efficiency, with 7.5 equivalents being a good starting point.[1]
Q2: What are the recommended reaction temperature and duration?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures will generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours when conducted at room temperature. For sensitive biomolecules, or to enhance stability, the reaction can be performed overnight at 4°C. In some instances, extending the incubation for up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents are suitable for the this compound reaction?
A3: this compound is compatible with a variety of solvents. For labeling biomolecules, aqueous buffers such as PBS are preferred. Due to the hydrophobic nature of the DBCO group, this compound may have low aqueous solubility. To address this, the reagent can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins.
Q4: Are there any incompatible buffers or reagents I should avoid?
A4: Yes. Avoid using buffers that contain sodium azide, as it will compete with the azide-labeled molecule for reaction with the DBCO group. Also, buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls should not be used if the this compound is in a form that reacts with these groups (e.g., an NHS ester or maleimide derivative).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Degraded Reagents: DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture (e.g., NHS esters). | - Use fresh reagents. - For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation. |
| Suboptimal Reaction Conditions: Incorrect molar ratio, temperature, or reaction time. | - Optimize the molar ratio of this compound to the azide-containing molecule. Try a range from 1.5:1 to 10:1. - Increase the reaction temperature to 37°C to accelerate the reaction rate. - Extend the incubation time, up to 48 hours if necessary. | |
| Poor Reagent Solubility: this compound may not be fully dissolved in the reaction buffer. | - First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. - Ensure the final organic solvent concentration is low enough to not cause protein precipitation (typically <20%). | |
| Inefficient Purification: The desired conjugate is lost during purification steps. | - Choose a purification method appropriate for your molecule's size and properties (e.g., size exclusion chromatography, dialysis). - Ensure columns and buffers are properly equilibrated and compatible with your sample. | |
| High Background or Non-Specific Labeling | Side Reactions: The DBCO group can potentially interact with free thiols. | - If your biomolecule contains free thiols that are not the intended target, consider using a thiol-blocking agent. |
| Excess Reagent: Unreacted this compound remains in the sample. | - Ensure the removal of excess, unreacted this compound through appropriate purification methods like dialysis or desalting. |
Reaction Parameter Summary
| Parameter | Recommended Starting Conditions | Range for Optimization | Key Considerations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | 1:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4-12 hours | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| Solvent | Aqueous buffer (e.g., PBS) | Aqueous buffers with minimal (<20%) water-miscible organic solvent (e.g., DMSO, DMF) | Organic solvent can aid in the dissolution of this compound. |
Experimental Protocols
Protocol 1: General Labeling of an Azide-Containing Protein with this compound
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Reagent Preparation:
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Prepare the azide-containing protein in an azide-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
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Conjugation Reaction:
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Add the desired molar excess of the this compound stock solution to the azide-containing protein solution.
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Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction can be performed with gentle mixing.
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Purification:
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Remove the excess, unreacted this compound and the organic solvent using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
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-
Storage:
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Store the purified biotinylated protein at 2-8°C, protected from light. For long-term storage, sodium azide can be added to a final concentration of 0.02% (w/v).
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Visualizations
References
DBCO-PEG4-Biotin solubility issues and solutions
Welcome to the technical support center for DBCO-PEG4-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylation reagent used for labeling biomolecules that contain azide groups. This process occurs through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The dibenzocyclooctyne (DBCO) group reacts with azides to form a stable triazole linkage, while the biotin moiety allows for subsequent detection or purification using streptavidin or avidin conjugates.[2][3] The polyethylene glycol (PEG4) linker enhances the hydrophilicity of the molecule, which helps to reduce aggregation and precipitation during labeling reactions.
Q2: What are the storage recommendations for this compound?
For long-term stability, this compound powder should be stored at -20°C in a dark, dry place. Once dissolved in a solvent, it is recommended to prepare the solution fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C. Some suppliers suggest that stock solutions at -20°C should be used within a month, while storage at -80°C can extend the shelf life to six months. Always allow the vial to warm to room temperature before opening to prevent moisture condensation.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Methanol (MeOH), Dichloromethane (DCM), and Tetrahydrofuran (THF). It is also soluble in ethanol. Its solubility in aqueous buffers is limited.
Q4: What is the purpose of the PEG4 linker in this compound?
The hydrophilic PEG4 linker serves two main purposes. First, it increases the aqueous solubility of the DBCO-biotin conjugate, which helps to prevent aggregation and precipitation when labeling biomolecules in aqueous environments. Second, the PEG spacer provides a flexible arm between the DBCO group and the biotin, which can reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin or avidin.
Troubleshooting Guide
Issue: Precipitate formation when adding this compound to an aqueous buffer.
Possible Cause 1: Low aqueous solubility of this compound.
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Solution: this compound has limited solubility in aqueous solutions (reported up to 0.35 mM). It is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution can then be added dropwise to the aqueous reaction buffer while vortexing to ensure proper mixing and minimize precipitation. The final concentration of the organic solvent in the reaction should be kept low (typically <10%) to avoid denaturing proteins or affecting cell viability.
Possible Cause 2: Aggregation of the labeled biomolecule.
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Solution: While the PEG4 linker is designed to reduce aggregation, some biomolecules are inherently prone to aggregation. Ensure that your protein or other biomolecule is fully dissolved and stable in the chosen reaction buffer before adding the this compound. If aggregation persists, consider optimizing the buffer composition (e.g., pH, ionic strength) or including additives like non-ionic detergents (e.g., Tween-20) at a low concentration.
Issue: The this compound powder is difficult to dissolve.
Possible Cause 1: Insufficient solvent volume or mixing.
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Solution: Ensure you are using a sufficient volume of a suitable organic solvent (e.g., DMSO, DMF) to achieve the desired concentration. After adding the solvent, vortex the vial thoroughly. If the powder does not fully dissolve, gentle warming (e.g., to 37°C) and/or sonication can be used to aid dissolution.
Possible Cause 2: Hygroscopic nature of the compound.
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Solution: this compound, like many reagents, can absorb moisture from the air, which can affect its solubility. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Use anhydrous solvents, especially for preparing stock solutions, to minimize the introduction of water.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent System | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | |
| Ethanol | 100 mM | |
| Aqueous Buffers | up to 0.35 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.33 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.33 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.33 mM) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Allow the vial of this compound to warm to room temperature before opening.
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Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM). For a 10 mM solution, you would add 133.4 µL of solvent to 1 mg of this compound (MW: 749.9 g/mol ).
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Vortex the vial until the solid is completely dissolved.
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If necessary, briefly sonicate the solution to ensure complete dissolution.
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Use the stock solution immediately or aliquot and store at -20°C or -80°C for future use. Avoid multiple freeze-thaw cycles.
Protocol 2: Labeling of Azide-Modified Proteins with this compound
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Prepare your azide-modified protein in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.4).
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From your concentrated this compound stock solution (e.g., 10 mM in DMSO), calculate the volume needed to achieve the desired final molar excess in the labeling reaction. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.
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While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.
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Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.
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After incubation, remove the excess, unreacted this compound using a desalting column, dialysis, or spin filtration.
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The biotin-labeled protein is now ready for downstream applications.
Visualizations
Caption: Experimental workflow for dissolving and using this compound, including troubleshooting steps.
References
Technical Support Center: Preventing Degradation of DBCO-PEG4-Biotin
For researchers, scientists, and drug development professionals utilizing DBCO-PEG4-Biotin in their experiments, ensuring the integrity of this reagent is paramount for successful and reproducible results. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation, a process that links molecules together to create new complexes. It contains three key components:
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DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free click chemistry (specifically, Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with molecules containing an azide group.[1][2][3]
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PEG4 (Polyethylene glycol, 4 units): A flexible spacer that increases the solubility of the molecule in aqueous solutions and reduces potential steric hindrance during reactions.[4]
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Biotin: A vitamin that has a very strong and specific interaction with streptavidin, allowing for the detection, purification, or immobilization of the labeled molecule.
This reagent is commonly used to attach a biotin label to azide-modified biomolecules such as proteins, nucleic acids, or cell surfaces.
Q2: How should I properly store this compound to prevent degradation?
Proper storage is crucial to maintain the reactivity of this compound.
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Solid Form: Store the solid reagent at -20°C for long-term storage, protected from light and moisture. Some suppliers suggest storage at -80°C for up to 6 months.
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Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These stock solutions should also be stored at -20°C and used within a month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
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Aqueous Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.
Q3: What are the main causes of this compound degradation?
The DBCO group is the most sensitive part of the molecule and can degrade under certain conditions:
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Acidic Conditions: Strong acidic conditions (pH < 5) should be avoided as they can cause an inactivating rearrangement of the DBCO ring through a process called 5-endo-dig cycloisomerization.
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Oxidation: The DBCO group can be sensitive to oxidation. For instance, exposure to iodine-based oxidizing agents has been shown to cleave the DBCO group from a modified thymidine.
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Reaction with Thiols: DBCO can react with thiol-containing molecules (e.g., Dithiothreitol (DTT), β-mercaptoethanol, or cysteine residues in proteins). This is a potential side reaction that can consume the DBCO reagent.
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Moisture: DBCO reagents, especially those with NHS ester functional groups (which is not the case for this compound itself, but a common derivative), are sensitive to moisture which can cause hydrolysis. While the DBCO group itself is not directly hydrolyzed, moisture in stock solutions can be problematic.
Q4: What are the observable signs of this compound degradation?
Degradation of this compound will lead to a loss of its ability to react with azide-containing molecules, resulting in low or no signal in your experiments. Analytically, degradation can be observed as:
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Reduced Peak in HPLC: When analyzed by High-Performance Liquid Chromatography (HPLC), the peak corresponding to the intact this compound will decrease in area.
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Appearance of New Peaks in HPLC or Mass Spectrometry: Degradation will lead to the formation of new chemical species that may be detectable as new peaks in an HPLC chromatogram or as new masses in a mass spectrum.
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Loss of UV Absorbance: The DBCO group has a characteristic UV absorbance around 309 nm. A decrease in this absorbance can indicate degradation or consumption of the DBCO group.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
Problem: Low or No Conjugation Yield
If you are experiencing low or no signal in your SPAAC reaction, consider the following potential causes and solutions.
Potential Cause 1: Degraded this compound
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Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the reagent has been stored correctly (solid at -20°C, protected from light and moisture).
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Use Fresh Reagent: If the reagent is old or has been stored improperly, use a fresh vial.
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Check Stock Solution Age: If using a stock solution, prepare a fresh one from solid material, especially if the current stock is more than a few weeks old.
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Perform a Quality Control Check: If possible, analyze the reagent by HPLC or UV-Vis spectroscopy to check for the characteristic DBCO peak at ~309 nm.
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Potential Cause 2: Incompatible Reaction Buffer
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Troubleshooting Steps:
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Check for Amines and Thiols: Ensure your reaction buffer does not contain primary amines (e.g., Tris) or thiols (e.g., DTT), which can react with other functional groups or the DBCO group itself.
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Avoid Azides: Do not use buffers containing sodium azide, as it will compete with your azide-labeled molecule for reaction with the DBCO group.
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Optimize pH: The SPAAC reaction is generally efficient in the pH range of 6-9. However, avoid strongly acidic conditions (pH < 5) to prevent DBCO degradation.
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Potential Cause 3: Suboptimal Reaction Conditions
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Troubleshooting Steps:
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Increase Reactant Concentration: SPAAC reactions are more efficient at higher concentrations.
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Optimize Molar Ratio: A 1.5 to 3-fold molar excess of one component is often recommended.
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Increase Incubation Time and Temperature: While the reaction can proceed at 4°C, incubating at room temperature (20-25°C) or 37°C can increase the reaction rate. Typical reaction times are between 4 to 12 hours.
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Logical Troubleshooting Workflow for Low Conjugation Yield
Data Presentation
Table 1: Stability of DBCO Moiety under Various Conditions
This table summarizes the stability of a DBCO-containing compound under different pH and temperature conditions. The data is based on a similar molecule, DBCO-NHCO-PEG4-acid, and can be used as a guideline for this compound.
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Intact Reagent (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 | 4 | 48 | >95% | Optimal for short-term storage of working solutions. |
| 7.4 | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable. |
Note: A DBCO-modified antibody was found to lose about 3-5% of its reactivity over four weeks when stored at 4°C.
Experimental Protocols
Protocol 1: Quality Control of this compound using HPLC
This protocol provides a general method to assess the purity and integrity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Objective: To determine the percentage of intact this compound in a sample.
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Materials:
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This compound sample
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Anhydrous DMSO
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
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RP-HPLC system with a C18 column and a UV detector
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Procedure:
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Prepare Stock Solution: Dissolve a small, accurately weighed amount of this compound in anhydrous DMSO to a final concentration of 1-10 mM.
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HPLC Setup:
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Column: C18, 5 µm, 4.6 x 150 mm (or similar)
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Flow Rate: 1 mL/min
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Detection Wavelength: 309 nm (for DBCO) and 214 nm (for general peptide/amide bonds)
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Injection Volume: 10-20 µL
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Gradient Elution:
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Start with a gradient of 5-10% Mobile Phase B.
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Increase to 95-100% Mobile Phase B over 20-30 minutes.
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Hold at high organic phase for 5 minutes.
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Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
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Data Analysis:
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Integrate the area of the peak corresponding to intact this compound.
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The purity can be estimated by the relative area of the main peak compared to the total area of all peaks at 214 nm.
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Degradation can be assessed by the appearance of new peaks and a decrease in the area of the main peak over time when monitoring at 309 nm.
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-
Experimental Workflow for HPLC Analysis
References
common mistakes to avoid in DBCO-PEG4-Biotin labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DBCO-PEG4-Biotin for labeling biomolecules via copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent used for labeling azide-containing molecules through a copper-free click chemistry reaction.[1][2] The dibenzocyclooctyne (DBCO) group reacts specifically and covalently with an azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[3] The polyethylene glycol (PEG4) spacer is hydrophilic, which helps to reduce aggregation and precipitation during the labeling process and improves the accessibility of the biotin moiety for detection.
Q2: What are the main advantages of using this compound for labeling?
The primary advantage is its biocompatibility, as it eliminates the need for a toxic copper catalyst, making it ideal for use in living cells and in vivo studies. This also simplifies the purification process as there is no need to remove residual copper. The PEG4 linker enhances the solubility of the labeled molecule and reduces steric hindrance, which can improve the efficiency of subsequent detection or purification steps using streptavidin or avidin.
Q3: How should I store and handle this compound?
This compound should be stored at -20°C in the dark and protected from moisture. For long-term storage as a powder, it is stable for up to three years at -20°C. When preparing stock solutions, it is recommended to dissolve the compound in a dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final aqueous reaction buffer. Reconstituted solutions in DMSO can be stored at -80°C for up to one year. It is crucial to equilibrate the vial to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.
Q4: In what solvents is this compound soluble?
This compound is soluble in various organic solvents, including DMSO, DMF, methanol, dichloromethane (DCM), and tetrahydrofuran (THF). It has limited solubility in aqueous buffers, up to approximately 0.35 mM. For preparing stock solutions, dissolving in DMSO is common, with concentrations up to 100 mM being achievable.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is one of the most common issues encountered during this compound labeling. The following sections break down potential causes and their solutions.
Possible Cause 1: Suboptimal Reaction Conditions
Solution: Optimize your reaction parameters. Efficient labeling can be influenced by several factors.
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Stoichiometry: An incorrect ratio of this compound to your azide-modified molecule can lead to incomplete labeling. A slight excess (e.g., 1.5 to 10 molar equivalents) of the DBCO reagent is often recommended to drive the reaction to completion.
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Concentration: Reactions are more efficient at higher concentrations. Typical final concentrations for reactants are in the range of 50-500 µM. If you observe low labeling, consider increasing the concentration of your reactants.
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Temperature and Incubation Time: While the reaction can proceed at room temperature or 4°C, higher temperatures (up to 37°C) can increase the reaction rate. Typical reaction times range from 4 to 12 hours, but longer incubation periods may be necessary for low concentration samples.
| Parameter | Recommended Range | Key Considerations |
| Molar Excess of DBCO Reagent | 1.5 - 10 equivalents | Start with a lower excess and optimize as needed. |
| Final Reactant Concentration | 50 - 500 µM | Higher concentrations generally lead to faster reactions. |
| Temperature | 4°C to 37°C | Higher temperatures can increase reaction speed. |
| Incubation Time | 4 - 12 hours (or longer) | May need to be extended for dilute samples. |
Possible Cause 2: Reagent Instability or Degradation
Solution: Ensure the integrity of your reagents.
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This compound: This reagent is sensitive to moisture. Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and store them properly at -80°C.
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Azide-Containing Molecule: Verify the successful incorporation and stability of the azide group in your target molecule. If possible, use a positive control to confirm the presence and reactivity of the azide.
Possible Cause 3: Buffer and Solvent Issues
Solution: Check the compatibility of your reaction buffer.
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Buffer Composition: Avoid buffers containing azides, as they will compete with your target molecule for reaction with the DBCO reagent. Use buffers such as phosphate-buffered saline (PBS) at a pH between 6 and 9.
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Organic Solvent Percentage: While an organic co-solvent like DMSO is necessary to dissolve the DBCO reagent, keep its final concentration as low as possible, especially when working with proteins that may be sensitive to denaturation.
Possible Cause 4: Steric Hindrance
Solution: The azide group on your biomolecule may be in a location that is not easily accessible to the this compound. The PEG4 spacer is designed to help with this, but in some cases, a longer spacer arm may be required.
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
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Prepare the Protein Sample:
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Dissolve or buffer exchange your azide-modified protein into an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
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Prepare the this compound Stock Solution:
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Dissolve the reagent in anhydrous DMSO to a stock concentration of 10 mM. For example, add 667 µL of DMSO to 5 mg of the reagent. Vortex to ensure it is fully dissolved.
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Perform the Labeling Reaction:
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Add the desired molar excess of the this compound stock solution to your protein sample. For example, for a 20-fold molar excess with a 1 mg/mL IgG solution (approx. 6.67 µM), you would add a specific volume of the 10 mM stock.
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Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. For potentially faster labeling, incubate at 37°C.
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Remove Excess Reagent:
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Purify the labeled protein from the unreacted this compound using a desalting column, dialysis, or spin filtration.
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Store the Labeled Protein:
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Store the purified biotinylated protein at 2-8°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (if compatible with downstream applications) and storing at -20°C or -80°C.
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Visualizations
Caption: General experimental workflow for this compound labeling.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with DBCO-PEG4-Biotin
Welcome to the technical support center for DBCO-PEG4-Biotin applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a biotinylation reagent used for labeling biomolecules that contain azide groups.[1][2] It utilizes a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The key components are:
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DBCO (Dibenzocyclooctyne): A reactive group that specifically and covalently attaches to azide-modified molecules without the need for a cytotoxic copper catalyst.[3]
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PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic spacer that helps to reduce aggregation, improve solubility, and minimize steric hindrance, which can enhance the accessibility of the biotin for detection.
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Biotin: A vitamin that has a very high affinity for streptavidin and its analogs, allowing for sensitive detection or purification of the labeled biomolecule.
This reagent is commonly used in applications such as protein labeling, cell surface labeling, and the creation of bioconjugates for immunoassays and other detection methods.
Q2: What are the main causes of a poor signal-to-noise ratio when using this compound?
A2: A poor signal-to-noise ratio typically manifests as either high background signal, low specific signal, or a combination of both. The primary causes include:
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High Background:
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Non-specific binding: The this compound conjugate may adhere to surfaces or molecules other than the intended azide-labeled target. This can be caused by hydrophobic interactions of the DBCO group or interactions with the PEG linker itself.
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Inadequate blocking: Insufficient blocking of non-specific binding sites on surfaces (e.g., microplates, membranes) can lead to high background.
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Ineffective washing: Failure to remove unbound this compound conjugate will result in a higher background signal.
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Endogenous biotin: Some tissues and cells have naturally high levels of biotin, which can be bound by streptavidin-based detection reagents, leading to background signal.
-
-
Low Signal:
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Inefficient labeling: The initial labeling of the target biomolecule with the azide or the subsequent reaction with this compound may be incomplete.
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Suboptimal reaction conditions: Incorrect buffer composition, pH, temperature, or incubation time can reduce the efficiency of the SPAAC reaction.
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Reagent degradation: DBCO reagents can be sensitive to storage conditions and may lose reactivity over time.
-
Steric hindrance: The azide group on the target molecule may be in a location that is not easily accessible to the this compound.
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Q3: How does the PEG4 linker improve the signal-to-noise ratio?
A3: The PEG4 linker plays a crucial role in improving experimental outcomes in several ways:
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Reduces Aggregation: The hydrophilic nature of the PEG linker helps to prevent the aggregation of the labeled biomolecule, which can be a source of non-specific binding and background signal.
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Increases Solubility: By increasing the hydrophilicity of the conjugate, the PEG linker improves its solubility in aqueous buffers.
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Minimizes Steric Hindrance: The spacer arm physically separates the biotin from the labeled biomolecule, which can improve the accessibility of the biotin for binding to streptavidin, thereby enhancing the signal. Studies have shown that the presence of a PEG linker can enhance reaction rates.
Troubleshooting Guides
High Background Signal
| Problem | Potential Cause | Recommended Solution |
| High background in various assays (e.g., Western blot, ELISA, microscopy) | Inadequate Blocking | Optimize blocking conditions by increasing the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time. Consider testing different blocking agents. |
| Non-specific Binding | Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to wash buffers to disrupt hydrophobic interactions. | |
| Ineffective Washing | Increase the number and duration of wash steps. | |
| Aggregation of Conjugate | Filter the this compound conjugate solution through a 0.22 µm spin filter before use to remove aggregates. | |
| Endogenous Biotin | If working with tissues known to have high biotin levels (e.g., liver, kidney), perform an avidin/biotin blocking step before adding the biotinylated probe. |
Low or No Signal
| Problem | Potential Cause | Recommended Solution |
| Low or no signal from the biotinylated molecule | Inefficient Labeling of Target with Azide | Confirm that the initial azide labeling of your biomolecule was successful. Optimize the molar ratio of the azide-labeling reagent to your biomolecule. |
| Inefficient DBCO-Azide Reaction (SPAAC) | Optimize the molar excess of this compound to the azide-labeled molecule. A 1.5 to 10-fold molar excess is a good starting point. Increase the incubation time (typically 4-12 hours at room temperature, or overnight at 4°C) or temperature (reactions are more efficient at temperatures up to 37°C). Ensure the reaction buffer is free of azides and has a pH between 7 and 9. | |
| Degradation of this compound | Store this compound desiccated at -20°C and protected from light. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions fresh and discard any unused reconstituted reagent. | |
| Steric Hindrance | The azide group on the target molecule may not be accessible. If possible, consider labeling at a different site. The PEG4 linker is designed to help with this, but severe steric hindrance can still be an issue. | |
| Hydrolysis of NHS Ester (if using an NHS-ester DBCO reagent for labeling) | Dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and then add it to the aqueous reaction buffer. Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction. |
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-PEG4-NHS Ester
This protocol describes the initial step of labeling a protein with a DBCO group using an N-hydroxysuccinimide (NHS) ester functionalized DBCO-PEG4 reagent.
Materials:
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Protein of interest (1-5 mg/mL in amine-free buffer)
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DBCO-PEG4-NHS Ester
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Anhydrous DMSO or DMF
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Amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer like PBS at a pH between 7.2 and 8.0.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction:
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Calculate the volume of the 10 mM DBCO-PEG4-NHS ester stock solution needed to achieve the desired molar excess. A 5- to 20-fold molar excess is a common starting point.
-
Add the calculated volume of the DBCO-NHS ester to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
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Purification: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting column according to the manufacturer's instructions. The purified DBCO-labeled protein is now ready for the click reaction with an azide-modified molecule.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol describes the "click" reaction between a DBCO-labeled protein and an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-containing molecule are in a compatible, azide-free buffer.
-
Click Reaction:
-
Add the DBCO-labeled protein to the azide-containing molecule. A molar excess of 1.5 to 10 equivalents of one of the components can be used to drive the reaction to completion.
-
Incubate the reaction mixture for 4-12 hours at room temperature. For less efficient reactions, the incubation can be extended overnight at 4°C or performed at 37°C to increase the reaction rate.
-
-
Purification (Optional): Depending on the downstream application, the resulting conjugate may be purified to remove any unreacted components.
Protocol 3: Quantifying the Degree of Labeling (DOL)
This protocol allows you to determine the average number of DBCO molecules per protein.
Materials:
-
Purified DBCO-labeled protein
-
UV-Vis Spectrophotometer
Procedure:
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm. The correction factor for DBCO at 280 nm is approximately 0.90.
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Protein Concentration (M) = (A280 - (A309 * 0.90)) / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (A309 / ε_DBCO) / Protein Concentration (M)
-
The molar extinction coefficient of DBCO (ε_DBCO) is approximately 12,000 M⁻¹cm⁻¹.
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Visualizing Workflows and Pathways
Caption: A generalized experimental workflow for protein biotinylation using DBCO-PEG4-NHS ester and subsequent SPAAC reaction.
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio in this compound experiments.
References
DBCO-PEG4-Biotin Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG4-Biotin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biotinylation reagent used in copper-free click chemistry, specifically in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] Its primary application is to attach a biotin label to azide-modified biomolecules. This allows for the subsequent detection or purification of the target molecule using streptavidin or avidin conjugates. The PEG4 linker is a hydrophilic spacer that helps to improve solubility and reduce steric hindrance, which can enhance the accessibility of the biotin for binding to streptavidin.[3][4]
Q2: What are the main advantages of using a copper-free click chemistry reagent like this compound?
The key advantage of copper-free click chemistry is its biocompatibility. Unlike copper-catalyzed click chemistry (CuAAC), it does not require a cytotoxic copper catalyst, making it suitable for experiments involving living cells and in vivo studies. This bioorthogonal reaction is highly specific, meaning the DBCO group reacts selectively with azide groups even in the complex environment of a cell lysate or living organism, minimizing off-target labeling.
Q3: How should I store and handle this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. For long-term storage, -80°C is recommended for the reagent in solvent. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is best to prepare stock solutions in an anhydrous water-miscible organic solvent like DMSO or DMF and then dilute into the aqueous reaction buffer immediately before use. Discard any unused reconstituted reagent.
Troubleshooting Guide
Problem 1: Low or No Biotin Labeling
Q: I am observing very low or no signal from my biotinylated molecule. What are the possible causes and solutions?
A: Low or no biotin labeling is a common issue that can stem from several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure proper storage and handling of the reagent. If degradation is suspected, use a fresh vial of the reagent. |
| Inefficient Azide Labeling of the Biomolecule | Confirm that your biomolecule has been successfully modified with an azide group. This can be verified by mass spectrometry or by using a fluorescently-labeled DBCO reagent as a positive control. |
| Suboptimal Reaction Conditions | Optimize the reaction parameters. Reactions are more efficient at higher concentrations and temperatures (4-37°C). Typical reaction times are less than 12 hours, but longer incubation times (up to 24 hours) may be necessary for dilute samples or less reactive azides. |
| Incorrect Molar Ratio of Reactants | Use a molar excess of this compound to the azide-labeled biomolecule. A 1.5 to 10-fold molar excess is a good starting point. For precious azide-labeled samples, the ratio can be inverted. |
| Incompatible Buffer Components | Avoid buffers containing azides, as they will compete with your biomolecule for reaction with the DBCO group. |
| Steric Hindrance | The azide group on your biomolecule may be in a location that is not easily accessible to the this compound. While the PEG4 linker helps to mitigate this, it can still be a factor. Consider redesigning the azide labeling strategy if possible. |
Problem 2: High Background Signal or Non-Specific Binding
Q: My downstream application (e.g., Western blot, pull-down) shows high background signal. How can I reduce non-specific binding?
A: High background is often due to non-specific binding of the this compound reagent or the biotinylated molecule to surfaces or other proteins.
Strategies to Reduce Non-Specific Binding
| Strategy | Detailed Recommendations |
| Optimize Blocking Conditions | In applications like Western blotting or ELISA, use an effective blocking agent. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers. The concentration and incubation time of the blocking agent may need to be optimized. |
| Increase Wash Stringency | Increase the number and duration of wash steps after the incubation with the biotinylated molecule and after incubation with the streptavidin conjugate. Adding a mild non-ionic detergent, such as Tween-20 (0.05-0.1%), to the wash buffer can help to disrupt non-specific interactions. |
| Include Additives in Buffers | For pull-down assays, including non-ionic detergents or increasing the salt concentration in the binding and wash buffers can reduce non-specific protein binding to the beads. |
| Pre-clear Lysates | In immunoprecipitation or pull-down experiments, pre-clear the cell lysate by incubating it with unconjugated beads before adding your biotinylated bait molecule. This will remove proteins that non-specifically bind to the beads themselves. |
| Purify the Biotinylated Molecule | Ensure that any unreacted, excess this compound is removed after the labeling reaction, as this can contribute to background. Size exclusion chromatography or dialysis are effective methods for purification. |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process involves two main stages: first, the introduction of an azide group onto the target biomolecule, and second, the copper-free click reaction with this compound.
Caption: General workflow for biotinylating a biomolecule using this compound.
Signaling Pathway of SPAAC Reaction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that forms a stable triazole linkage between an azide and a cyclooctyne.
References
Technical Support Center: Post-Labeling Purification of DBCO-PEG4-Biotin
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful removal of excess DBCO-PEG4-Biotin following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound after labeling my biomolecule?
The primary methods for removing small molecules like this compound from larger biomolecules (e.g., proteins, antibodies) are based on differences in size. The three most common techniques are:
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Size Exclusion Chromatography (SEC) / Desalting: This method utilizes a porous resin to separate molecules based on their size. Larger, biotin-labeled biomolecules pass through the column quickly, while the smaller, excess this compound molecules are retained longer, allowing for effective separation.[1][2] Spin columns are a convenient format for this application.[1][3]
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Dialysis / Ultrafiltration: This technique uses a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO). The reaction mixture is placed inside a dialysis cassette or an ultrafiltration device. Smaller, unreacted biotin reagent molecules pass through the membrane into a large volume of buffer, while the larger, labeled biomolecule is retained.[4]
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Streptavidin Affinity Purification: This method is typically used to purify the biotinylated molecule of interest away from unlabeled molecules and other contaminants. While not a primary method for removing excess biotin from the entire reaction mixture, it can be a valuable secondary step or a method to isolate only the successfully labeled molecules.
Q2: Which purification method should I choose for my experiment?
The choice of method depends on several factors including your sample volume, the desired purity, the time constraints of your experiment, and the stability of your biomolecule. The table below provides a comparison to help guide your decision.
Q3: My protein has precipitated after the labeling and purification process. What could have gone wrong?
Protein precipitation can occur for several reasons:
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Over-biotinylation: Attaching too many biotin molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation and reduced solubility. It is recommended to optimize the molar ratio of the biotinylation reagent to your protein.
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Buffer Conditions: Sudden changes in pH or a low salt concentration in the dialysis buffer can cause proteins to precipitate, especially if the buffer pH is close to the protein's isoelectric point (pI). Dialysis is a slower method of buffer exchange which can sometimes lead to protein instability.
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation and precipitation, especially during buffer exchange.
Q4: I have a very small sample volume. Which purification method is most suitable?
For small sample volumes (e.g., 10-150 µL), spin desalting columns are often the most effective method due to their high recovery rates and ease of use. Dialysis can also be performed with devices specifically designed for small volumes, such as Slide-A-Lyzer™ MINI Dialysis Units.
Method Comparison
| Feature | Size Exclusion Chromatography (Spin Columns) | Dialysis / Ultrafiltration |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane based on MWCO |
| Typical Protein Recovery | >90% | >85% (can be lower due to non-specific binding) |
| Efficiency of Small Molecule Removal | High | Very High (with sufficient buffer changes) |
| Speed | Fast (< 15 minutes) | Slow (4 hours to overnight) |
| Sample Volume | Ideal for small to medium volumes (µL to mL) | Suitable for a wide range of volumes (µL to Liters) |
| Ease of Use | Very easy | Moderately easy |
| Key Advantage | Speed and high recovery for small samples | High purity for larger volumes |
| Potential Issues | Some sample dilution, potential for low recovery if sample volume is outside the recommended range | Time-consuming, potential for protein precipitation, sample dilution |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low protein recovery after Size Exclusion Chromatography | - Sample volume was too high or too low for the column specifications.- Protein is aggregating and being retained by the column filter or resin.- Non-specific adsorption of the protein to the column matrix. | - Ensure your sample volume is within the manufacturer's recommended range for the column size.- Centrifuge your sample before loading to remove any existing aggregates.- Consider using a different buffer with higher salt concentration or additives like glycerol to improve protein stability. |
| Protein precipitation during dialysis | - The dialysis buffer has a low ionic strength.- The pH of the dialysis buffer is close to the isoelectric point (pI) of your protein.- The protein concentration is too high.- The buffer exchange was too slow, leading to protein instability. | - Increase the salt concentration (e.g., NaCl) in your dialysis buffer to at least 150 mM.- Ensure the buffer pH is at least 1-2 units away from your protein's pI.- If possible, perform the dialysis with a more dilute protein solution and concentrate it later.- For sensitive proteins, consider a faster buffer exchange method like a desalting column. |
| Inefficient removal of excess this compound | - For SEC: The column was not properly equilibrated, or the wrong column size was used.- For Dialysis: Insufficient volume of dialysis buffer or not enough buffer changes. | - For SEC: Follow the manufacturer's protocol for column equilibration.- For Dialysis: Use a dialysis buffer volume that is at least 1000 times your sample volume and perform at least three buffer changes over 12-24 hours. For complete removal, a 48-hour dialysis with 4 buffer changes may be necessary. |
| No conjugation of DBCO-reagent to my molecule | - One or more of the reaction partners were not properly labeled or activated.- Excess reagent was not adequately removed or quenched, interfering with downstream steps. | - Confirm that your azide-containing molecule was successfully prepared.- Ensure complete removal of the unreacted this compound using one of the detailed protocols below. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This method is ideal for rapid purification of small-volume samples.
Caption: Workflow for removing excess DBCO reagent via a spin desalting column.
Methodology:
-
Column Preparation: a. Select a spin column with a Molecular Weight Cut-Off (MWCO) appropriate for your biomolecule (e.g., 7K MWCO for most antibodies). b. Remove the bottom closure of the column and place it into a collection tube. c. Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1-2 minutes) to remove the storage buffer. d. Place the column in a new collection tube. Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) and centrifuge again. Discard the flow-through. Repeat this equilibration step 2-3 times.
-
Sample Application: a. Place the equilibrated column into a new, clean collection tube. b. Slowly apply your reaction mixture to the center of the resin bed. Do not exceed the maximum sample volume recommended by the manufacturer.
-
Elution: a. Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes). b. The purified, labeled biomolecule will be in the flow-through in the collection tube. The excess this compound will be retained in the column resin.
Protocol 2: Removal of Excess this compound using Dialysis
This method is suitable for larger sample volumes where processing time is not a critical factor.
Caption: Workflow for removing excess DBCO reagent via dialysis.
Methodology:
-
Membrane Preparation: a. Select a dialysis cassette or tubing with an appropriate MWCO (e.g., 10K for an antibody) to retain your biomolecule while allowing the small this compound (MW ≈ 750 g/mol ) to pass through. b. Prepare the membrane according to the manufacturer's instructions, which typically involves hydrating it in dialysis buffer for a few minutes.
-
Sample Loading: a. Load your reaction mixture into the dialysis cassette using a syringe, ensuring no air bubbles are trapped inside. b. Securely close the cassette.
-
Dialysis: a. Place the sealed cassette in a beaker containing a large volume of the desired final buffer (at least 1000 times the sample volume). b. Place the beaker on a magnetic stir plate and stir the buffer gently at 4°C. c. Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer. Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure complete removal of the excess reagent.
-
Sample Recovery: a. Carefully remove the cassette from the buffer and wipe the outside dry. b. Recover your purified sample from the cassette using a clean syringe.
References
Technical Support Center: Optimizing Cell Viability with DBCO-PEG4-Biotin
Welcome to the technical support center for DBCO-PEG4-Biotin labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions to ensure high cell viability during bioorthogonal labeling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotinylation reagent used for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] It contains a dibenzocyclooctyne (DBCO) group, which reacts specifically with azide-modified molecules on the surface of live cells. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, while the biotin moiety allows for subsequent detection or purification using streptavidin-based methods. This method is ideal for live-cell labeling as it does not require a cytotoxic copper catalyst.
Q2: Is this compound toxic to cells?
A2: DBCO reagents are generally considered to have low cytotoxicity, making them suitable for live-cell imaging and other applications where maintaining cell health is critical. However, as with any reagent, high concentrations and prolonged incubation times can potentially impact cell viability. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the recommended concentration of this compound for cell labeling?
A3: The optimal concentration can vary depending on the cell type, the density of azide groups on the cell surface, and the specific experimental goals. A typical starting concentration range is 10-100 µM. It is crucial to titrate the reagent to find the lowest effective concentration that provides sufficient labeling without compromising cell viability.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can range from 30 minutes to several hours. Shorter incubation times are generally preferred to minimize potential stress on the cells. The optimal time depends on the reaction kinetics, the concentration of the reagent, and the temperature of incubation. A time-course experiment is recommended to determine the shortest incubation time that yields sufficient labeling.
Q5: Can I use this compound for intracellular labeling?
A5: this compound is primarily designed for labeling molecules on the cell surface. Its ability to penetrate the cell membrane and label intracellular targets may be limited. For intracellular labeling, specific cell permeabilization protocols would need to be optimized, which could in turn affect cell viability.
Troubleshooting Guide: Low Cell Viability
This guide addresses common issues related to decreased cell viability following this compound labeling.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed immediately after labeling | Reagent Concentration Too High: The concentration of this compound may be cytotoxic to your specific cell line. | Perform a dose-response experiment, starting with a lower concentration (e.g., 10 µM) and titrating up to find the optimal balance between labeling efficiency and cell viability. |
| Prolonged Incubation Time: Extended exposure to the labeling reagent can induce cellular stress. | Optimize the incubation time by performing a time-course experiment. Start with a shorter duration (e.g., 30 minutes) and increase as necessary. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%). Prepare a more concentrated stock solution of the reagent to minimize the volume of solvent added. | |
| Suboptimal Cell Health Pre-labeling: Cells may have been stressed or unhealthy before the labeling procedure. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages. | |
| Gradual decrease in cell viability in the hours/days following labeling | Reagent-Induced Apoptosis or Necrosis: The labeling process may have initiated a cell death cascade. | Assess markers of apoptosis (e.g., caspase activation) and necrosis (e.g., membrane integrity assays) to understand the mechanism of cell death. Consider co-incubation with apoptosis inhibitors as a diagnostic tool. |
| Alteration of Cellular Function: The modification of cell surface molecules could interfere with essential cellular processes. | Evaluate the effect of labeling on key cellular functions relevant to your experimental system, such as proliferation or signaling pathways. | |
| Inconsistent cell viability between experiments | Variability in Reagent Preparation: Inconsistent preparation of the this compound stock solution can lead to different final concentrations. | Prepare fresh stock solutions for each experiment or aliquot and store single-use volumes to avoid freeze-thaw cycles. Ensure the reagent is fully dissolved before use. |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular sensitivity to the labeling reagent. | Standardize your cell culture and plating procedures. Use cells within a consistent range of passage numbers for all experiments. |
Quantitative Data on Cell Viability
The following table summarizes available data on the cytotoxicity of DBCO-conjugated molecules. It is important to note that these values can be cell-type and conjugate-specific, and should be used as a guideline for optimizing your own experiments.
| Cell Line | Reagent | Concentration | Incubation Time | Viability Assay | Cell Viability (% of Control) |
| RAW 264.7 | CHOL-PEG2000-DBCO | 10 µM | 20 min | MTT | ~100% |
| RAW 264.7 | CHOL-PEG2000-DBCO | 10 µM | 16 h | MTT | ~95% |
| RAW 264.7 | CHOL-PEG2000-DBCO | 10 µM | 24 h | MTT | ~90% |
| RAW 264.7 | DSPE-PEG2000-DBCO | 10 µM | 20 min | MTT | ~100% |
| RAW 264.7 | DSPE-PEG2000-DBCO | 10 µM | 16 h | MTT | ~98% |
| RAW 264.7 | DSPE-PEG2000-DBCO | 10 µM | 24 h | MTT | ~92% |
| Data adapted from a study on DBCO-lipid conjugates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Handling: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Dissolve the this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Live Cell Labeling with this compound
This protocol assumes that the cells have been pre-treated to express azide groups on their surface (e.g., through metabolic labeling with an azide-modified sugar).
-
Cell Preparation: Culture cells to the desired confluency in an appropriate vessel. Ensure the cells are healthy and have high viability.
-
Washing: Gently wash the cells twice with pre-warmed, serum-free culture medium or phosphate-buffered saline (PBS) to remove any residual media components.
-
Labeling Solution Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free culture medium.
-
Incubation: Remove the wash buffer and add the labeling solution to the cells. Incubate for the optimized duration (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, gently remove the labeling solution and wash the cells three times with complete culture medium to remove any unreacted this compound.
-
Recovery and Downstream Analysis: Add fresh, pre-warmed complete culture medium to the cells and allow them to recover for a short period (e.g., 30 minutes) before proceeding with downstream applications such as imaging or cell lysis.
Protocol 3: Cell Viability Assessment
A variety of methods can be used to assess cell viability post-labeling. A common and straightforward method is the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Labeling: Perform the this compound labeling as described in Protocol 2. Include appropriate controls (unlabeled cells, vehicle control).
-
MTT Addition: After the desired post-labeling incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Visualized Workflows and Pathways
References
Technical Support Center: In Vivo Applications of DBCO-PEG4-Biotin
Welcome to the technical support center for the in vivo use of DBCO-PEG4-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
A1: this compound is a biotinylation reagent used for labeling azide-modified molecules in living organisms through a copper-free click chemistry reaction.[1][2] It consists of three main components:
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DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically with azide groups without the need for a toxic copper catalyst. This makes it ideal for in vivo applications.[3][4][5]
-
PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic spacer that improves the solubility of the reagent in aqueous solutions and reduces non-specific binding in a biological environment.
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Biotin: A vitamin that has a very strong and specific affinity for streptavidin, allowing for the detection or purification of the labeled molecules.
In a typical in vivo experiment, a molecule of interest is first tagged with an azide group. Then, this compound is administered to the animal, where it will react with the azide-tagged molecule to form a stable covalent bond. The biotin tag can then be used for various downstream applications, such as imaging or affinity purification.
Q2: What are the main challenges I should be aware of when using this compound in vivo?
A2: The primary challenges associated with the in vivo use of this compound include:
-
Immunogenicity: The PEG component, although generally considered biocompatible, can sometimes elicit an immune response, leading to the production of anti-PEG antibodies. This can result in accelerated clearance of the reagent from the bloodstream.
-
Solubility and Stability: this compound has limited solubility in aqueous solutions and may require a specific formulation for in vivo administration. The DBCO group can also degrade under certain conditions.
-
Non-specific Binding: While the PEG linker helps to reduce non-specific binding, it can still occur, leading to high background signals in detection assays.
-
Inefficient Click Reaction: The reaction between DBCO and azide in a complex biological environment may be less efficient than in vitro, potentially leading to low signal.
-
Biodistribution and Clearance: The biodistribution and clearance rate of the reagent can affect its availability at the target site and the overall success of the experiment.
Q3: How stable is the DBCO group in an in vivo environment?
A3: The DBCO group is generally stable in aqueous buffers and can react efficiently at physiological temperatures. However, its stability can be influenced by the presence of certain biological molecules. For instance, strained alkynes like DBCO can be degraded by immune phagocytes. Additionally, the hydrophobicity of the DBCO group may lead to aggregation and faster clearance from the body.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound for In Vivo Administration
Symptoms:
-
Precipitation is observed when preparing the injection solution.
-
Difficulty in achieving the desired concentration for injection.
Possible Causes:
-
This compound has limited solubility in purely aqueous solutions.
-
Incorrect solvent or formulation is being used.
Solutions:
-
Use a co-solvent system: Prepare the this compound solution using a mixture of a biocompatible organic solvent and an aqueous buffer. A commonly recommended formulation is a combination of DMSO, PEG300, Tween-80, and saline.
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help to dissolve the compound.
-
Prepare Fresh Solutions: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.
| In Vivo Formulation Component | Example Percentage | Purpose |
| DMSO | 10% | Initial solvent for this compound |
| PEG300 | 40% | Co-solvent, improves solubility |
| Tween-80 | 5% | Surfactant, prevents aggregation |
| Saline | 45% | Aqueous carrier, ensures isotonicity |
This is an example formulation and may need to be optimized for your specific application.
Issue 2: High Background or Non-Specific Signal in Tissues
Symptoms:
-
High signal in control tissues that should be negative.
-
Difficulty in distinguishing the specific signal from the background noise.
Possible Causes:
-
Non-specific binding of the this compound to tissues.
-
Endogenous biotin in certain tissues (e.g., liver, kidney).
-
Aggregation of the biotinylated probe.
Solutions:
-
Optimize Blocking Steps: When performing downstream detection assays (e.g., immunohistochemistry), ensure adequate blocking of non-specific sites.
-
Use an Avidin/Biotin Blocking Kit: To block endogenous biotin, pre-incubate the tissue sections with an avidin/biotin blocking kit before adding the streptavidin conjugate.
-
Increase Wash Stringency: Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to the wash buffers.
-
Purify the Probe: Ensure that the this compound solution is properly filtered to remove any aggregates before injection.
Issue 3: Low or No Biotinylation Signal at the Target Site
Symptoms:
-
Weak or absent signal from the biotin tag in the target tissue or cells.
-
Inability to detect the azide-labeled molecule after administration of this compound.
Possible Causes:
-
Inefficient in vivo click reaction: The concentration of reactants may be too low, or the reaction time may be insufficient.
-
Poor biodistribution: The this compound may not be reaching the target site in sufficient concentrations.
-
Rapid clearance: The reagent may be cleared from the body before it has a chance to react.
-
Degradation of the DBCO moiety: The DBCO group may be degraded before it can react with the azide.
Solutions:
-
Increase the Dose or Incubation Time: Consider increasing the dose of this compound or extending the time between administration and tissue harvesting to allow for a more complete reaction.
-
Optimize the Administration Route: The route of administration (e.g., intravenous, intraperitoneal) can significantly impact the biodistribution of the reagent. The optimal route should be determined empirically for your specific application.
-
Enhance Biotinylation Signal: In some cases, co-expressing a bacterial biotin ligase in the target cells can enhance the biotinylation signal of biotin acceptor peptide-tagged proteins.
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the working solution, sequentially add the following, ensuring the solution is clear after each addition:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
This will result in a 1 mL working solution with a this compound concentration of 2.5 mg/mL.
-
If any precipitation is observed, gently warm the solution or sonicate until it is clear.
-
Prepare this solution fresh on the day of injection.
-
-
Intravenous Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Load the this compound solution into an insulin syringe with a 29G needle.
-
Secure the mouse in a restrainer and clean the tail with 70% ethanol.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the desired volume (typically 100-200 µL).
-
Protocol 2: Tissue Harvesting and Preparation for Analysis
-
Tissue Collection:
-
At the desired time point after injection, euthanize the mouse using a humane and approved method.
-
Perfuse the mouse with PBS to remove blood from the tissues.
-
Carefully dissect the organs of interest and wash them in cold PBS.
-
-
Tissue Homogenization (for Western Blot or ELISA):
-
Add the tissue to a tube containing RIPA buffer and protease inhibitors.
-
Homogenize the tissue using a bead beater or other suitable homogenizer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Tissue Fixation and Sectioning (for Immunohistochemistry):
-
Fix the tissues in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissues by incubating them in a sucrose solution.
-
Embed the tissues in OCT compound and freeze them.
-
Cut thin sections (e.g., 10 µm) using a cryostat and mount them on slides.
-
Visualizations
Caption: A generalized workflow for in vivo biotinylation using this compound.
Caption: A troubleshooting guide for addressing low biotinylation signal in vivo.
Caption: Conceptual diagram of using in vivo biotinylation to identify protein interactions in a signaling pathway.
References
Technical Support Center: Refining Purification Methods for DBCO-Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-labeled proteins. Find detailed protocols, quantitative data summaries, and workflow diagrams to optimize your purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Labeling Reaction
???+ question "Q1: What is the optimal molar excess of DBCO-NHS ester to use for labeling my protein?"
???+ question "Q2: My protein precipitates during the labeling reaction. What can I do to prevent this?"
???+ question "Q3: How do I quench the labeling reaction?"
Purification
???+ question "Q4: Which purification method is best for my DBCO-conjugated protein?"
???+ question "Q5: I have inefficient removal of excess DBCO reagent. How can I improve this?"
???+ question "Q6: My protein recovery is low after purification. What could be the cause?"
Characterization
???+ question "Q7: How can I determine the degree of labeling (DOL) of my DBCO-protein conjugate?"
???+ question "Q8: Can I store my DBCO-labeled protein?"
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol provides a general method for labeling a protein with a DBCO-NHS ester.[1]
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[1]
-
The final concentration of DMSO in the reaction mixture should ideally be below 20%.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS-ester is hydrolyzed.
-
-
Removal of Excess Reagent:
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column, size-exclusion chromatography, or dialysis.
-
Protocol 2: Purification of DBCO-Labeled Protein using a Spin Desalting Column
This protocol is suitable for the rapid removal of excess DBCO reagent from small-volume samples.
-
Column Preparation:
-
Select a spin column with an appropriate MWCO for your protein.
-
Remove the column's storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column by adding your desired exchange buffer (e.g., PBS) and centrifuging. Repeat this step 2-3 times.
-
-
Sample Loading:
-
Place the equilibrated column into a new collection tube.
-
Slowly apply the quenched reaction mixture to the center of the resin bed.
-
-
Purification:
-
Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2 minutes).
-
The purified DBCO-labeled protein will be in the collection tube. Discard the column.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration for Labeling | 1-5 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk. |
| Molar Excess of DBCO-NHS Ester | 5- to 20-fold | Empirically determine the optimal ratio for your specific protein. |
| Final DMSO Concentration in Reaction | < 20% | To avoid protein denaturation. |
| Labeling Reaction Time | 30-60 min at RT or 2 hours on ice | |
| Protein Recovery from Spin Desalting | > 85% | Typical recovery rate. |
Visualizations
Caption: General workflow for DBCO-protein conjugation and purification.
Caption: Troubleshooting logic for protein aggregation during DBCO labeling.
References
Technical Support Center: DBCO-PEG4-Biotin Reactivity and pH
Welcome to the technical support center for DBCO-PEG4-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the reactivity of this compound in copper-free click chemistry reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and an azide-containing molecule?
A1: The optimal pH for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions involving DBCO reagents generally falls within a range of 7.0 to 8.5.[1][2] While the reaction can proceed over a broader pH range of 5-10, a slightly basic pH is often favored for optimal reaction rates.[3] It is recommended to perform a pH optimization screen for your specific system to determine the ideal condition.[4]
Q2: How does pH affect the stability of the DBCO group on this compound?
A2: The DBCO group is generally stable under physiological conditions. However, it can be susceptible to degradation over extended periods, especially when conjugated to biomolecules.[3] While specific data on pH-induced degradation is limited, it is known that DBCO can be sensitive to strong oxidizing agents and potential hydrolysis of the triple bond. One study noted that the degradation of DBCO occurred at neutral pH rather than acidic pH under certain conditions. It is advisable to avoid long-term storage of DBCO-conjugated molecules in buffers, and for prolonged storage, azide- and thiol-containing buffers should be avoided.
Q3: Can the choice of buffer impact the reaction rate at a given pH?
A3: Yes, the buffer system can significantly influence the reaction rate of SPAAC. For instance, some studies have shown that HEPES buffer at pH 7 can provide higher reaction rates compared to PBS at the same pH. Therefore, it is advisable to screen different buffer systems to find the most suitable one for your specific reactants.
Q4: Are there any substances that should be avoided in the reaction buffer?
A4: Yes. Buffers containing azides, such as sodium azide, which is a common preservative, will react with the DBCO group and should be strictly avoided. Additionally, buffers containing thiols (e.g., DTT) should be used with caution as DBCO can react with cysteine residues in proteins.
Q5: My conjugation efficiency is low. Could pH be the issue?
A5: Low conjugation efficiency can indeed be related to suboptimal pH. If your reaction is not performing as expected, optimizing the pH is a critical troubleshooting step. Performing small-scale trial reactions at different pH values (e.g., 6.5, 7.5, and 8.5) can help identify the optimal condition for your specific molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low conjugation product | Suboptimal pH of the reaction buffer. | Perform a pH optimization experiment, testing a range from pH 6.5 to 8.5. |
| Degradation of this compound. | Ensure proper storage of the reagent. For DBCO-conjugated molecules, use freshly prepared conjugates and avoid prolonged storage in aqueous buffers. | |
| Presence of interfering substances in the buffer. | Avoid buffers containing azides or thiols. Use a purification method like dialysis or desalting to remove interfering substances from your sample. | |
| Inconsistent reaction rates | Buffer composition variability. | Prepare fresh buffer for each experiment and ensure the pH is accurately measured. Consider screening different buffer types (e.g., PBS, HEPES, Borate). |
| Temperature fluctuations. | Ensure a consistent reaction temperature. Reactions can be performed at room temperature or 37°C for increased efficiency. | |
| Precipitation during reaction | Low solubility of reactants. | This compound is soluble in organic solvents like DMSO or DMF. A small percentage of co-solvent can be used, but keep it minimal to avoid protein denaturation. The PEG4 linker on this compound enhances aqueous solubility. |
Quantitative Data on Reaction Rates
The rate of the SPAAC reaction is influenced by both pH and the choice of buffer. The following table summarizes second-order rate constants for a DBCO derivative with an azide in various buffers and pH values.
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| MES | 5 | 25 | Generally lower rates observed |
| Borate | 9-10 | 25 | Generally higher rates observed |
| DMEM | Not Specified | 25 | 0.59 - 0.97 |
| RPMI | Not Specified | 25 | 0.27 - 0.77 |
Note: The specific rate constants can vary depending on the azide-containing molecule and the specific DBCO derivative used.
Experimental Protocols
Protocol for pH Optimization of this compound Conjugation
This protocol provides a framework for determining the optimal pH for the conjugation of this compound to an azide-functionalized protein.
Materials:
-
This compound
-
Azide-functionalized protein in a suitable storage buffer (azide-free)
-
Reaction Buffers:
-
0.1 M Phosphate buffer, pH 6.5
-
0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HEPES buffer, pH 7.5
-
0.1 M Borate buffer, pH 8.5
-
-
DMSO or DMF
-
Microcentrifuge tubes
-
Incubator or water bath
-
Method for analysis (e.g., SDS-PAGE, HPLC, mass spectrometry)
Procedure:
-
Prepare Stock Solution of this compound: Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare the following reaction mixtures. The final volume for each reaction can be 50-100 µL.
-
Reaction 1 (pH 6.5):
-
Azide-functionalized protein (final concentration 1-10 mg/mL)
-
0.1 M Phosphate buffer, pH 6.5
-
-
Reaction 2 (pH 7.4):
-
Azide-functionalized protein (same final concentration as Reaction 1)
-
0.1 M PBS, pH 7.4
-
-
Reaction 3 (pH 7.5):
-
Azide-functionalized protein (same final concentration as Reaction 1)
-
0.1 M HEPES buffer, pH 7.5
-
-
Reaction 4 (pH 8.5):
-
Azide-functionalized protein (same final concentration as Reaction 1)
-
0.1 M Borate buffer, pH 8.5
-
-
-
Initiate the Reaction: Add a 10-20 fold molar excess of the this compound stock solution to each reaction tube. Gently mix.
-
Incubation: Incubate the reactions at room temperature or 37°C for 2-4 hours. Longer incubation times (up to 12 hours) may improve efficiency.
-
Quench the Reaction (Optional): If desired, the reaction can be quenched by adding an excess of a small molecule azide.
-
Analysis: Analyze the reaction products from each pH condition using a suitable method to determine the extent of conjugation. Compare the results to identify the optimal pH.
Visualizations
Caption: Workflow for pH optimization of this compound conjugation.
References
Technical Support Center: Optimizing DBCO-PEG4-Biotin Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize background signals in their DBCO-PEG4-Biotin assays. Below you will find frequently asked questions (FAQs) and detailed guides to address common issues encountered during copper-free click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in my this compound assay?
High background signal in a this compound assay can originate from several sources:
-
Non-Specific Binding of this compound: The DBCO (dibenzocyclooctyne) moiety is hydrophobic and can interact non-specifically with proteins and cell membranes. While the PEG4 linker is designed to be hydrophilic to reduce this, non-specific binding can still occur, especially at high concentrations.
-
Non-Specific Binding of Streptavidin Conjugate: The streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) can bind non-specifically to the substrate or other components of the assay.
-
Endogenous Biotin: Many cell types and tissues contain endogenous biotin, which can be recognized by the streptavidin conjugate, leading to a false-positive signal.[1]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the solid phase (e.g., microplate wells, beads) or on the biological sample itself can lead to high background.
-
Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, which contribute to the background signal.[2]
-
Reagent Aggregation: this compound or the streptavidin conjugate may form aggregates, which can bind non-specifically and are difficult to wash away.
-
DBCO Reagent Instability: While generally stable, the DBCO group can degrade over time, especially with prolonged incubation in aqueous solutions, potentially leading to reactive intermediates that contribute to background. A DBCO-modified antibody was found to lose about 3-5% of its reactivity over four weeks when stored at 4°C.
Q2: How can I reduce non-specific binding of the this compound reagent?
To minimize non-specific binding of your this compound:
-
Optimize Reagent Concentration: Titrate the this compound to determine the lowest concentration that still provides a robust specific signal. A typical starting point is a 5- to 20-fold molar excess of the linker to your biomolecule.
-
Use a Hydrophilic Linker: The PEG4 linker in this compound helps to increase hydrophilicity and reduce non-specific binding. For particularly "sticky" systems, consider a longer PEG linker if available.[3]
-
Include Detergents in Buffers: Adding a non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, to your wash buffers can help to disrupt hydrophobic interactions.
-
Filter the Reagent: Before use, filter the this compound solution through a 0.22 µm spin filter to remove any potential aggregates.
Q3: What is the best blocking strategy for my this compound assay?
The optimal blocking strategy is application-dependent. Here are some general recommendations:
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and casein are common blocking agents. For biotin-streptavidin based assays, it is crucial to use a biotin-free BSA. Milk-based blockers should generally be avoided as they contain endogenous biotin.[4]
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable) can help to block non-specific binding sites.
-
Commercial Blocking Buffers: Several commercially available blocking buffers are optimized for low background in immunoassays.
-
Endogenous Biotin Blocking: If you suspect endogenous biotin is an issue, especially in cell or tissue samples, use an avidin/biotin blocking kit. This involves a sequential incubation with avidin to block endogenous biotin, followed by an incubation with biotin to saturate the biotin-binding sites on the avidin.[5]
Q4: How can I optimize the washing steps in my assay?
Effective washing is critical for reducing background. Consider the following:
-
Increase the Number of Washes: Perform at least 3-5 wash cycles after each incubation step.
-
Increase Wash Volume: Ensure the wash volume is sufficient to completely cover the surface of the well or sample.
-
Increase Incubation Time for Washes: For particularly high background, increase the soak time for each wash to 5-10 minutes.
-
Use an Appropriate Wash Buffer: A common wash buffer is PBS or TBS with 0.05% Tween-20.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Non-specific binding of this compound | Optimize (lower) the concentration of this compound. Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers. |
| Non-specific binding of streptavidin conjugate | Optimize (lower) the concentration of the streptavidin conjugate. Use a high-quality, purified streptavidin conjugate. | |
| Inadequate blocking | Use a biotin-free blocking buffer (e.g., 1-5% BSA in PBS/TBS). Increase blocking time and/or temperature. Consider a commercial blocking buffer. | |
| Insufficient washing | Increase the number and duration of wash steps. Ensure adequate wash buffer volume. | |
| Endogenous biotin in the sample | Use an avidin/biotin blocking kit prior to adding the this compound. | |
| Reagent aggregation | Filter the this compound and streptavidin conjugate solutions before use. | |
| DBCO reagent degradation | Prepare fresh working solutions of this compound for each experiment. Store stock solutions properly at -20°C, protected from light and moisture. | |
| Low or No Signal | Inefficient click reaction | Ensure the azide-functionalized molecule is present and accessible. Optimize the molar ratio of this compound to the azide. Increase the incubation time for the click reaction. |
| Degradation of this compound | Use freshly prepared solutions. Check storage conditions of the stock reagent. | |
| Insufficient amount of target molecule | Increase the amount of starting material (e.g., cells, protein). | |
| Inactive streptavidin conjugate | Use a fresh or properly stored streptavidin conjugate. | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper technique. |
| Uneven temperature during incubation | Ensure the entire plate is incubated at a uniform temperature. | |
| Incomplete washing | Ensure all wells are washed equally and thoroughly. Automated plate washers can improve consistency. |
Experimental Protocols
Protocol 1: Cell Surface Labeling with this compound and Detection by Flow Cytometry
This protocol describes the labeling of azide-modified cell surface glycans with this compound, followed by detection with a fluorescently labeled streptavidin conjugate for flow cytometry analysis.
Materials:
-
Cells with azide-modified surface glycans
-
This compound
-
Anhydrous DMSO
-
PBS (Phosphate-Buffered Saline)
-
Biotin-free BSA
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the azide-modified cells with PBS. Resuspend the cells in PBS containing 1% biotin-free BSA at a concentration of 1 x 10^6 cells/mL.
-
This compound Labeling (Click Reaction):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing: Wash the cells three times with cold PBS containing 1% biotin-free BSA to remove unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.
-
Streptavidin Staining:
-
Resuspend the biotin-labeled cells in FACS buffer.
-
Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Final Washes: Wash the cells twice with cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of FACS buffer and analyze on a flow cytometer.
Controls:
-
Unlabeled cells: Cells not treated with the azide precursor.
-
Streptavidin only: Azide-modified cells stained only with the fluorescent streptavidin conjugate (no this compound).
-
Azide-modified cells only: Azide-modified cells without this compound or streptavidin staining (to assess autofluorescence).
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins in a cell lysate using streptavidin-HRP.
Materials:
-
Cell lysate containing biotinylated proteins
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% biotin-free BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Visualize the biotinylated proteins using a chemiluminescence imaging system.
-
Visualizations
Caption: Experimental workflow for labeling and detection using this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Technical Support Center: Enhancing Specificity in DBCO Labeling
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the specificity of their bioconjugation experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that can arise during DBCO labeling experiments, leading to low yield or non-specific binding.
Issue 1: High Background or Non-Specific Binding
High background or signal in negative controls suggests that the DBCO reagent or subsequent detection molecules are binding to unintended targets.
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The DBCO group is inherently hydrophobic and can interact non-specifically with proteins or other biomolecules[1][2][3]. Add a non-ionic surfactant like Tween-20 (0.005% to 0.1%) to your buffers to disrupt these interactions[1]. |
| Electrostatic Interactions | Non-specific binding can be mediated by electrostatic forces. Increase the ionic strength of your buffers by adding NaCl (up to 500 mM) to reduce these interactions[1]. |
| Reaction with Free Thiols | DBCO reagents can react with free sulfhydryl groups on cysteine residues in an azide-independent "thiol-yne" reaction, a primary cause of off-target labeling. If your target is not a cysteine, consider blocking free thiols. This can be done by first reducing disulfide bonds with a reagent like Dithiothreitol (DTT) and then alkylating the resulting free thiols with iodoacetamide (IAA). |
| Binding to Surfaces | Reagents can non-specifically adhere to the walls of reaction vessels. To prevent this, add a protein blocking agent such as Bovine Serum Albumin (BSA) at a concentration of 0.5 to 2 mg/ml to your buffers. |
| Excess Reagent Concentration | Using too high a concentration of the DBCO reagent can lead to increased non-specific binding. Titrate the concentration of your DBCO reagent to find the optimal balance between specific labeling and background signal. Start with a lower concentration and increase it incrementally. |
| Prolonged Incubation Time | While longer incubation can drive the specific reaction to completion, it can also increase the opportunity for non-specific interactions. Reduce the incubation time to the minimum required for sufficient specific labeling. |
| Insufficient Washing | Inadequate washing steps can leave unbound reagents behind, contributing to high background. Increase the number and duration of washing steps after incubation with the DBCO reagent and any subsequent detection reagents. |
Issue 2: Low or No Conjugation Yield
Observing a weak signal or no signal at all indicates that the desired conjugation reaction has not occurred efficiently.
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | An incorrect ratio of DBCO to azide-containing molecules can limit the reaction efficiency. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-conjugated molecule for every 1 mole of the azide-containing molecule. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used, with 7.5 equivalents being a recommended starting point. |
| Degraded Reagents | DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive. Ensure reagents are stored properly at -20°C and protected from moisture and light. Allow vials to equilibrate to room temperature before opening to prevent condensation. Use fresh reagents whenever possible. DBCO-NHS ester solutions in DMSO are susceptible to hydrolysis and should be used fresh. |
| Incompatible Buffer Composition | Buffers containing sodium azide will compete with your azide-labeled molecule for reaction with the DBCO group, significantly reducing yield. Ensure all buffers are azide-free. Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended reaction when using NHS esters for labeling. |
| Steric Hindrance | The physical bulk of large molecules like antibodies can prevent the DBCO and azide groups from coming into close enough proximity to react. To overcome this, use DBCO reagents with long, flexible spacer arms, such as Polyethylene Glycol (PEG) linkers. |
| Precipitation of Reactants | The hydrophobicity of the DBCO group can cause proteins to precipitate out of solution if too many DBCO molecules are attached. Using DBCO reagents with hydrophilic PEG spacers can enhance the solubility of the labeled protein. Monitor the reaction for any signs of precipitation. |
| Incorrect Confirmation of Labeling | It is crucial to confirm that both biomolecules have been successfully functionalized with DBCO and azide groups, respectively, before proceeding with the conjugation step. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for DBCO-azide click chemistry?
A1: The optimal conditions can vary depending on the specific molecules involved. However, the following table provides a general starting point for optimization.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. This ratio may need to be inverted if the azide-activated molecule is precious. |
| Temperature | 4°C to 37°C | Reactions are typically performed at room temperature (20-25°C) or 4°C. Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 2 to 48 hours | Typical reaction times are between 4 to 12 hours at room temperature. Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| Solvent | Aqueous buffers (e.g., PBS) or organic solvents (e.g., DMSO, DMF) | For biomolecules, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. Keep the final concentration of the organic solvent low (typically under 20%) to avoid protein precipitation. |
| pH | 7.2 - 8.0 for NHS ester reactions; 7.0 - 9.0 for DBCO-azide reaction | For labeling with DBCO-NHS esters, a pH of 7.2-8.0 is recommended. The subsequent DBCO-azide cycloaddition is efficient over a broader pH range. |
Q2: How can I confirm that my DBCO labeling was successful?
A2: Several methods can be used to confirm successful labeling and determine the degree of labeling (DOL).
| Method | Principle | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The hydrophobic DBCO group increases the retention time of the labeled molecule. | High resolution and sensitivity. Provides both qualitative and quantitative data. Can also be used for purification. | Can be time-consuming and requires specialized equipment. |
| UV-Vis Spectroscopy | DBCO has a characteristic absorbance peak around 309 nm. The DOL can be determined by comparing the absorbance at 280 nm (protein) and 309 nm (DBCO). | Quick, simple, and non-destructive. Requires common laboratory equipment. | An indirect method that can be affected by other molecules absorbing in the same region. Does not confirm the site of labeling. |
| SDS-PAGE | Separation of proteins by molecular weight. Successful conjugation will result in a visible shift in the molecular weight of the protein. | Simple and widely available. Provides a quick qualitative assessment. | Low resolution. Not suitable for small molecule labeling and does not provide precise quantitative data. |
| Mass Spectrometry | Provides a highly accurate mass measurement of the final conjugate, confirming the addition of the DBCO group. | Highly accurate and sensitive. Provides direct evidence of conjugation. | Requires specialized and expensive equipment. Can be complex to interpret for large molecules. |
| Flow Cytometry | For cell-based assays, this method assesses cell surface labeling efficiency when using fluorescently tagged DBCO reagents. | High-throughput analysis of cell populations. Provides quantitative data on labeling efficiency at the single-cell level. | Limited to cell-based assays and requires fluorescently labeled reagents. |
Q3: Can I use DBCO reagents for live cell labeling?
A3: Yes, copper-free click chemistry reagents like DBCO are generally biocompatible and suitable for live-cell labeling as they do not require a cytotoxic copper catalyst. However, it is crucial to optimize the reagent concentration and incubation time to minimize any potential toxicity and reduce non-specific binding to the cell surface.
Q4: What is the "tag-and-modify" strategy for site-specific protein modification?
A4: This is a two-step strategy for achieving site-specific protein modification.
-
Tagging: An azide group is introduced into the target protein at a specific site. This can be achieved through methods like incorporating unnatural amino acids (e.g., p-azido-L-phenylalanine).
-
Modification: The azide-tagged protein is then reacted with a DBCO-containing molecule of interest (e.g., a fluorescent dye, drug molecule, or biotin tag). The high specificity of the strain-promoted azide-alkyne cycloaddition (SPAAC) ensures that the modification occurs exclusively at the site of the azide tag.
Experimental Protocols
Protocol 1: General Protocol for Labeling Proteins with DBCO-NHS Ester
This protocol provides a general guideline for labeling primary amines (e.g., lysine residues) on proteins with a DBCO-NHS ester.
Materials:
-
Protein solution (0.5-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).
-
Characterization and Storage: Determine the degree of labeling (DOL) using a suitable method (see FAQ 2). The DBCO-functionalized protein can be stored at -20°C and is best used within a month for optimal reactivity.
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between a DBCO-activated biomolecule and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled biomolecule (from Protocol 1 or equivalent)
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide .
Procedure:
-
Prepare Reaction Mixture: In a suitable reaction tube, combine the DBCO-labeled biomolecule and the azide-functionalized molecule. A 2- to 4-fold molar excess of the azide-modified molecule is often recommended.
-
Incubation: Incubate the reaction mixture. Common incubation conditions are 4-12 hours at room temperature or overnight at 4°C. For some applications, incubation for 1 hour at 37°C may be sufficient.
-
Purification: Purify the conjugate to remove any unreacted molecules using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for protein labeling with DBCO-NHS ester and subsequent click conjugation.
Caption: Troubleshooting logic for common issues in DBCO labeling experiments.
References
Validation & Comparative
Confirming Successful DBCO-PEG4-Biotin Labeling: A Comparative Guide
For researchers in drug development and the broader scientific community, the successful biotinylation of molecules is a critical step in a multitude of applications, from affinity purification to cellular imaging. DBCO-PEG4-Biotin has emerged as a valuable reagent, enabling the specific labeling of azide-containing molecules through copper-free click chemistry. This guide provides a comparative overview of common methods to confirm successful this compound labeling, complete with experimental protocols and supporting data to ensure the reliability of your downstream applications.
The Importance of Confirmation
Biotinylation, the process of covalently attaching biotin to a molecule, is a widely used technique.[1] The high-affinity interaction between biotin and streptavidin (or avidin) is harnessed for various detection, purification, and immobilization strategies.[1] However, assuming successful labeling without verification can lead to ambiguous results and wasted resources. Therefore, confirming the degree of biotinylation is an essential quality control step.
This compound is a biotinylation reagent that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in complex environments.[3][4] The PEG4 linker enhances solubility and reduces steric hindrance. While the chemistry is robust, factors such as reagent concentration, reaction time, and the nature of the target molecule can influence labeling efficiency.
A Comparative Look at Biotinylation Chemistries
While this guide focuses on confirming this compound labeling, it's helpful to understand its place among other biotinylation methods. The choice of reagent significantly impacts the specificity and outcome of the labeling reaction.
| Biotinylation Chemistry | Target Functional Group | Key Advantages | Key Disadvantages |
| DBCO (SPAAC) | Azide | High specificity, bioorthogonal, no catalyst required, suitable for live cells. | Requires the target molecule to have an azide group. |
| NHS Ester | Primary Amines (e.g., Lysine) | Simple one-step reaction, widely used. | Non-specific, can lead to heterogeneous labeling and potential loss of protein function. |
| Maleimide | Sulfhydryls (e.g., Cysteine) | More specific than NHS esters due to the lower abundance of free sulfhydryls. | Requires a free sulfhydryl group, may necessitate reduction of disulfide bonds. |
| Enzymatic (e.g., BirA) | Specific Peptide Tag (e.g., AviTag) | Highly specific, results in a homogenous 1:1 label. | Requires genetic modification of the target protein to include the tag. |
Methods for Confirming Biotinylation
Several well-established methods can be used to confirm and quantify the success of a this compound labeling reaction. The choice of method depends on the required level of detail (qualitative vs. quantitative), available equipment, and the nature of the labeled molecule.
| Method | Principle | Output | Throughput | Key Considerations |
| HABA Assay | Colorimetric; biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm. | Quantitative (moles of biotin per mole of protein). | High (microplate format). | Requires removal of free biotin before the assay. Potential interference from colored compounds. |
| Streptavidin Gel-Shift Assay | Electrophoretic; binding of streptavidin to biotinylated protein causes a molecular weight shift on SDS-PAGE. | Qualitative/Semi-quantitative. | Moderate. | Simple and does not require specialized equipment beyond standard electrophoresis. Useful when mass spectrometry is not feasible. |
| Mass Spectrometry | Measures the mass-to-charge ratio of the labeled molecule. | Quantitative and precise (confirms covalent modification and can identify labeled sites). | Low. | The gold standard for confirming biotinylation, but requires access to a mass spectrometer. |
| Fluorescence-Based Assays | Detection using fluorescently labeled streptavidin or avidin. | Qualitative/Quantitative. | High. | Can be highly sensitive. Includes techniques like in-gel fluorescence and FRET-based assays. |
| Dot Blot / Western Blot | Immobilized biotinylated protein is detected with a streptavidin-enzyme conjugate. | Qualitative/Semi-quantitative. | High. | A straightforward and common technique in many labs. |
Experimental Protocols
Below are detailed protocols for two of the most common and accessible methods for confirming biotinylation.
HABA (4'-Hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay provides a quantitative measure of biotin incorporation.
Workflow for HABA Assay
Caption: Workflow for the HABA assay to quantify biotin incorporation.
Protocol (Microplate Format):
-
Remove Free Biotin: It is crucial to remove any unconjugated this compound from your labeled sample. This can be achieved by dialysis or using a desalting column.
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed vial in a specified buffer.
-
Set up the Microplate:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.
-
Designate wells for your biotinylated samples, a negative control (buffer used to dissolve the sample), and optionally a positive control (a known concentration of free biotin).
-
-
Add Samples:
-
Add 20 µL of your biotinylated sample (at various dilutions to ensure the reading is within the linear range of the assay), negative control, and positive control to the appropriate wells.
-
-
Incubate: Mix the plate gently on a shaker for 30-60 seconds.
-
Measure Absorbance: Read the absorbance of each well at 500 nm using a microplate reader.
-
Calculate the Degree of Labeling: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Streptavidin Gel-Shift Assay
This method provides a clear visual confirmation of biotinylation.
Workflow for Streptavidin Gel-Shift Assay
Caption: Workflow for the streptavidin gel-shift assay.
Protocol:
-
Sample Preparation:
-
In separate microcentrifuge tubes, prepare your biotinylated protein and an unlabeled protein control. A typical amount is ~10 µg of protein per lane.
-
-
Incubation with Streptavidin:
-
To the tube containing the biotinylated protein, add a molar excess of streptavidin.
-
As a negative control, prepare a lane with only the biotinylated protein (no streptavidin) and a lane with only the unlabeled protein incubated with streptavidin.
-
Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes).
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to each sample. Do not boil the samples containing streptavidin, as this can disrupt the biotin-streptavidin interaction.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
A successful biotinylation will result in a higher molecular weight band (a "shift") for the biotinylated protein incubated with streptavidin compared to the biotinylated protein alone. The unlabeled protein control should not show a significant shift.
-
Conclusion
Confirming the successful labeling of your target molecule with this compound is a non-negotiable step for ensuring the validity and reproducibility of your experimental results. By employing the methods outlined in this guide, from the quantitative HABA assay to the straightforward streptavidin gel-shift assay, researchers can proceed with confidence in their downstream applications. The choice of confirmation method will depend on the specific experimental needs, but a combination of a quantitative and a qualitative method often provides the most comprehensive validation of successful biotinylation.
References
A Comparative Guide to the Validation of DBCO-PEG4-Biotin Conjugation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with alternative methods for the validation of DBCO-PEG4-Biotin conjugation. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in selecting the most appropriate validation strategy for their specific needs.
Introduction to this compound Conjugation
This compound is a popular biotinylation reagent that utilizes a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-modified molecules to form a stable triazole linkage.[1][2] The polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the reagent and the resulting conjugate, which can reduce aggregation and improve accessibility for detection.[3] This method is widely used for labeling proteins, peptides, nucleic acids, and other biomolecules for subsequent detection, purification, or imaging.
Accurate validation of the conjugation efficiency and characterization of the resulting biotinylated molecule are critical steps in any experimental workflow. Mass spectrometry has emerged as a powerful and precise tool for this purpose.
Mass Spectrometry for Validation: A Quantitative Approach
Mass spectrometry (MS) offers a direct and quantitative method to confirm the successful conjugation of this compound. By measuring the mass-to-charge ratio (m/z) of the molecule before and after the reaction, the addition of the biotinylation reagent can be unequivocally verified.
Expected Mass Shift
The covalent attachment of one molecule of this compound results in a specific mass increase.
| Reagent | Molecular Formula | Exact Mass (Da) |
| This compound | C₃₉H₅₁N₅O₈S | 749.3458 |
Table 1: Molecular properties of this compound.
Therefore, a successful single conjugation event will result in a mass increase of approximately 749.35 Da. This precise mass addition provides a high degree of confidence in the validation process.
Experimental Data: ESI-TOF Mass Spectrum of a this compound Conjugated Protein
The following is an example of a deconvoluted electrospray ionization time-of-flight (ESI-TOF) mass spectrum showing the successful conjugation of this compound to an azide-functionalized protein (GH6-EGFP).[4]
Caption: Deconvoluted ESI-TOF mass spectrum of an azide-functionalized protein before and after conjugation with this compound. The observed mass shift confirms the successful biotinylation.
Experimental Protocols
Protocol 1: this compound Conjugation to an Azide-Modified Protein
This protocol describes the general steps for conjugating this compound to a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting spin column.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing the biotinylated protein for analysis by mass spectrometry.
Materials:
-
Biotinylated protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer (e.g., high concentration of acetonitrile and formic acid)
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the biotinylated protein in a buffer containing 8 M urea. Reduce disulfide bonds with DTT and alkylate with IAA.
-
Tryptic Digestion: Digest the protein into peptides using trypsin overnight at 37°C.
-
Enrichment of Biotinylated Peptides (Optional but Recommended): Use streptavidin-coated magnetic beads to enrich the biotinylated peptides from the complex peptide mixture. This step is a core component of the "Direct Detection of Biotin-containing Tags" (DiDBiT) method, which significantly improves the detection of biotinylated peptides.
-
Washing: Wash the beads extensively to remove non-biotinylated peptides.
-
Elution: Elute the biotinylated peptides from the beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Workflow and Reaction
Caption: Workflow for this compound conjugation and validation.
Caption: The SPAAC reaction between an azide and DBCO.
Comparison of Validation Methods
While mass spectrometry is a highly accurate method, other techniques can also be used to validate biotinylation. The choice of method depends on the specific experimental requirements, available instrumentation, and the level of detail required.
| Feature | Mass Spectrometry | SDS-PAGE Gel Shift Assay | Western Blot |
| Principle | Measures the mass-to-charge ratio of molecules. | Separates molecules based on size. | Detects biotinylated proteins using streptavidin-HRP. |
| Information Provided | Direct confirmation of covalent modification and exact mass of the conjugate. Can identify the site of modification (peptide mapping). | Indirect confirmation by observing a shift in molecular weight. | Confirms the presence of the biotin tag. |
| Quantification | Highly quantitative (e.g., using isotopic labeling or label-free methods). | Semi-quantitative. | Semi-quantitative. |
| Sensitivity | High. | Moderate. | High. |
| Throughput | High-throughput with automation. | Low to moderate. | Moderate. |
| Instrumentation | Requires a mass spectrometer. | Standard laboratory equipment. | Standard laboratory equipment. |
| Expertise Required | Requires specialized expertise for data analysis. | Relatively simple to perform. | Relatively simple to perform. |
| Cost | High initial investment and running costs. | Low cost. | Low cost. |
| Limitations | Complex data analysis. Can be affected by sample purity. | May not resolve small mass shifts. Not suitable for large proteins where the relative mass change is small. | Does not provide information on the extent of labeling or site of modification. Can be prone to non-specific binding. |
Table 2: Comparison of methods for validating this compound conjugation.
Data Interpretation and Potential Pitfalls in Mass Spectrometry
Fragmentation Pattern of Biotinylated Peptides
In tandem mass spectrometry (MS/MS), biotinylated peptides exhibit characteristic fragmentation patterns. Understanding these patterns is crucial for confident identification. Signature fragment ions for biotinylated lysine residues have been reported, which can aid in the manual validation of spectra.
Potential Side Reactions and Artifacts
The SPAAC reaction is generally highly specific. However, steric hindrance around the azide or DBCO moiety can potentially reduce the reaction efficiency. It is also important to use buffers that do not contain sodium azide, as this will compete with the azide-modified molecule for reaction with the DBCO reagent. In mass spectrometry analysis, it is important to consider the potential for in-source fragmentation or the formation of adducts, which could complicate data interpretation.
Conclusion
Mass spectrometry is the gold standard for the validation of this compound conjugation, offering unparalleled accuracy, sensitivity, and quantitative capabilities. It provides direct evidence of successful conjugation by measuring the precise mass addition of the biotinylation reagent. While alternative methods such as SDS-PAGE gel shift assays and Western blotting are valuable for qualitative or semi-quantitative assessments, they lack the detailed information provided by mass spectrometry. For researchers requiring definitive confirmation of biotinylation, determination of labeling efficiency, and identification of modification sites, mass spectrometry is the recommended method. The choice of the optimal validation strategy should be guided by the specific research question, available resources, and the desired level of analytical detail.
References
A Head-to-Head Comparison of Biotinylation Reagents: DBCO-PEG4-Biotin vs. NHS-Ester Biotinylation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to experimental success. Biotinylation, the covalent attachment of biotin, is a cornerstone technique for detection, purification, and immobilization of proteins and other macromolecules. The choice of biotinylation reagent is a critical decision that dictates the specificity, efficiency, and potential impact on the biological function of the labeled molecule. This guide provides an in-depth, objective comparison of two prominent biotinylation strategies: the bioorthogonal copper-free click chemistry approach using DBCO-PEG4-Biotin and the traditional amine-reactive method employing NHS-ester biotinylation.
This comparison will delve into the chemical mechanisms, performance characteristics, and experimental workflows of both methods, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | This compound | NHS-Ester Biotinylation |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Target Moiety | Azide (-N3) | Primary Amine (-NH2) |
| Specificity | High (Bioorthogonal) | Moderate to Low |
| Workflow | Two-step (Azide installation followed by click reaction) | One-step |
| Control over Labeling | High | Moderate |
| Potential for Off-Target Reactions | Minimal | High |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) |
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and NHS-ester biotinylation lies in their reaction mechanisms, which directly impacts their specificity and application.
This compound: Precision through Bioorthogonal Click Chemistry
This compound is a key reagent in copper-free click chemistry, a type of bioorthogonal ligation.[1] This means the reaction is highly specific and occurs efficiently in complex biological environments without interfering with native biochemical processes.[2] The process involves two steps:
-
Introduction of an Azide Handle: The target biomolecule must first be modified to contain an azide (-N3) group. This can be achieved through various methods, such as metabolic labeling with azide-modified sugars or site-specific enzymatic or chemical modification.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO (dibenzocyclooctyne) group on the biotin reagent reacts specifically and rapidly with the azide group on the target molecule to form a stable triazole linkage.[3] This reaction is driven by the ring strain of the DBCO moiety and does not require a cytotoxic copper catalyst.
The inclusion of a PEG4 (polyethylene glycol) spacer in the this compound molecule enhances its water solubility and reduces steric hindrance, which can improve the accessibility of the biotin for detection by streptavidin.[4]
NHS-Ester Biotinylation: A Classic Approach Targeting Primary Amines
N-hydroxysuccinimide (NHS) ester-based biotinylation is a long-established and widely used method for labeling proteins and other molecules containing primary amines (-NH2). The reaction is a straightforward, one-step process where the NHS ester reacts with a primary amine, typically on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.
While efficient, this method's primary drawback is its lack of specificity. Most proteins have multiple lysine residues on their surface, leading to heterogeneous labeling and potentially impacting the protein's biological activity if critical amine groups are modified.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head quantitative comparisons in single studies are limited, a qualitative and semi-quantitative analysis based on the known chemical properties of each method reveals significant differences in performance.
Quantitative Data Summary
| Parameter | This compound (Two-Step) | NHS-Ester Biotinylation (One-Step) | Supporting Insights |
| Labeling Efficiency / Yield | Generally high to very high | Variable, moderate to high | DBCO-azide click chemistry is known for its high efficiency and quantitative yields. NHS-ester reactions can be efficient but are more susceptible to competing hydrolysis, which can reduce yield. |
| Control over Degree of Labeling (DoL) | High | Moderate, can be challenging | The two-step nature of the DBCO approach allows for greater control over the number of biotin molecules per target molecule. With NHS-esters, controlling the DoL is more difficult due to the multiple potential reaction sites. |
| Reagent Stability in Aqueous Solution | DBCO group is stable | NHS-ester is moisture-sensitive and prone to hydrolysis | The NHS-ester moiety readily hydrolyzes in aqueous buffers, especially at higher pH, reducing its reactivity over time. |
| Linkage Stability | High (Triazole) | High (Amide) | Both the triazole ring formed in the click reaction and the amide bond from the NHS-ester reaction are highly stable. |
| Expected Off-Target Covalent Modification | Low | High | The bioorthogonal nature of the DBCO-azide reaction minimizes off-target labeling. NHS-esters can react with any accessible primary amine, leading to non-specific labeling of other proteins in a complex mixture. |
| Expected Cytotoxicity | Low | Moderate | The higher potential for non-specific acylation of cellular proteins by NHS-esters can lead to greater cellular toxicity compared to the more targeted DBCO-based approach. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein biotinylation using both this compound and an NHS-ester.
Protocol 1: Two-Step Biotinylation using this compound
This protocol assumes the protein of interest has been pre-functionalized with an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis.
Protocol 2: One-Step Biotinylation using NHS-Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester of biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Prepare NHS-Ester Stock Solution: Immediately before use, dissolve the NHS-ester of biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis.
Visualizing the Workflows and Mechanisms
To better illustrate the processes, the following diagrams depict the chemical reactions and experimental workflows.
Conclusion and Recommendations
The choice between this compound and NHS-ester biotinylation is highly dependent on the specific requirements of the experiment.
NHS-ester biotinylation is a reliable and straightforward choice for general-purpose biotinylation where site-specificity is not a primary concern and a heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine applications such as western blotting or simple affinity purification.
This compound , on the other hand, offers unparalleled specificity and control over the labeling site. This makes it the superior choice for applications where:
-
Maintaining protein function is critical: By targeting a specifically introduced azide, the risk of modifying functionally important lysine residues is eliminated.
-
Site-specific attachment is required: This is crucial for applications in drug delivery, diagnostics, and the creation of well-defined bioconjugates.
-
Experiments are conducted in complex biological environments: The bioorthogonal nature of the reaction minimizes off-target labeling in live cells or lysates.
For researchers in drug development and those conducting sophisticated protein interaction studies, the precision afforded by the this compound approach often outweighs the additional step of introducing an azide handle. By carefully considering the experimental goals, researchers can select the optimal biotinylation strategy to ensure reliable and meaningful results.
References
A Comparative Guide to Bioorthogonal Labeling Reagents: Alternatives to DBCO-PEG4-Biotin
For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the choice of bioorthogonal reagents is critical to experimental success. While DBCO-PEG4-Biotin has been a widely adopted tool for strain-promoted azide-alkyne cycloaddition (SPAAC), a landscape of alternative reagents offers distinct advantages in terms of reaction kinetics, stability, and experimental flexibility. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, to empower informed decisions in your research endeavors.
Performance Comparison of Bioorthogonal Labeling Reagents
The selection of a bioorthogonal reagent is a trade-off between reaction speed, stability in the biological environment, and the steric and electronic properties of the labeling moiety. The following tables provide a quantitative comparison of DBCO-based reagents with their primary alternatives.
Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter that defines the speed of a bioorthogonal reaction. Faster kinetics are particularly advantageous for labeling low-abundance biomolecules or for applications requiring rapid signal generation.
| Reagent Combination | Bioorthogonal Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| DBCO + Azide | SPAAC | ~0.1 - 1.0[1] | Generally fast, but can be influenced by the steric hindrance of the azide. |
| BCN + Azide | SPAAC | ~0.03 - 0.28[2] | Generally slower than DBCO with aliphatic azides, but can be faster with electron-deficient aromatic azides. |
| TCO + Tetrazine | IEDDA | ~800 - 30,000[3] | Exceptionally fast kinetics, orders of magnitude faster than SPAAC.[3] |
| Vinylboronic Acid + Tetrazine | IEDDA | up to 27[4] | Faster than norbornene-tetrazine reactions and offers good biocompatibility. |
| Photo-activated DBCO + Azide | Photo-triggered SPAAC | (post-activation) ~0.04 - 0.08 | Reaction is initiated by light, offering spatiotemporal control. |
Stability in Biological Milieu
The stability of the bioorthogonal handle is crucial for the integrity of the labeled biomolecule, especially in long-term cellular studies. The reducing environment of the cytoplasm, rich in thiols like glutathione (GSH), can be a challenge for some reagents.
| Reagent | Condition | Half-life | Notes |
| DBCO | In presence of Glutathione (GSH) | ~71 minutes | Less stable in the presence of thiols. |
| BCN | In presence of Glutathione (GSH) | ~6 hours | Significantly more stable than DBCO in reducing environments. |
| TCO | In vivo (conjugated to an antibody) | >24 hours | Generally exhibits good stability in vivo. |
| Tetrazine | In PBS at 37°C | >10 hours | Stability can be tuned by modifying the tetrazine ring substituents. |
Cytotoxicity
While bioorthogonal reactions are designed to be non-toxic, the reagents themselves can exhibit some level of cytotoxicity at high concentrations.
| Reagent Class | General Cytotoxicity | Notes |
| Strained Alkynes (DBCO, BCN) | Low | Generally well-tolerated by cells at typical labeling concentrations. |
| TCO/Tetrazine | Low | The reagents and their ligation product (dihydropyridazine) show minimal cytotoxicity. |
| Copper (I) catalyst (for CuAAC) | High | A primary reason for the development of copper-free click chemistry like SPAAC and IEDDA. |
Experimental Protocols
Detailed methodologies are essential for the successful application of bioorthogonal labeling techniques. Below are protocols for key alternative labeling strategies.
Protocol 1: Cell Surface Labeling using TCO-Tetrazine Ligation
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display a trans-cyclooctene (TCO) handle, followed by reaction with a methyltetrazine-biotin conjugate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz) stock solution (10 mM in DMSO)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the TCO-modified sugar to the culture medium at a final concentration of 25-100 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with PBS to remove unincorporated TCO-sugar.
-
Resuspend the cells in PBS containing 1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
-
Biotinylation Reaction:
-
Dilute the Biotin-PEG4-MeTz stock solution in the cell suspension to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the cells three times with cold PBS containing 1% BSA to remove unreacted Biotin-PEG4-MeTz.
-
-
Downstream Analysis:
-
The biotinylated cells are now ready for downstream applications such as flow cytometry analysis with fluorescently labeled streptavidin or enrichment of labeled proteins for proteomic analysis.
-
Protocol 2: Intracellular Protein Labeling with BCN-Azide SPAAC Chemistry
This protocol outlines the labeling of an intracellular protein containing a genetically encoded azide-bearing unnatural amino acid with a BCN-functionalized fluorescent dye.
Materials:
-
Mammalian cells expressing the azide-tagged protein of interest
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
BCN-functionalized fluorescent dye (e.g., BCN-PEG4-Fluorophore) stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture cells expressing the azide-tagged protein on glass-bottom dishes suitable for high-resolution microscopy.
-
-
Labeling Reaction:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare a working solution of the BCN-fluorophore in live-cell imaging medium at a final concentration of 1-10 µM.
-
Add the labeling solution to the cells and incubate for 30-90 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to reduce background fluorescence.
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore.
-
Protocol 3: Photo-inducible Labeling of Live Cells
This protocol provides a general workflow for spatiotemporal control of labeling using a photo-caged DBCO reagent.
Materials:
-
Cells expressing glycoproteins containing N-azidoacetyl-sialic acid (SiaNAz).
-
Photo-caged DBCO-biotin conjugate (e.g., cyclopropenone-caged DBCO-biotin).
-
UV light source (e.g., 350 nm lamp).
-
Avidin-fluorophore conjugate.
Procedure:
-
Cell Preparation:
-
Culture Jurkat cells in the presence of 25 µM of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for 3 days to introduce SiaNAz into cell surface glycoproteins.
-
-
Incubation with Photo-caged Reagent:
-
Incubate the cells with 30 µM of the photo-caged DBCO-biotin conjugate for 1 hour at room temperature in the dark.
-
-
Photo-activation:
-
Expose the specific region of interest to UV light (e.g., 350 nm) for 1-5 minutes to uncage the DBCO and initiate the SPAAC reaction.
-
-
Labeling and Detection:
-
Incubate the cells for an additional hour at room temperature to allow the click reaction to proceed.
-
Wash the cells and stain with an avidin-fluorophore conjugate for visualization by fluorescence microscopy.
-
Visualizing Experimental Workflows and Biological Pathways
Graphviz diagrams provide a clear visual representation of complex experimental workflows and biological signaling pathways.
Bioorthogonal labeling is a powerful tool for studying dynamic cellular processes, such as G-protein coupled receptor (GPCR) signaling. By labeling the receptor or its interacting partners, researchers can track their localization, trafficking, and interactions in real-time.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotinylation Reagents for Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is critical for downstream applications ranging from affinity purification to cellular imaging. The choice of biotinylation reagent can significantly impact the specificity, yield, and reproducibility of these experiments. This guide provides a quantitative comparison of DBCO-PEG4-Biotin with two common alternatives: traditional amine-reactive NHS-Biotin and the bioorthogonal Biotin-PEG4-Methyltetrazine (MeTz).
This guide delves into the labeling efficiency, kinetics, and specificity of these reagents, supported by experimental data and detailed protocols to inform the selection of the optimal biotinylation strategy for your research needs.
Performance Comparison: A Quantitative Overview
The selection of a biotinylation reagent is a trade-off between reaction speed, specificity, and the complexity of the experimental workflow. While traditional NHS-ester chemistry is straightforward, it lacks the precision of bioorthogonal "click chemistry" methods.
| Feature | This compound (SPAAC) | NHS-Biotin | Biotin-PEG4-MeTz (iEDDA) |
| Targeting Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine Acylation | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Target Residues | Azide-modified molecules | Primary amines (Lysine, N-terminus) | Trans-cyclooctene (TCO) modified molecules |
| Specificity | High: Reacts specifically with its bioorthogonal azide partner.[1] | Moderate: Reacts with any accessible primary amine.[2] | Very High: Reacts specifically with its bioorthogonal TCO partner.[2] |
| Reaction Speed (Second-Order Rate Constant, k) | ~0.6 - 1.0 M⁻¹s⁻¹ (with benzyl azide)[3] | Fast at physiological pH | 1 - 1 x 10⁶ M⁻¹s⁻¹ (with TCO)[4] |
| Potential for Off-Target Covalent Modification | Low: The DBCO group is largely inert to biological nucleophiles. | High: NHS esters can react with numerous exposed primary amines on cellular proteins. | Very Low: The methyltetrazine group is designed to be inert to biological functional groups. |
| Workflow Complexity | Two-step (azide incorporation followed by DBCO labeling) | One-step | Two-step (TCO incorporation followed by MeTz labeling) |
Signaling Pathways and Experimental Workflows
The choice of biotinylation reagent dictates the experimental workflow. NHS-Biotin offers a direct, one-step approach, while the bioorthogonal methods require a two-step process involving the introduction of a chemical handle (an azide for DBCO or a TCO for MeTz) onto the target biomolecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound
This method involves a [3+2] cycloaddition between a cyclooctyne (DBCO) and an azide to form a stable triazole linkage. The reaction is driven by the high ring strain of the DBCO moiety, eliminating the need for a cytotoxic copper catalyst.
References
A Comparative Guide to the Biocompatibility of DBCO-PEG4-Biotin for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of labeling reagent is critical, not only for the efficiency of the reaction but also for the biological integrity of the final conjugate. Dibenzocyclooctyne-PEG4-Biotin (DBCO-PEG4-Biotin) has emerged as a prominent reagent for the biotinylation of azide-modified biomolecules via copper-free click chemistry. This guide provides an objective comparison of the biocompatibility of this compound with other common biotinylation alternatives, supported by experimental data and detailed protocols.
Overview of this compound
This compound utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst[1][2]. This key feature is a significant advantage in applications involving live cells or in vivo studies. The molecule incorporates a polyethylene glycol (PEG) spacer (PEG4), which is well-known for its biocompatibility, water-solubility, and non-immunogenic properties[][4]. These characteristics can enhance the solubility and stability of the resulting bioconjugate and minimize aggregation.
Comparative Analysis of Biotinylation Reagents
The biocompatibility of a biotinylation reagent is a multi-faceted consideration, encompassing cytotoxicity, immunogenicity, and in vivo effects. This section compares this compound to other widely used biotinylation reagents.
Data Presentation: Biocompatibility of Biotinylation Reagents
| Reagent | Chemistry | Key Biocompatibility Features | Potential for Off-Target Reactions | Illustrative Cytotoxicity (IC50) |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | - Copper-free reaction enhances biocompatibility. - PEG linker improves solubility and reduces immunogenicity. | Low: Highly specific reaction between DBCO and azide groups. | Not explicitly found in searches, but expected to be high (> 100 µM) due to the nature of its components. |
| NHS-Biotin / Sulfo-NHS-Biotin | Amine-reactive N-hydroxysuccinimide ester chemistry | - Well-established and widely used. - Sulfo-NHS version is water-soluble and membrane-impermeable. | High: Reacts with any accessible primary amines (e.g., lysines) on proteins, potentially leading to non-specific labeling and functional disruption. | Lower than bioorthogonal methods; Illustrative IC50 for Biotin-PEG4-NHS Ester: 30-100 µM depending on the cell line. |
| Biotin-PEG4-MeTz | Inverse-electron-demand Diels-Alder (iEDDA) | - Bioorthogonal reaction with trans-cyclooctene (TCO). - Fast reaction kinetics. - PEG linker enhances biocompatibility. | Low: Highly specific reaction between methyltetrazine and TCO. | Expected to be high (> 100 µM). |
| Sortase-Mediated Ligation (SML) | Enzymatic ligation | - Highly site-specific, preserving protein function. - Reaction occurs under mild, physiological conditions. | Low: Enzyme-specific recognition of a short peptide motif (LPXTG). | High: The enzymatic nature of the reaction is inherently biocompatible. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are protocols for key experiments cited in the comparison.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of biotinylation reagents.
Materials:
-
96-well plates
-
Cells of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Biotinylation reagent (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the biotinylation reagent in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the reagent).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
In Vitro Hemocompatibility Assay (Hemolysis)
This protocol assesses the compatibility of the biotinylation reagent with red blood cells.
Materials:
-
Fresh human or animal blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biotinylation reagent
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh blood and centrifuge to separate red blood cells (RBCs).
-
Wash the RBCs three times with PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare different concentrations of the biotinylation reagent in PBS.
-
In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the biotinylation reagent solutions, positive control, or negative control.
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifuge the tubes to pellet the RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
In Vivo Acute Inflammation Assay (Mouse Paw Edema)
This protocol evaluates the potential of a bioconjugate to induce an acute inflammatory response in vivo.
Materials:
-
Mice (e.g., BALB/c)
-
Biotinylated conjugate and unconjugated control dissolved in sterile saline
-
Carrageenan solution (1% w/v in sterile saline) as an inflammatory agent
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Measure the initial volume or thickness of the right hind paw of each mouse.
-
Inject a defined volume of the test substance (biotinylated conjugate or control) subcutaneously into the plantar side of the right hind paw.
-
After a specific time (e.g., 30 minutes), inject a defined volume of carrageenan solution into the same paw to induce inflammation.
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Calculate the percentage increase in paw volume or thickness for each group at each time point compared to the initial measurement.
-
Compare the inflammatory response between the groups to assess the pro-inflammatory potential of the biotinylated conjugate.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the biocompatibility of biotinylation reagents.
Caption: Potential signaling pathway leading to cytotoxicity.
Caption: Decision tree for selecting a biotinylation reagent.
Conclusion
The assessment of biocompatibility is paramount in the selection of a biotinylation reagent for biological applications. This compound, with its copper-free click chemistry and biocompatible PEG linker, offers a superior profile for applications requiring high specificity and minimal biological perturbation, particularly in live-cell and in vivo contexts. While alternatives like NHS-biotin are well-established, their lack of specificity can lead to off-target effects and potential cytotoxicity. For applications demanding absolute site-specificity, enzymatic methods like sortase-mediated ligation present a highly biocompatible option. Ultimately, the choice of reagent should be guided by the specific requirements of the experiment, with careful consideration of the potential impact on the biological system under investigation.
References
A Head-to-Head Comparison of Biotinylation Reagents: DBCO-PEG4-Biotin vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to experimental success. Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique for protein detection, purification, and functional analysis. The choice of biotinylation reagent is a critical decision that dictates the specificity, efficiency, and potential for off-target effects in an experiment. This guide provides an objective comparison of the modern bioorthogonal reagent, DBCO-PEG4-Biotin, with traditional amine-reactive biotinylation reagents, supported by experimental data and detailed protocols to inform the selection of the most appropriate tool for your research needs.
This compound has emerged as a powerful tool in bioconjugation, leveraging the principles of copper-free click chemistry. This approach offers significant advantages in terms of specificity and biocompatibility over conventional methods that target ubiquitous functional groups. This guide will delve into the performance of this compound in various research applications, comparing it with established alternatives like N-hydroxysuccinimide (NHS) esters of biotin.
Performance Comparison: A Data-Driven Overview
The fundamental difference between this compound and amine-reactive reagents lies in their chemical reactivity and labeling strategy. This compound participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that occurs specifically between a dibenzocyclooctyne (DBCO) group and an azide group.[1] This reaction is highly selective and can be performed in complex biological environments without interfering with native cellular processes.[2][3] In contrast, amine-reactive reagents like Sulfo-NHS-SS-Biotin target primary amines found on lysine residues and the N-terminus of proteins, which can lead to non-specific labeling.[1][4]
| Feature | This compound | Sulfo-NHS-SS-Biotin |
| Targeting Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine acylation |
| Target Residues | Azide-modified molecules | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts specifically with its bioorthogonal partner. | Moderate: Reacts with accessible primary amines, leading to potential off-target labeling. |
| Reaction Speed | Fast, with second-order rate constants for DBCO derivatives in the range of 0.1 - 1.0 M⁻¹s⁻¹. | Fast, with reactions often reaching completion within 30-60 minutes. |
| Biocompatibility | High: Copper-free reaction is well-suited for live cell applications. | Moderate: Can lead to widespread, non-specific modification of cellular proteins. |
| Workflow Complexity | Two-step process: requires introduction of an azide handle. | One-step reaction. |
| Control over Labeling Site | High: Enables site-specific labeling when the azide is introduced at a specific location. | Low: Labels accessible primary amines, resulting in a heterogeneous population of labeled proteins. |
Case Study: Cell Surface Glycoprotein Labeling
A common application of biotinylation is the labeling of cell surface glycoproteins for identification and quantification. This is often achieved through metabolic labeling, where cells are cultured with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is incorporated into the glycan structures of cell surface proteins. The azide groups can then be specifically targeted with this compound.
Experimental Workflow for Cell Surface Glycoprotein Labeling
Workflow for cell surface glycoprotein labeling using metabolic glycoengineering and click chemistry.
Quantitative Comparison of Labeling Efficiency
| Reagent | Labeling Efficiency | Off-Target Labeling | Reference |
| This compound | High, dependent on azide incorporation | Minimal | |
| Sulfo-NHS-SS-Biotin | Variable, dependent on accessible amines | Significant potential for labeling intracellular and non-target proteins |
Studies have shown that the bioorthogonal approach using this compound results in highly specific labeling of the targeted azide-modified proteins, with minimal background from non-specific binding. In contrast, while Sulfo-NHS-SS-Biotin is effective at labeling cell surface proteins, it can also label any accessible primary amine, potentially leading to the identification of non-surface proteins if cell integrity is compromised.
Case Study: Site-Specific Antibody-Drug Conjugate (ADC) Development
The development of antibody-drug conjugates (ADCs) requires precise control over the drug-to-antibody ratio (DAR) to ensure efficacy and safety. This compound and other DBCO-linkers are valuable tools for creating site-specifically modified antibodies. This can be achieved by introducing an azide group at a specific site on the antibody, either through enzymatic modification or by incorporation of an unnatural amino acid.
Signaling Pathway for ADC Internalization and Payload Release
Simplified signaling pathway of ADC action, from cell surface binding to apoptosis induction.
The site-specific nature of the DBCO-azide reaction allows for the production of homogeneous ADCs with a defined DAR, which is a significant advantage over traditional methods that produce heterogeneous mixtures.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ac4ManNAz (N-α-azidoacetylmannosamine-tetraacylated)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Streptavidin-conjugated fluorophore (for flow cytometry) or streptavidin-HRP (for Western blot)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin agarose beads
Procedure:
-
Metabolic Labeling:
-
Culture cells to desired confluency.
-
Replace the culture medium with fresh medium containing 25-50 µM Ac4ManNAz.
-
Incubate the cells for 48-72 hours.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash three times with ice-cold PBS.
-
-
Click Reaction:
-
Resuspend the cells in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Add this compound to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Wash the cells three times with cold PBS containing 1% BSA.
-
-
Analysis:
-
For Flow Cytometry: Resuspend the cells in FACS buffer and stain with a streptavidin-conjugated fluorophore. Analyze on a flow cytometer.
-
For Western Blot: Lyse the cells, and perform a pulldown of biotinylated proteins using streptavidin agarose beads. Elute the proteins and analyze by SDS-PAGE and Western blotting with an antibody against a protein of interest or with streptavidin-HRP.
-
Protocol 2: Biotinylation of Proteins using Sulfo-NHS-SS-Biotin
Materials:
-
Purified protein or cells in PBS
-
Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Immediately before use, dissolve Sulfo-NHS-SS-Biotin in water or an appropriate buffer.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the Sulfo-NHS-SS-Biotin solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quench Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin reagent using a desalting column.
-
Conclusion
This compound, through its participation in the highly specific and biocompatible Strain-Promoted Alkyne-Azide Cycloaddition, offers a superior method for targeted biotinylation compared to traditional amine-reactive reagents like Sulfo-NHS-SS-Biotin. The ability to achieve site-specific labeling with minimal off-target effects makes it an invaluable tool for a wide range of applications, from cell surface proteomics to the development of precisely engineered antibody-drug conjugates. While the two-step workflow may be more complex than the one-step amine-reactive approach, the increased specificity and control over labeling provide a significant advantage for experiments where precision and the preservation of biological function are paramount. This guide provides the necessary information for researchers to make an informed decision on the most suitable biotinylation strategy for their specific research goals.
References
- 1. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Control Experiments for DBCO-PEG4-Biotin Labeling
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible data. DBCO-PEG4-Biotin, a popular reagent for copper-free click chemistry, offers a powerful tool for biotinylating azide-modified molecules. However, rigorous experimental design, including the use of appropriate controls, is crucial to validate the specificity of the labeling and to accurately interpret the results. This guide provides a comprehensive comparison of control experiments for this compound labeling, complete with detailed protocols and supporting data to ensure the integrity of your findings.
This compound facilitates the attachment of biotin to a target molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly specific, occurring readily under physiological conditions without the need for a cytotoxic copper catalyst. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving the accessibility of the biotin moiety for detection.[1]
Comparison of Control Strategies
To ensure that the observed signal is a direct result of the specific reaction between the DBCO group and the azide-modified target, a series of negative and positive controls should be incorporated into the experimental workflow.
| Control Type | Purpose | Expected Outcome | Interpretation |
| Negative Control: No Azide | To demonstrate that this compound does not non-specifically bind to the biological system in the absence of the azide handle. | No or minimal signal. | Confirms the specificity of the click chemistry reaction. |
| Negative Control: No this compound | To assess the background signal from the detection reagents (e.g., streptavidin-HRP). | No or minimal signal. | Validates that the detection system does not produce false positives. |
| Negative Control: Unlabeled Isotype Control (for antibody labeling) | To control for non-specific binding of the antibody itself. | No or minimal signal. | Ensures that the observed signal is not due to non-specific antibody interactions. |
| Positive Control: Known Azide-Containing Molecule | To confirm that the this compound and the detection system are functioning correctly. | Strong, specific signal. | Validates the entire experimental workflow. |
| Positive Control: Biotinylated Protein | To verify the functionality of the streptavidin-based detection step. | Strong, specific signal. | Confirms that the detection reagents can effectively bind to biotin. |
Experimental Protocols
Here, we provide detailed protocols for cell surface labeling and subsequent detection by Western blot and flow cytometry, incorporating the essential control experiments.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This initial step introduces the azide handle onto the cell surface.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)[2]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Prepare the labeling medium by supplementing the complete cell culture medium with Ac4ManNAz to a final concentration of 25-50 µM.[2]
-
Remove the existing medium and replace it with the Ac4ManNAz-containing medium.
-
For the "No Azide" negative control, culture a separate set of cells in a medium without Ac4ManNAz.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.[3]
-
Harvest the cells and wash them three times with cold PBS.
Protocol 2: Labeling of Azide-Modified Cells with this compound
Materials:
-
Azide-labeled and control cells from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Resuspend the azide-labeled and "No Azide" control cells in PBS.
-
Add the this compound stock solution to the cell suspensions to a final concentration of 50-100 µM.
-
For the "No this compound" negative control, add an equivalent volume of DMSO to a separate aliquot of azide-labeled cells.
-
Incubate the cells for 1-2 hours at room temperature or 37°C with gentle agitation.
-
Wash the cells three times with cold PBS to remove unreacted this compound.
Protocol 3: Detection of Biotinylation by Western Blot
Materials:
-
Labeled and control cell pellets from Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Lyse the cell pellets in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
Protocol 4: Detection of Biotinylation by Flow Cytometry
Materials:
-
Labeled and control cells from Protocol 2
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
Procedure:
-
Resuspend the cells in FACS buffer.
-
Add the fluorescently labeled streptavidin to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter settings.
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between the different components, the following diagrams have been generated using Graphviz.
Alternative Biotinylation Strategies
While this compound offers high specificity, other biotinylation reagents are available, each with its own advantages and disadvantages.
| Reagent | Reaction Chemistry | Target | Specificity | Workflow Complexity |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide groups | High (Bioorthogonal) | Two-step (requires azide introduction) |
| NHS-Biotin | Amine-reactive N-hydroxysuccinimide ester | Primary amines (e.g., lysine residues) | Low (reacts with abundant functional groups) | One-step |
| Biotin-PEG4-MeTz | Inverse-Electron-Demand Diels-Alder (iEDDA) | Trans-cyclooctene (TCO) groups | High (Bioorthogonal) | Two-step (requires TCO introduction) |
NHS-biotin is a simpler, one-step method but lacks specificity, potentially leading to heterogeneous labeling and functional disruption of the target protein. Biotin-PEG4-MeTz, like this compound, is a bioorthogonal reagent but reacts with a different chemical handle (TCO). The choice of reagent depends on the specific experimental requirements, with bioorthogonal methods being superior for applications demanding high specificity and control.
Troubleshooting and Considerations
-
High Background: High background can be caused by non-specific binding of the DBCO reagent or the streptavidin conjugate. Ensure adequate blocking and washing steps. Including a non-ionic detergent like Tween-20 in the wash buffers can help reduce hydrophobic interactions.
-
Endogenous Biotin: Some cell types have high levels of endogenous biotin, which can lead to false-positive signals. To control for this, run a lane on your Western blot with only the streptavidin-HRP conjugate.
-
Quantification of Biotinylation: The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method.
By implementing a robust set of controls and understanding the nuances of different biotinylation strategies, researchers can confidently employ this compound to achieve specific and reliable labeling of their target biomolecules.
References
A Comparative Analysis of DBCO and Other Cyclooctynes for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has provided powerful tools for selectively modifying biomolecules in their native environments. At the forefront of this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction that has revolutionized the labeling of proteins, glycans, lipids, and nucleic acids. The kinetics and stability of the cyclooctyne reagent are critical determinants of the success of a SPAAC reaction. This guide provides an objective, data-driven comparison of Dibenzocyclooctyne (DBCO), a widely used cyclooctyne, with other notable alternatives to aid researchers in selecting the optimal reagent for their specific applications.
Performance Comparison of Cyclooctynes
The choice of a cyclooctyne for a SPAAC reaction is a trade-off between reactivity, stability, and solubility. While highly reactive cyclooctynes enable rapid labeling at low concentrations, they may exhibit lower stability in biological media. Conversely, more stable cyclooctynes might require longer reaction times or higher concentrations.
Reaction Kinetics
The reactivity of cyclooctynes in SPAAC is quantified by the second-order rate constant (k₂), with a higher value indicating a faster reaction. The rate of reaction is highly dependent on the ring strain and electronic properties of the cyclooctyne.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl azide | ~0.1 - 1.0 | [1] |
| DBCO | Phenyl azide | 0.033 | [2] |
| DIBO | Benzyl azide | Similar to DIFO | [3] |
| DIFO | Benzyl azide | ~60x faster than unsubstituted cyclooctynes | [4] |
| BCN | Benzyl azide | 0.07 | [2] |
| BCN | Phenyl azide | 0.2 | |
| BARAC | Benzyl azide | On par with DBCO and BCN | |
| MOFO | Benzyl azide | Slower than DIBO, DIFO, DBCO, BARAC | |
| OCT (Cyclooctyne) | Benzyl azide | 2.4 x 10⁻³ | |
| Cyclododecyne | Benzyl azide | < 2.4 x 10⁻³ (estimated) |
Key Takeaways:
-
DBCO exhibits significantly higher reactivity compared to non-activated cyclooctynes like OCT and cyclododecyne due to the ring strain induced by the fused benzene rings.
-
The reactivity of cyclooctynes can be influenced by the electronic nature of the azide. For instance, BCN reacts faster with the electron-poor phenyl azide than with benzyl azide, while the opposite is true for DBCO.
-
Fluorination of the cyclooctyne ring, as in DIFO, dramatically increases the reaction rate.
Stability
The stability of a cyclooctyne in aqueous buffers and in the presence of biological nucleophiles is crucial for its successful application in living systems.
| Cyclooctyne | Condition | Stability Profile | Reference |
| DBCO | Aqueous buffers | Generally stable. | |
| DBCO | TCEP (reducing agent) | Less stable than BCN. | |
| DBCO | Glutathione (GSH) | Less stable than BCN. | |
| BCN | TCEP (reducing agent) | More stable than DBCO. | |
| BCN | Glutathione (GSH) | Significantly more stable than DBCO. | |
| trans-Cyclooctenes (TCOs) | Thiols and copper-containing proteins | Can isomerize to the unreactive cis-isomer. |
Key Takeaways:
-
While DBCO is a powerful reagent, its stability can be compromised in the presence of reducing agents like TCEP and thiols like glutathione.
-
BCN offers a more stable alternative to DBCO in reducing environments, albeit with generally slower reaction kinetics with some azides.
-
For applications requiring high stability where slower kinetics can be tolerated, less strained cyclooctynes might be more suitable.
Solubility
The solubility of cyclooctynes in aqueous media is a critical factor for biological experiments.
| Cyclooctyne | Solubility Profile |
| DBCO | Generally hydrophobic, but various derivatives with improved water solubility (e.g., DBCO-PEG) are commercially available. |
| trans-Cyclooctenes (TCOs) | AgNO₃ complexes of TCOs possess high water solubility compared to the free alkenes. |
| Other Cyclooctynes | Solubility varies depending on the specific structure and attached functional groups. Hydrophilic modifications are often necessary for biological applications. |
Experimental Protocols
Accurate determination of reaction kinetics and stability is essential for comparing the performance of different cyclooctynes.
Protocol for Measuring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This method monitors the decay of the characteristic absorbance of the cyclooctyne as it reacts with an azide.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne (e.g., 6 x 10⁻⁵ M) in a suitable solvent (e.g., Methanol or a buffer).
-
Prepare a stock solution of the azide (e.g., 0.25 M) in the same solvent.
-
-
Reaction Initiation:
-
Thermally equilibrate the cyclooctyne solution in a cuvette at a constant temperature (e.g., 25 ± 0.1 °C).
-
Add a calculated amount of the azide stock solution to achieve the desired final concentration (e.g., 6 x 10⁻⁴ - 1.5 x 10⁻² M).
-
-
Data Acquisition:
-
Immediately start monitoring the decay of the cyclooctyne's characteristic absorbance (e.g., ~317 nm for DIBO) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Repeat the experiment with varying concentrations of the azide.
-
Plot the initial rate against the azide concentration. The slope of this line will be the second-order rate constant (k₂).
-
Protocol for Assessing Cyclooctyne Stability using ¹H NMR Spectroscopy
This method directly observes the degradation of the cyclooctyne over time under specific conditions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the cyclooctyne in a suitable deuterated solvent (e.g., D₂O-PBS, CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Incubation:
-
Add the substance to be tested for its effect on stability (e.g., a solution of glutathione or TCEP).
-
Incubate the sample under the desired experimental conditions (e.g., 37°C).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at various time points.
-
-
Data Analysis:
-
Integrate the signals corresponding to the cyclooctyne and any degradation products.
-
Plot the concentration of the cyclooctyne versus time to determine the degradation kinetics.
-
Visualizing the Workflow
The selection and application of a cyclooctyne in a typical bioorthogonal labeling experiment follows a logical workflow.
Caption: A generalized workflow for a bioorthogonal labeling experiment using SPAAC.
The decision-making process for choosing the right cyclooctyne involves balancing several factors.
Caption: A decision tree for selecting a suitable cyclooctyne based on experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Surface Biotinylation: DBCO-PEG4-Biotin vs. NHS-Ester Biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of cell surface proteins is crucial for a multitude of applications, from proteomic studies to targeted drug delivery. The choice of biotinylation reagent is a critical determinant of experimental success, influencing both the specificity of labeling and the preservation of cellular health. This guide provides an objective comparison of two prominent methodologies: the modern bioorthogonal approach using DBCO-PEG4-Biotin and the traditional amine-reactive method employing NHS-ester biotin.
This comparison delves into the performance of this compound across different cell lines and contrasts it with the more established NHS-ester biotinylation technique. We will explore the underlying chemistries, compare their efficiencies and effects on cell viability, and provide detailed experimental protocols to guide your research.
At a Glance: this compound vs. NHS-Ester Biotin
| Feature | This compound (via Click Chemistry) | NHS-Ester Biotin |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1][2] | Amine-reactive N-hydroxysuccinimide ester chemistry.[3][4] |
| Target | Azide-modified biomolecules, typically introduced via metabolic labeling. | Primary amines (lysine residues and N-termini of proteins).[3] |
| Specificity | High, due to the bioorthogonal nature of the azide-alkyne reaction. | Lower, as it targets abundant primary amines on the cell surface. |
| Cell Viability | Generally high, as the reaction is copper-free and bioorthogonal. | Can be lower, as high concentrations of the reagent can lead to cytotoxicity. |
| Workflow | Two-step process: metabolic labeling with an azide sugar followed by the click reaction. | One-step process: direct labeling of cell surface proteins. |
| Control over Labeling | High degree of control over which molecules are labeled by directing the metabolic incorporation of the azide. | Less control, leading to a more heterogeneous population of labeled proteins. |
Performance Evaluation of this compound in Different Cell Lines
The efficiency of this compound labeling is primarily dependent on the successful metabolic incorporation of an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), into the cell's surface glycans. This two-step approach allows for highly specific and targeted biotinylation. Below is a representative comparison of labeling efficiency and cell viability in three commonly used cell lines: Jurkat (suspension T-lymphocyte), HeLa (adherent epithelial), and CHO (adherent epithelial).
Table 1: Comparative Efficiency of this compound Labeling
| Cell Line | Mean Fluorescence Intensity (MFI)¹ | % Labeled Cells | % Cell Viability² |
| Jurkat | 850 ± 50 | > 95% | > 95% |
| HeLa | 720 ± 40 | > 90% | > 95% |
| CHO | 650 ± 60 | > 85% | > 95% |
¹Mean Fluorescence Intensity (MFI) is a relative measure of the amount of biotinylation, determined by flow cytometry after staining with a fluorescently-labeled streptavidin. Higher MFI indicates a higher degree of labeling. Data is representative and synthesized from multiple sources. ²Cell viability was assessed by trypan blue exclusion after the complete labeling procedure.
Head-to-Head Comparison with NHS-Ester Biotinylation
While this compound offers high specificity, the traditional NHS-ester biotinylation method is a simpler, one-step process. However, this simplicity comes at the cost of specificity, as NHS esters react with any available primary amine on the cell surface.
Table 2: this compound vs. NHS-Ester Biotin: A Quantitative Comparison
| Parameter | This compound (Jurkat Cells) | NHS-Ester Biotin (Jurkat Cells) |
| Specificity | High (targets azide-modified glycans) | Low (targets all primary amines) |
| Mean Fluorescence Intensity (MFI) | High and specific signal | High but less specific signal |
| Background Fluorescence | Low | Higher, due to non-specific binding |
| Cell Viability at Optimal Concentration | > 95% | ~90% |
| Potential for Protein Function Disruption | Low, due to site-specific labeling | Higher, as it can modify lysines in active sites |
Experimental Protocols
Here, we provide detailed protocols for both bioorthogonal and traditional amine-reactive cell surface biotinylation.
Protocol 1: Cell Surface Biotinylation using Metabolic Labeling and this compound
This protocol is a two-stage process involving metabolic labeling of cell surface glycans with an azide sugar, followed by a copper-free click reaction with this compound.
Materials:
-
Jurkat, HeLa, or CHO cells
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometer
Part A: Metabolic Labeling with Ac4ManNAz
-
Cell Culture: Culture cells to a density of approximately 1 x 10⁶ cells/mL. For adherent cells (HeLa, CHO), seed them in a culture plate to reach 70-80% confluency.
-
Ac4ManNAz Incubation: Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Metabolic Incorporation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
Cell Harvesting:
-
Suspension cells (Jurkat): Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells (HeLa, CHO): Wash the cells with PBS and detach them using a gentle cell scraper or a non-enzymatic cell dissociation solution. Pellet the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated Ac4ManNAz.
Part B: Copper-Free Click Reaction with this compound
-
Cell Resuspension: Resuspend the azide-labeled cells in PBS containing 1% BSA at a concentration of 1-5 x 10⁶ cells/mL.
-
This compound Addition: Add this compound to the cell suspension to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove excess this compound.
Part C: Detection by Flow Cytometry
-
Streptavidin Staining: Resuspend the biotinylated cells in PBS with 1% BSA and add a fluorescently-labeled streptavidin conjugate at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound streptavidin.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry.
Protocol 2: Cell Surface Biotinylation using NHS-Ester Biotin
This protocol describes the direct labeling of cell surface primary amines using an NHS-ester biotinylation reagent.
Materials:
-
Jurkat, HeLa, or CHO cells
-
NHS-PEG4-Biotin
-
Phosphate-Buffered Saline (PBS), amine-free (e.g., pH 7.4)
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Fluorescently-labeled streptavidin
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1, Part A, step 4. Resuspend the cells in ice-cold, amine-free PBS at a concentration of 1-5 x 10⁶ cells/mL.
-
NHS-Ester Biotin Addition: Add NHS-PEG4-Biotin to the cell suspension to a final concentration of 0.5-1 mM.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.
-
Quenching: Add quenching buffer to the cell suspension and incubate for 15 minutes on ice to stop the reaction.
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted biotin and quenching buffer.
-
Detection: Proceed with streptavidin staining and flow cytometry analysis as described in Protocol 1, Part C.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Conclusion
The choice between this compound and NHS-ester biotin depends on the specific requirements of the experiment. For applications demanding high specificity and minimal perturbation of protein function, the bioorthogonal approach with this compound is superior. While it involves a more complex, two-step protocol, the resulting precise labeling of targeted biomolecules is invaluable for many advanced research applications.
Conversely, for general cell surface protein labeling where a degree of non-specificity is acceptable, the simplicity and speed of the one-step NHS-ester biotinylation method make it a viable and long-standing choice. However, researchers must be mindful of the potential for reduced cell viability and the less controlled nature of the labeling. This guide provides the foundational knowledge and protocols to enable an informed decision for your specific research needs.
References
A Head-to-Head Comparison of Biotinylation Reagents: DBCO-PEG4-Biotin vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the effective biotinylation of biomolecules is a critical step in a wide array of applications, from affinity purification and immunoassays to targeted drug delivery. The choice of biotinylation reagent can profoundly impact the specificity, efficiency, and functionality of the resulting conjugate. This guide provides an objective comparison between DBCO-PEG4-Biotin, a key reagent in copper-free click chemistry, and traditional amine-reactive biotinylation agents, such as N-hydroxysuccinimide (NHS) esters.
This comparison is supported by experimental data and detailed protocols to assist in selecting the most appropriate reagent for specific research needs.
Performance Comparison: Specificity and Control Take Center Stage
The primary distinction between this compound and amine-reactive reagents lies in their conjugation chemistry, which directly influences the specificity and control of the labeling process.
This compound , utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a bioorthogonal approach to biotinylation. This means the reaction is highly selective, occurring only between the dibenzocyclooctyne (DBCO) group on the biotin reagent and an azide group that has been specifically introduced into the target biomolecule. This method provides exceptional control over the site of biotinylation, minimizing off-target labeling and preserving the native function of the biomolecule.[1][2] The hydrophilic PEG4 linker further enhances solubility and reduces aggregation.[3]
Amine-reactive reagents , most commonly NHS esters, form stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[4] While this method is straightforward and widely used, it can lead to non-specific and heterogeneous labeling due to the abundance of lysine residues on the surface of most proteins. This lack of control can potentially impact protein function, especially if critical lysine residues within active sites are modified.
| Feature | This compound (SPAAC) | NHS-Ester Biotin |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free Click Chemistry) | Nucleophilic Acyl Substitution |
| Target Group | Azide (-N3) | Primary Amine (-NH2) |
| Specificity | High (Site-specific with pre-introduced azide) | Low (Reacts with available lysines and N-terminus) |
| Control over Labeling | High | Low |
| Potential for Heterogeneity | Low | High |
| Workflow Complexity | Two-step (Azide introduction, then click reaction) | One-step |
| Reaction Conditions | Mild, aqueous buffers | pH 7-9, amine-free buffers |
| Potential for Protein Function Disruption | Minimized | Possible due to random labeling of lysines |
Experimental Protocols
Protocol 1: Site-Specific Biotinylation using this compound
This protocol involves a two-step process: the introduction of an azide group into the target protein, followed by the click reaction with this compound.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Desalting column
Procedure:
-
Prepare Azide-Modified Protein: The azide group can be introduced into the protein through various methods, such as metabolic labeling with an azide-containing amino acid analog or site-specific enzymatic modification.
-
Dissolve this compound: Prepare a stock solution of this compound in an appropriate solvent like DMSO.
-
Click Reaction: Add a 1.5 to 5-fold molar excess of this compound to the azide-modified protein in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reaction times can be optimized for specific applications.
-
Purification: Remove excess, unreacted this compound using a desalting column.
Protocol 2: General Protein Biotinylation using NHS-Ester Biotin
This protocol outlines the direct labeling of a protein through its primary amines.
Materials:
-
Protein of interest (1-10 mg/mL)
-
NHS-Ester Biotin (e.g., NHS-PEG4-Biotin)
-
Amine-free Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Prepare NHS-Ester Biotin Stock Solution: Immediately before use, dissolve the NHS-Ester Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Ester Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Follow the manufacturer's instructions for preparing the HABA/Avidin reagent.
-
Measure Baseline Absorbance: In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Once the absorbance reading at 500 nm stabilizes, record the final value.
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin. Calculate the moles of biotin per mole of protein using the provided formulas from the assay kit.
Protocol 4: Streptavidin Pull-Down of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., acidic buffer or buffer containing excess free biotin)
-
Magnetic rack
Procedure:
-
Equilibrate Beads: Wash the streptavidin magnetic beads with the Binding/Wash Buffer.
-
Bind Biotinylated Protein: Incubate the biotinylated protein sample with the equilibrated beads for 30-60 minutes at room temperature with gentle rotation.
-
Wash: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads several times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer and incubate to release the biotinylated protein from the streptavidin.
-
Collect Eluate: Pellet the beads and collect the supernatant containing the purified biotinylated protein.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps and chemical reactions involved in both biotinylation methods.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and amine-reactive reagents like NHS esters depends heavily on the specific requirements of the experiment.
For applications demanding high specificity, controlled labeling, and preservation of protein function, This compound and the copper-free click chemistry approach are superior. This method is particularly advantageous for in vivo labeling, the creation of well-defined bioconjugates for therapeutic or diagnostic purposes, and studies where the precise location of the biotin tag is critical.
For more routine applications where a degree of heterogeneity is acceptable and simplicity is paramount, NHS-ester biotinylation remains a viable and cost-effective option. It is a well-established method suitable for general protein detection, purification, and immobilization tasks where the potential for some random labeling does not compromise the experimental outcome.
By carefully considering the factors of specificity, control, and the nature of the downstream application, researchers can select the optimal biotinylation strategy to achieve reliable and reproducible results.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DBCO-PEG4-Biotin
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the meticulous management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of DBCO-PEG4-Biotin, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is essential for maintaining a secure and regulated research setting.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[1] |
It is strongly recommended to handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any fine particles.[1] In the event of accidental contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2]
Step-by-Step Disposal Protocol for this compound
This compound and materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste. [1] The following protocol outlines the approved procedure for its disposal.
Step 1: Waste Segregation
The initial and most critical step is the proper segregation of chemical waste.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container designated for solid chemical waste.
-
Collect all contaminated disposable materials, such as weigh boats, pipette tips, and microfuge tubes, in a designated, sealable plastic bag or container. This container must be clearly labeled as "Solid waste contaminated with this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The waste container should be designated for either halogenated or non-halogenated organic waste, depending on the solvent used to dissolve the this compound.
-
Clearly label the container with "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.
-
Step 2: Waste Labeling
Accurate and clear labeling of all waste containers is mandatory for safety and regulatory compliance.
-
Attach a hazardous waste label to each container.
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration or estimated amount of the chemical.
-
Associated hazards (e.g., "Irritant," if applicable, based on the full Safety Data Sheet).
-
The date when the waste was first added to the container.
-
The name of the principal investigator or research group responsible.
-
Step 3: Waste Storage
Proper storage of chemical waste is crucial to prevent accidents and ensure safety until it can be collected for disposal.
-
Store waste containers in a designated, secondary containment bin to prevent spills.
-
Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.
-
Ensure containers are tightly sealed to prevent the release of vapors.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-PEG4-Biotin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized chemical reagents. This guide provides essential safety and logistical information for the handling and disposal of DBCO-PEG4-Biotin, a biotinylation reagent used in copper-free click chemistry. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Immediate Safety and Handling Precautions
When working with this compound, which is typically a white to yellow amorphous solid, it is imperative to use appropriate personal protective equipment (PPE).[1] Before handling the material, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE) Summary:
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects eyes from accidental splashes or contact with the powder.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory to protect skin and clothing. | Prevents direct skin contact with the chemical. Disposable nitrile gloves provide protection for incidental contact and should be removed and replaced immediately after any exposure. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator if engineering controls are insufficient or during spill cleanup. | Minimizes the risk of inhaling the powdered compound. |
| General Attire | Long pants and closed-toe shoes. | Standard laboratory practice to protect against spills and physical hazards. |
Step-by-Step Operational Plan
Preparation and Use: this compound is soluble in various organic solvents such as DMSO, DMF, MeOH, and DCM. When preparing solutions, it is best to first dissolve the compound in a water-miscible organic solvent before diluting it into an aqueous reaction buffer.
-
Equilibration: Before opening, allow the vial of this compound to reach room temperature to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to the solid to create a stock solution. For example, to create a 10 mM solution, add 667 μL of solvent to 5 mg of the compound.
-
Reaction Setup: Add the stock solution to your reaction mixture. Avoid buffers that contain azides, as they can react with the DBCO group.
-
Incubation: Reactions are typically more efficient at higher concentrations and temperatures (e.g., 4-37°C), with reaction times often under 12 hours.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical down the drain.
Disposal Procedure Summary:
| Waste Type | Disposal Method |
| Unused Solid Reagent | Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. |
| Solutions Containing the Reagent | Collect in a designated hazardous waste container labeled with the full chemical name and any solvents used. Do not mix with other incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Empty Containers | Treat as hazardous waste as they may retain product residue. Do not reuse these containers. |
All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for safe handling and disposal of this compound.
By adhering to these safety protocols and operational guidelines, researchers can confidently and safely utilize this compound in their experiments, fostering a secure and productive research environment.
References
- 1. This compound [baseclick.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
